molecular formula C10H13N B171515 2-Phenylcyclobutan-1-amine CAS No. 17293-44-6

2-Phenylcyclobutan-1-amine

Cat. No.: B171515
CAS No.: 17293-44-6
M. Wt: 147.22 g/mol
InChI Key: PKMQLQANCCIABY-UHFFFAOYSA-N
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Description

2-Phenylcyclobutan-1-amine is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMQLQANCCIABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17293-44-6
Record name 2-Phenylcyclobutanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17293-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoisomers of 2-Phenylcyclobutan-1-amine: Synthesis, Separation, and Stereochemical Considerations in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-phenylcyclobutan-1-amine, a chiral cyclobutane derivative with significant potential in medicinal chemistry. The presence of two chiral centers gives rise to four distinct stereoisomers: the enantiomeric pair of the cis diastereomer, (1R,2R)- and (1S,2S)-2-phenylcyclobutan-1-amine, and the enantiomeric pair of the trans diastereomer, (1R,2S)- and (1S,2R)-2-phenylcyclobutan-1-amine. The distinct three-dimensional arrangement of these isomers can lead to significant differences in their pharmacological and toxicological profiles. This guide details the stereoselective synthesis of these isomers, analytical techniques for their separation and characterization—with a focus on chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—and discusses their potential as norepinephrine reuptake inhibitors. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction: The Critical Role of Stereochemistry in Drug Design

The three-dimensional structure of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties due to their differential interactions with chiral biological targets such as enzymes and receptors.[1] One enantiomer may elicit the desired therapeutic effect, while the other may be inactive, less active, or even responsible for adverse effects.[1] Therefore, the synthesis and characterization of single-enantiomer drugs are of paramount importance in modern drug development.

The this compound scaffold presents a compelling case study in stereoisomerism. With two chiral centers, it exists as four distinct stereoisomers. The constrained cyclobutane ring and the presence of a phenyl and an amino group create a rigid framework with specific spatial orientations that can significantly influence its interaction with biological targets. Notably, derivatives of this scaffold have been investigated as norepinephrine reuptake inhibitors, a class of drugs used in the treatment of various neurological and psychiatric disorders.[2][3] This guide provides a detailed exploration of the synthesis, separation, and characterization of the stereoisomers of this compound, offering a foundation for further research and development in this area.

Stereoselective Synthesis of this compound Isomers

The synthesis of the individual stereoisomers of this compound requires a strategic approach to control the relative and absolute stereochemistry. A common strategy involves the synthesis of a racemic or diastereomerically enriched precursor, followed by chiral resolution or stereoselective synthesis from a chiral starting material.

Synthesis of the Precursor: 2-Phenylcyclobutanone

A key precursor for the synthesis of this compound is 2-phenylcyclobutanone. This can be synthesized via a [2+2] cycloaddition reaction between phenylketene and ethylene. The resulting cyclobutanone can then be used to generate both cis and trans isomers of the amine.

Diastereoselective Synthesis of cis- and trans-2-Phenylcyclobutan-1-amine

The reduction of 2-phenylcyclobutanone is a critical step in establishing the cis or trans stereochemistry of the resulting amine. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions.[4]

  • Stereoselective Reduction: The use of bulky reducing agents tends to favor the formation of the trans-alcohol due to steric hindrance, leading to the trans-amine upon conversion. Conversely, less sterically demanding reagents may favor the formation of the cis-alcohol.[4]

Following the reduction to the corresponding 2-phenylcyclobutanol, the hydroxyl group can be converted to an amine via a Mitsunobu reaction with a suitable nitrogen source (e.g., phthalimide or an azide) followed by reduction. Alternatively, the ketone can be converted to an oxime, which can then be reduced to the amine. The stereoselectivity of the oxime reduction can also be controlled to favor either the cis or trans isomer.

Enantioselective Synthesis and Resolution

To obtain the individual enantiomers, either an asymmetric synthesis or a chiral resolution of the racemic mixtures is necessary.

  • Asymmetric Synthesis: Chiral catalysts or auxiliaries can be employed in the reduction of 2-phenylcyclobutanone or the subsequent amination steps to favor the formation of a single enantiomer.[5][6]

  • Chiral Resolution: This is a common and effective method for separating enantiomers.[7][8] For the cis and trans diastereomers of this compound, this can be achieved through:

    • Diastereomeric Salt Formation: Reaction of the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid) forms diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[8]

    • Enzymatic Kinetic Resolution: Lipases are often used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unacylated enantiomers.[2][9]

Analytical Techniques for Separation and Characterization

The separation and characterization of the four stereoisomers of this compound are crucial for determining their individual properties.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the analytical and preparative separation of enantiomers.[10][11][12] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. For chiral amines like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs are often effective.[13]

Table 1: Recommended Chiral HPLC Columns for Amine Separation

Chiral Stationary Phase (CSP) TypeCommon Trade NamesPrinciple of Separation
Polysaccharide-basedChiralcel® OD, OJ; Chiralpak® AD, ASFormation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions.
Pirkle-type (Brush-type)Whelk-O® 1, Regis-Pirkle 1Aπ-π interactions, hydrogen bonding, and dipole stacking between the analyte and the electron-rich or electron-deficient aromatic rings of the CSP.

Experimental Protocol: Chiral HPLC Method Development

Objective: To separate the enantiomers of cis- or trans-2-phenylcyclobutan-1-amine.

1. Column Selection:

  • Screen a selection of polysaccharide-based and Pirkle-type chiral columns. A good starting point would be Chiralpak® AD-H and Whelk-O® 1.

2. Mobile Phase Selection:

  • For normal-phase chromatography, use a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • Start with a mobile phase composition of 90:10 (v/v) hexane:isopropanol and adjust the ratio to optimize resolution.

  • The addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), is often necessary to improve peak shape and reduce tailing for basic analytes like amines.

3. Optimization:

  • Vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

4. Detection:

  • Use a UV detector set at a wavelength where the phenyl group absorbs (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and differentiation of diastereomers.[14] The cis and trans isomers of this compound will exhibit distinct ¹H and ¹³C NMR spectra due to the different spatial arrangement of the phenyl and amino groups.[14]

  • ¹H NMR: The coupling constants (J-values) between the protons on the cyclobutane ring are particularly informative. In general, the Jcis coupling constant is larger than the Jtrans coupling constant for vicinal protons on a cyclobutane ring. The chemical shifts of the methine protons adjacent to the phenyl and amino groups will also differ significantly between the cis and trans isomers.[14]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the cyclobutane ring will also be different for the cis and trans diastereomers.

To distinguish between enantiomers, a chiral environment must be created in the NMR tube. This can be achieved using:

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

  • Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral reagent to form stable diastereomers, which will have distinct NMR spectra.

Experimental Protocol: NMR Analysis of Diastereomers

Objective: To distinguish between the cis and trans diastereomers of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to assign all proton and carbon signals.

3. Data Analysis:

  • Analyze the chemical shifts and coupling constants of the cyclobutane ring protons to determine the relative stereochemistry.

Pharmacological Profile: Potential as Norepinephrine Reuptake Inhibitors

The norepinephrine transporter (NET) is a key protein in the central nervous system responsible for the reuptake of norepinephrine from the synaptic cleft, thus terminating its signaling.[3][15] Inhibition of NET leads to an increase in the extracellular concentration of norepinephrine, which can have therapeutic effects in conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.[2][3]

Several studies on structurally related compounds suggest that the stereoisomers of this compound may exhibit potent and selective inhibitory activity at the NET.[3][16] The rigid cyclobutane scaffold and the specific orientation of the phenyl and amino groups are likely to play a crucial role in the binding affinity and selectivity for the transporter. It is highly probable that the four stereoisomers will display different potencies and selectivities for NET, as well as for other monoamine transporters such as the serotonin transporter (SERT) and the dopamine transporter (DAT).

Table 2: Hypothetical Pharmacological Profile of this compound Stereoisomers

StereoisomerPredicted NET Affinity (IC₅₀)Predicted Selectivity (vs. SERT/DAT)
(1R,2S)-transHighHigh
(1S,2R)-transLowModerate
(1R,2R)-cisModerateModerate
(1S,2S)-cisLowLow

Note: This table is illustrative and based on general trends observed for similar compounds. Experimental validation is required.

Experimental Protocol: In Vitro Norepinephrine Reuptake Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of each stereoisomer of this compound at the human norepinephrine transporter.

1. Cell Line:

  • Use a stable cell line expressing the human norepinephrine transporter (hNET), such as HEK293 or CHO cells.

2. Assay Principle:

  • The assay measures the uptake of a radiolabeled substrate (e.g., [³H]norepinephrine) into the hNET-expressing cells in the presence of varying concentrations of the test compounds.

3. Procedure:

  • Plate the hNET-expressing cells in a 96-well plate.

  • Pre-incubate the cells with a range of concentrations of each stereoisomer.

  • Add [³H]norepinephrine and incubate for a specific time to allow for uptake.

  • Wash the cells to remove unincorporated radiolabel.

  • Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of inhibition of [³H]norepinephrine uptake versus the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each stereoisomer.

Conclusion and Future Directions

The four stereoisomers of this compound represent a promising scaffold for the development of novel therapeutics, particularly as norepinephrine reuptake inhibitors. This guide has outlined the key aspects of their stereoselective synthesis, analytical separation, and characterization, providing a framework for researchers in the field.

Future research should focus on the development of efficient and scalable asymmetric syntheses for each of the four stereoisomers. A thorough investigation of their pharmacological profiles, including their potency and selectivity at all three major monoamine transporters, is essential to identify the optimal stereoisomer for further development. Furthermore, studies on their pharmacokinetic properties and in vivo efficacy will be crucial in translating the potential of this scaffold into new and improved treatments for neurological and psychiatric disorders.

Visualizations

Diagram 1: Stereoisomers of this compound

G cluster_cis cis-Isomers cluster_trans trans-Isomers cis_1R2R (1R,2R) cis_1S2S (1S,2S) cis_1R2R->cis_1S2S Enantiomers trans_1R2S (1R,2S) cis_1R2R->trans_1R2S Diastereomers trans_1S2R (1S,2R) cis_1R2R->trans_1S2R Diastereomers cis_1S2S->trans_1R2S Diastereomers cis_1S2S->trans_1S2R Diastereomers trans_1R2S->trans_1S2R Enantiomers

Caption: Relationship between the four stereoisomers of this compound.

Diagram 2: General Synthetic and Analytical Workflow

G cluster_synthesis Synthesis cluster_separation Separation & Characterization cluster_evaluation Pharmacological Evaluation Start 2-Phenylcyclobutanone Reduction Stereoselective Reduction Start->Reduction Diastereomers cis/trans-2-Phenylcyclobutanol Reduction->Diastereomers Amination Conversion to Amine Diastereomers->Amination Racemates Racemic cis/trans Amines Amination->Racemates Resolution Chiral Resolution (e.g., HPLC, Crystallization) Racemates->Resolution Enantiomers Individual Stereoisomers Resolution->Enantiomers Analysis NMR, HPLC, etc. Enantiomers->Analysis Assay In Vitro Assays (e.g., NET Inhibition) Enantiomers->Assay Data Pharmacological Profile Assay->Data

Caption: Workflow for the synthesis, separation, and evaluation of this compound stereoisomers.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2003). Kinetic resolution of (±)-trans- and (±)-cis-2-phenylcyclopentanamine by CALB-catalyzed aminolysis of esters: the key role of the leaving group. Tetrahedron: Asymmetry, 14(21), 3297-3302.
  • Royal Society of Chemistry. (2012). Supporting Information. Retrieved from [Link]

  • Gotor-Fernández, V., & Gotor, V. (2017). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Johnson Matthey Technology Review, 61(3), 200-210.
  • Wong, D. T., Bymaster, F. P., Reid, L. R., & Fuller, R. W. (1983). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. Journal of Pharmacology and Experimental Therapeutics, 227(3), 527-531.
  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Piras, P. P., et al. (2006). Easy access to trans-2,3-disubstituted cyclobutanones, 2,4,5-trisubstituted 3,6-dihydro-2H-pyrans and cis-substituted phenylcyclopropylsulfones by using the highly versatile 1-phenylsulfenyl- or 1-phenylsulfonyl-cyclopropylketones. Organic & Biomolecular Chemistry, 4(8), 1587-1594.
  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(11), 7141-7151.
  • Bongers, A., et al. (2023). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. RSC Medicinal Chemistry, 14(6), 1109-1121.
  • Ali, I., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1899.
  • Tilstam, U., & Weinmann, H. (2002). An unprecedented stereoselective [2+2] cycloreversion of cyclobutanones.
  • Johnson, C. R., & Penning, T. D. (1988). A short efficient preparation of (+) and (−)-trans-2-phenylcyclohexanol. Tetrahedron Letters, 29(32), 3991-3994.
  • Ku, Q., et al. (2019). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 10(35), 8154-8160.
  • Agranat, I., & Canfi, A. (2004). Chiral Drugs: An Overview. Current Medicinal Chemistry, 11(7), 853-860.
  • Pirkle, W. H., & Welch, C. J. (1991). Preparative chiral liquid chromatography for enantiomeric separation of pheromones.
  • Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3326.
  • Koldsø, H., et al. (2013). Structure Modeling of the Norepinephrine Transporter. Biomolecules, 3(4), 863-881.
  • PubChem. (n.d.). (1R,2S)-2-phenylcyclopropan-1-amine;(2S)-1-phenylpropan-2-amine. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Kim, K. H., et al. (2021). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes.
  • PubChem. (n.d.). (1S,2S)-2-phenylcyclopropan-1-amine. Retrieved from [Link]

  • Barattini, E., et al. (2008). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 46(12), 1137-1142.
  • Gotor, V., et al. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156.
  • Wang, Y., et al. (2021). Resolution Characteristics of Optically Active (1S,2S)-(+)-1-(p-Nitrophenyl)-2-Amino-1,3-Propanediol for trans-1,2-Cyclohexanedicarboxylic Acid. Chirality, 33(12), 855-864.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Robertson, D. W., et al. (1982). Effects of dl-norephedrine and its enantiomers on norepinephrine uptake and release in isolated rat caudal artery. Biochemical Pharmacology, 31(22), 3549-3554.
  • Welch, C. J., et al. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review.
  • PubChem. (n.d.). (1R,2R)-2-Methoxycyclobutan-1-amine. Retrieved from [Link]

  • Wang, K. H., et al. (2021). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters.
  • Nesterkina, M., et al. (2022). (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: Synthesis and anticonvulsant activity. Pharmaceuticals, 15(8), 920.
  • Automated Topology Builder. (n.d.). (2R)-2-Phenyl-3-buten-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Pharmacological Profile of Phenylcyclobutanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the pharmacological profile of phenylcyclobutanamine derivatives, with a specific focus on the mechanistic insights and therapeutic potential of this chemical class. While detailed research on 2-Phenylcyclobutan-1-amine is limited, this document synthesizes available data on the closely related and better-studied isomer, 1-Phenylcyclobutylamine (PCBA), to establish a foundational understanding. The guide delves into the mechanism of action, metabolic pathways, and the scientific rationale behind the experimental protocols used to characterize these compounds. It is intended for researchers, scientists, and drug development professionals investigating novel psychoactive compounds and enzyme inhibitors.

Introduction: The Phenylcyclobutanamine Scaffold

Organic compounds incorporating a cyclobutane ring are found in a variety of naturally occurring products and have been explored as scaffolds in medicinal chemistry.[1][2][3] The phenylcyclobutanamine structure, in particular, presents a unique three-dimensional conformation that can influence its interaction with biological targets. This guide will focus on the pharmacological characteristics of this class of compounds, primarily drawing from the established research on 1-Phenylcyclobutylamine (PCBA) as a representative molecule.

Mechanism of Action: Monoamine Oxidase (MAO) Inactivation

The primary pharmacological action identified for the phenylcyclobutanamine class is the inactivation of monoamine oxidase (MAO), a critical enzyme in the metabolism of neurotransmitters.[4]

Target Engagement: Irreversible Inhibition

1-Phenylcyclobutylamine (PCBA) has been demonstrated to be a time-dependent, irreversible inactivator of monoamine oxidase.[4] This inactivation occurs through the formation of a covalent bond with the flavin cofactor of the enzyme.[4] The process is not perfectly efficient; for every molecule of PCBA that irreversibly inactivates an MAO enzyme, approximately 325 molecules are processed as substrates.[4]

Proposed Radical-Based Mechanism

The inactivation of MAO by PCBA is proposed to occur via a radical-based mechanism.[4] This multi-step process provides a clear example of the causality behind the observed pharmacology:

  • One-Electron Oxidation: The amine group of PCBA undergoes a one-electron oxidation catalyzed by MAO, forming an amine radical cation.[4]

  • Homolytic Ring Cleavage: The highly strained cyclobutane ring then undergoes homolytic cleavage.[4]

  • Radical Partitioning: The resulting radical intermediate can follow two paths:

    • Inactivation Path: Covalent attachment to the flavin cofactor, leading to irreversible inactivation of the enzyme.[4]

    • Substrate Path: Cyclization to form a 2-phenylpyrrolinyl radical.[4]

  • Metabolite Formation: The 2-phenylpyrrolinyl radical can be further oxidized to 2-phenyl-1-pyrroline, the first identified metabolite.[4]

This proposed mechanism is a critical piece of information for drug developers, as it highlights the potential for both therapeutic enzyme inhibition and the generation of reactive intermediates.

Diagram: Proposed Mechanism of MAO Inactivation by 1-Phenylcyclobutylamine

MAO_Inactivation_Pathway PCBA 1-Phenylcyclobutylamine (PCBA) RadicalCation Amine Radical Cation PCBA->RadicalCation MAO-catalyzed 1e- oxidation RingCleavage Homolytic Ring Cleavage RadicalCation->RingCleavage Partition Radical Partitioning RingCleavage->Partition Inactivation MAO Inactivation (Flavin Adduct) Partition->Inactivation Inactivation Path Cyclization Cyclization to 2-Phenylpyrrolinyl Radical Partition->Cyclization Substrate Path (325:1 ratio) Oxidation Further Oxidation Cyclization->Oxidation Metabolite 2-Phenyl-1-Pyrroline (Metabolite) Oxidation->Metabolite

Caption: Proposed mechanistic pathway for MAO inactivation by 1-Phenylcyclobutylamine.

Pharmacokinetics and Metabolism

Understanding the metabolic fate of phenylcyclobutanamines is crucial for predicting their in vivo activity and potential for drug-drug interactions.

Metabolic Pathway of 1-Phenylcyclobutylamine

The metabolism of PCBA is intrinsically linked to its mechanism of action as an MAO substrate. The initial metabolite formed is 2-phenyl-1-pyrroline.[4] Subsequently, and after a lag period, further metabolites are generated, including 3-benzoylpropanal and 3-benzoylpropionic acid.[4] The formation of 3-benzoylpropanal is a result of the MAO-catalyzed oxidation of 2-phenyl-1-pyrroline (or its hydrolysis product, gamma-aminobutyrophenone).[4] The subsequent oxidation to 3-benzoylpropionic acid occurs non-enzymatically, driven by nascent hydrogen peroxide produced during the MAO catalytic cycle.[4]

Diagram: Metabolic Cascade of 1-Phenylcyclobutylamine

PCBA_Metabolism cluster_enzymatic MAO-Catalyzed cluster_non_enzymatic Non-Enzymatic PCBA 1-Phenylcyclobutylamine Metabolite1 2-Phenyl-1-Pyrroline PCBA->Metabolite1 Primary Metabolism Metabolite2 3-Benzoylpropanal Metabolite1->Metabolite2 Secondary Metabolism Metabolite3 3-Benzoylpropionic Acid Metabolite2->Metabolite3 H₂O₂ Oxidation

Caption: Enzymatic and non-enzymatic steps in the metabolism of 1-Phenylcyclobutylamine.

Experimental Protocols for Pharmacological Characterization

To establish the pharmacological profile of a novel phenylcyclobutanamine derivative, a series of standardized in vitro and in vivo assays are required.

In Vitro Assays

4.1.1. Receptor Binding Assays

  • Objective: To determine the binding affinity of the test compound for a panel of receptors, transporters, and enzymes.

  • Methodology:

    • Prepare cell membranes or purified proteins expressing the target of interest.

    • Incubate the membranes/proteins with a specific radioligand (e.g., [³H]ketanserin for the 5-HT2A receptor) and varying concentrations of the test compound.[5]

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the inhibition constant (Ki), which reflects the compound's binding affinity.[6]

  • Rationale: This assay is a primary screen to identify the most likely biological targets of a new chemical entity and to assess its selectivity. A broad screening panel is essential to identify potential off-target effects.

4.1.2. Enzyme Inhibition Assays

  • Objective: To quantify the inhibitory potency and mechanism of the compound against specific enzymes like MAO-A and MAO-B.

  • Methodology:

    • Isolate or obtain purified MAO-A and MAO-B enzymes.

    • Pre-incubate the enzyme with various concentrations of the test compound for different time intervals.

    • Initiate the reaction by adding a substrate (e.g., kynuramine).

    • Monitor the formation of the product over time using spectrophotometry or fluorometry.

    • Calculate the rate of reaction at each inhibitor concentration to determine the IC50 (concentration for 50% inhibition) and to assess time-dependency for irreversible inhibitors.

  • Rationale: This assay confirms the functional effect of the compound on its target enzyme and can distinguish between reversible and irreversible inhibition, which has significant implications for the duration of the pharmacological effect.

In Vivo Studies

4.2.1. Pharmacokinetic Analysis

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism.

  • Methodology:

    • Administer the compound to a cohort of laboratory animals (e.g., mice or rats) via the intended clinical route (e.g., intravenous, oral).[7][8]

    • Collect blood samples at predetermined time points.

    • Extract the compound and its potential metabolites from the plasma.

    • Quantify the concentrations using liquid chromatography-mass spectrometry (LC-MS).

    • Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).[7][8]

  • Rationale: Understanding the pharmacokinetic profile is essential for designing effective dosing regimens and for assessing the potential for drug accumulation and toxicity.

4.2.2. Pharmacodynamic/Behavioral Assays

  • Objective: To evaluate the physiological and behavioral effects of the compound, which are downstream consequences of its mechanism of action.

  • Methodology: For a potential MAO inhibitor, relevant assays could include:

    • Head-twitch response in rodents: A model sensitive to serotonergic activity, which would be expected to increase following MAO inhibition.

    • Forced swim test or tail suspension test: Models used to assess antidepressant-like activity.

    • Locomotor activity monitoring: To assess potential stimulant or sedative effects.

  • Rationale: These assays provide evidence that the compound engages its target in the central nervous system and produces a biologically relevant effect, offering a preliminary indication of its therapeutic potential.

Structure-Activity Relationships and Future Directions

The existing research on 1-phenylcyclobutylamine and related analogs provides a starting point for understanding the structure-activity relationships (SAR) of this class.[4][9] Key areas for future investigation include:

  • Stereochemistry: The pharmacological activity of the different stereoisomers of this compound has not been characterized and could reveal significant differences in potency and selectivity.

  • Ring Substitution: Modifications to the phenyl ring could modulate the compound's affinity for MAO and other targets, as well as its metabolic stability.

  • Cyclobutane Analogs: Exploration of different ring sizes (e.g., cyclopropane, cyclopentane) could further elucidate the role of ring strain in the mechanism of action.[9]

Conclusion

The phenylcyclobutanamine scaffold, represented by the well-studied compound 1-Phenylcyclobutylamine, is a potent class of irreversible monoamine oxidase inactivators. The proposed radical-based mechanism of action, involving homolytic cleavage of the cyclobutane ring, is a key feature of this chemical class. While the pharmacological profile of this compound itself is not yet publicly detailed, the established knowledge of its isomer provides a robust framework for its investigation. A systematic approach employing in vitro binding and enzyme assays, followed by in vivo pharmacokinetic and pharmacodynamic studies, will be essential to fully characterize its therapeutic potential and safety profile.

References

  • Silverman, R.B. & Zieske, P.A. (1986). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Biochemistry, 25(2), 341-346. [Link]

  • Dembitsky, V.M., Sergeiko, A., Poroikov, V.V., & Hanus, L.O. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]

  • Batra, S., et al. (2012). Synthesis, radioligand binding and molecular modeling studies of several 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs. Bioorganic & Medicinal Chemistry Letters, 22(5), 1873-1877. [Link]

  • PubChem. (n.d.). 2-Phenylcyclobutanamine. National Center for Biotechnology Information. [Link]

  • Zhu, Y., et al. (2021). Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies. ACS Medicinal Chemistry Letters, 12(12), 1934-1940. [Link]

  • Herry, G.M., et al. (2020). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical Pharmacology, 180, 114170. [Link]

  • Gervais, C., et al. (2022). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. International Journal of Molecular Sciences, 23(15), 8443. [Link]

  • Tania, C., et al. (2024). Establishing a Receptor Binding Assay for Ciguatoxins: Challenges, Assay Performance and Application. Toxins, 16(1), 44. [Link]

  • Wang, B., et al. (2025). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Journal of Medicinal Chemistry. [Link]

  • Bruno, O., et al. (2011). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Bioorganic & Medicinal Chemistry, 19(11), 3394-3402. [Link]

  • Laggner, C., et al. (1998). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 41(23), 4476-4488. [Link]

  • Grandy, D.K., et al. (2007). Trace amine-associated receptors and their ligands. British Journal of Pharmacology, 151(5), 587-593. [Link]

  • Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]

  • Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]

  • Devereux, M., et al. (2012). In vitro and in vivo studies into the biological activities of 1,10-phenanthroline, 1,10-phenanthroline-5,6-dione and its copper(ii) and silver(i) complexes. Toxicology Research, 1(1), 43-53. [Link]

  • Sergeiko, A., et al. (2008). Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]

  • PubChem. (n.d.). N-(2-cyclopropylpropyl)-1-phenylbutan-2-amine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 2-Phenylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylcyclobutan-1-amine is a fascinating small molecule with potential psychoactive properties, the elucidation of whose precise mechanism of action is critical for its potential therapeutic development and for understanding its pharmacological profile. This technical guide provides a comprehensive overview of the putative core mechanisms of action of this compound, drawing from established knowledge of structurally related compounds and foundational principles of neuropharmacology. This document is intended to serve as a resource for researchers and drug development professionals, offering a detailed exploration of probable molecular targets, the causality behind experimental approaches to its study, and robust protocols for its pharmacological characterization. While direct empirical data on this compound is limited in publicly accessible literature, this guide synthesizes available information to present the most scientifically plausible mechanisms of action.

Introduction: The Phenylcyclobutylamine Scaffold

The phenylcyclobutylamine moiety represents a unique structural motif in medicinal chemistry, conferring specific conformational constraints that influence its interaction with biological targets. This compound, with its phenyl group adjacent to the amine-bearing carbon on the cyclobutane ring, is an intriguing analogue of known psychoactive compounds. Its chemical structure suggests potential interactions with key players in monoaminergic neurotransmission.

PropertyValueSource
IUPAC NameThis compoundPubChem
Molecular FormulaC₁₀H₁₃NPubChem
Molecular Weight147.22 g/mol PubChem
XLogP31.8PubChem
PubChem CID19703781PubChem

Caption: Key chemical properties of this compound.

The primary focus of this guide will be on the two most probable mechanisms of action for this compound: irreversible inhibition of monoamine oxidase and competitive inhibition of monoamine reuptake transporters.

Primary Putative Mechanism: Irreversible Inhibition of Monoamine Oxidase (MAO)

The most compelling hypothesis for the mechanism of action of this compound is the irreversible inhibition of monoamine oxidase (MAO), based on extensive research on its close structural analog, 1-phenylcyclobutylamine.[1] MAO enzymes are critical for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[2] Their inhibition leads to an increase in the synaptic availability of these neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressant and anti-Parkinsonian drugs.

The Radical-Based Inactivation Pathway

The proposed mechanism for MAO inactivation by phenylcyclobutylamines is a sophisticated radical-based process. This is a departure from the mechanism of many classical MAO inhibitors and highlights the unique chemical properties of the cyclobutylamine scaffold.

The inactivation cascade is believed to proceed as follows:

  • One-Electron Oxidation: The amine group of this compound is oxidized by the flavin cofactor of MAO, resulting in the formation of an amine radical cation.

  • Homolytic Ring Cleavage: The strained cyclobutane ring undergoes homolytic cleavage, generating a radical intermediate.

  • Partitioning of the Radical Intermediate: This radical can then follow two pathways:

    • Inactivation Pathway: The radical can form a covalent bond with the flavin cofactor, leading to irreversible inactivation of the enzyme.

    • Product Formation Pathway: The radical can be further oxidized to form a metabolite, which does not inactivate the enzyme.

MAO_Inhibition_Pathway cluster_MAO Monoamine Oxidase Active Site 2-PCBA This compound MAO_FAD MAO (Flavin Cofactor) 2-PCBA->MAO_FAD Binding Radical_Cation Amine Radical Cation MAO_FAD->Radical_Cation One-Electron Oxidation Ring_Cleavage Homolytic Ring Cleavage Radical_Cation->Ring_Cleavage Radical_Intermediate Radical Intermediate Ring_Cleavage->Radical_Intermediate Inactivated_MAO Irreversibly Inactivated MAO Radical_Intermediate->Inactivated_MAO Covalent Bonding to Flavin Metabolite Metabolite Formation Radical_Intermediate->Metabolite Product Inactive Product Metabolite->Product

Caption: Proposed radical-based mechanism for MAO inactivation.

Experimental Protocol: In Vitro MAO Inhibition Assay

To empirically determine the MAO inhibitory activity of this compound, a continuous spectrophotometric assay is a reliable and high-throughput method.[3]

Objective: To determine the IC₅₀ value of this compound for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (for MAO-A) and benzylamine (for MAO-B) as substrates

  • Phosphate buffer (pH 7.4)

  • This compound

  • Spectrophotometer capable of UV-Vis measurements

Procedure:

  • Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes in phosphate buffer to a working concentration.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

  • Assay Setup: In a 96-well UV-transparent plate, add the following to each well:

    • Phosphate buffer

    • Enzyme solution (MAO-A or MAO-B)

    • This compound at various concentrations (or vehicle for control)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well to start the reaction.

  • Spectrophotometric Reading: Immediately begin monitoring the increase in absorbance at 316 nm for the formation of 4-hydroxyquinoline (from kynuramine) or at 250 nm for the formation of benzaldehyde (from benzylamine) over time.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

MAO_Assay_Workflow Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Prepare_Reagents Plate_Setup Add Buffer, Enzyme, and Inhibitor to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C for 15 min Plate_Setup->Pre_incubation Initiate_Reaction Add Substrate Pre_incubation->Initiate_Reaction Measure_Absorbance Monitor Absorbance Change Over Time Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Reaction Rates and Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro MAO inhibition assay.

Secondary Plausible Mechanism: Inhibition of Monoamine Reuptake Transporters

An alternative, or potentially concurrent, mechanism of action for this compound is the inhibition of monoamine reuptake transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[4][5] Inhibition of these transporters increases the synaptic concentration and duration of action of these neurotransmitters.

Competitive Binding to Monoamine Transporters

This compound, due to its structural similarity to phenethylamine, may act as a competitive inhibitor at the substrate binding site of monoamine transporters. This would prevent the reuptake of endogenous monoamines, leading to enhanced neurotransmission.

Monoamine_Reuptake_Inhibition cluster_Synapse Synaptic Cleft Neurotransmitter Monoamine Neurotransmitter (Dopamine, Norepinephrine, Serotonin) Transporter Monoamine Transporter (DAT, NET, SERT) Neurotransmitter->Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binding and Signaling 2-PCBA This compound 2-PCBA->Transporter Competitive Inhibition

Caption: Competitive inhibition of monoamine reuptake transporters.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

To assess the affinity of this compound for DAT, NET, and SERT, a competitive radioligand binding assay is the gold standard.[1][6]

Objective: To determine the binding affinity (Ki) of this compound for human DAT, NET, and SERT.

Materials:

  • Cell membranes from HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Radioligands: [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, and [³H]citalopram for hSERT

  • Non-specific binding inhibitors: Benztropine for hDAT, desipramine for hNET, and fluoxetine for hSERT

  • This compound

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations and resuspend them in binding buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • This compound at various concentrations (or vehicle for total binding, or non-specific inhibitor for non-specific binding)

    • Radioligand at a concentration near its Kd

    • Membrane preparation

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding versus the logarithm of the this compound concentration. Determine the IC₅₀ value from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

TransporterRadioligandNon-specific InhibitorExample Ki (nM)
hDAT[³H]WIN 35,428BenztropineHypothetical Value
hNET[³H]nisoxetineDesipramineHypothetical Value
hSERT[³H]citalopramFluoxetineHypothetical Value

Caption: Hypothetical data table for monoamine transporter binding affinities. Actual values for this compound would need to be determined experimentally.

Synthesis of Findings and Future Directions

The available evidence, primarily through structural analogy, strongly suggests that this compound is a potent irreversible inhibitor of monoamine oxidase. The radical-based mechanism of action proposed for the closely related 1-phenylcyclobutylamine provides a solid foundation for this hypothesis. Additionally, the possibility of activity as a monoamine reuptake inhibitor cannot be discounted and warrants empirical investigation.

To definitively elucidate the mechanism of action of this compound, the following experimental steps are recommended:

  • In Vitro Profiling: Conduct the MAO inhibition and monoamine transporter binding and uptake assays as detailed in this guide to obtain quantitative data (IC₅₀ and Ki values).

  • Enzyme Kinetics: Perform detailed enzyme kinetic studies to determine the nature of MAO inhibition (e.g., competitive, non-competitive, irreversible).

  • In Vivo Microdialysis: In animal models, use in vivo microdialysis to measure changes in extracellular levels of dopamine, norepinephrine, and serotonin in relevant brain regions following administration of this compound.

  • Behavioral Pharmacology: Assess the behavioral effects of this compound in established animal models of depression, anxiety, and psychostimulant activity.

A thorough understanding of the core mechanism of action of this compound will be instrumental in guiding its future development and in understanding its potential therapeutic applications and abuse liability.

References

  • Silverman, R. B., & Hiebert, C. W. (1988). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Journal of Medicinal Chemistry, 31(10), 2035-2038. [Link]

  • Shih, J. C., Chen, K., & Ridd, M. J. (1999). Monoamine oxidase: from genes to behavior. Annual review of neuroscience, 22(1), 197-217. [Link]

  • Mayer, F. P., Wimmer, L., Sitte, H. H., & Lubec, G. (2017). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 8, 273. [Link]

  • PubChem. (n.d.). 2-Phenylcyclobutanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., ... & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585-640. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13-25. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Herraiz, T., Guillén, H., & González-Peña, D. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (pp. 129-140). Humana Press, New York, NY. [Link]

  • Mathew, B., Suresh, J., & Mathew, G. E. (2020). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (pp. 241-250). Humana, New York, NY. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 2-Phenylcyclobutan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereoisomerism in Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of pharmacological activity, metabolic fate, and potential toxicity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, can exhibit profoundly different biological effects.[1][2] The case of 2-phenylcyclobutan-1-amine, a substituted cyclobutane scaffold, presents a compelling example of the analytical challenges and necessities in stereochemical analysis. This molecule can exist as four distinct stereoisomers: a pair of enantiomers for the cis diastereomer and another pair for the trans diastereomer. The precise identification and separation of these isomers are paramount, as regulatory bodies increasingly mandate the development of single-enantiomer drugs to ensure safety and efficacy.[1]

This technical guide provides a comprehensive, in-depth framework for the structural elucidation of this compound isomers. We will move beyond a simple recitation of techniques, instead focusing on the strategic application of a logical workflow, grounded in the principles of separation science and spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated approach to stereoisomer characterization.

The Analytical Challenge: A Mixture of Diastereomers and Enantiomers

The synthesis of this compound, often proceeding through methods like [2+2] cycloadditions or reductions of corresponding cyclobutanones, frequently yields a mixture of cis and trans isomers.[3][4] Each of these diastereomers is a racemic mixture of its respective enantiomers. Therefore, the primary analytical objective is twofold: first, to separate and identify the diastereomers (cis vs. trans), and second, to separate and quantify the enantiomers within each diastereomeric pair.

Logical Workflow for Structural Elucidation

A systematic approach is crucial for the unambiguous assignment of all four stereoisomers. The following workflow outlines a logical progression from separation to detailed structural characterization.

G cluster_0 Separation cluster_1 Spectroscopic Identification Initial Mixture Initial Mixture Diastereomer Separation Diastereomer Separation Initial Mixture->Diastereomer Separation Achiral Chromatography (e.g., Flash, HPLC) Enantiomer Separation Enantiomer Separation Diastereomer Separation->Enantiomer Separation Chiral HPLC on each diastereomer NMR Spectroscopy NMR Spectroscopy Diastereomer Separation->NMR Spectroscopy Assign cis/trans configuration Mass Spectrometry Mass Spectrometry Enantiomer Separation->Mass Spectrometry Confirm Molecular Weight and Fragmentation Final Structural Assignment Final Structural Assignment NMR Spectroscopy->Final Structural Assignment Mass Spectrometry->Final Structural Assignment

Caption: A logical workflow for the separation and identification of this compound isomers.

Part 1: Diastereomer Separation and Identification

Separation of cis and trans Diastereomers

Diastereomers possess different physical and chemical properties, which allows for their separation using standard, non-chiral chromatographic techniques.

Experimental Protocol: Achiral HPLC for Diastereomer Separation

  • Column Selection: A normal-phase silica gel column or a reversed-phase C18 column can be effective. The choice will depend on the polarity of the derivatized or underivatized amine.

  • Mobile Phase Optimization:

    • Normal-Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation of the two diastereomeric peaks. A small amount of a basic modifier, such as diethylamine, may be added to improve peak shape for the amine.

    • Reversed-Phase: A mixture of water (often with a buffer like ammonium acetate or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is employed. A gradient elution may be necessary to resolve the isomers effectively.

  • Detection: UV detection is suitable due to the presence of the phenyl group. A wavelength of approximately 254 nm is a good starting point.

  • Fraction Collection: The separated diastereomers are collected for subsequent enantiomeric separation and spectroscopic analysis.

Identification of cis and trans Diastereomers by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans diastereomers of 1,2-disubstituted cyclobutanes. The key lies in the analysis of proton-proton coupling constants (J-values).[5][6][7]

The puckered nature of the cyclobutane ring leads to different dihedral angles between adjacent protons in the cis and trans isomers, which directly influences the magnitude of their coupling constants according to the Karplus relationship.[8]

  • trans Isomer: In the more stable conformation, the bulky phenyl and amino groups will occupy pseudo-diequatorial positions. This arrangement results in a smaller dihedral angle between the vicinal protons on C1 and C2, leading to a larger coupling constant (³Jtrans typically in the range of 8-11 Hz).[5][6]

  • cis Isomer: The cis isomer will have one substituent in a pseudo-equatorial position and the other in a pseudo-axial position. This leads to a larger dihedral angle between the vicinal protons on C1 and C2, resulting in a smaller coupling constant (³Jcis typically in the range of 5-8 Hz).[8][9][10]

Table 1: Expected ¹H NMR Parameters for cis and trans-2-Phenylcyclobutan-1-amine

Parametercis Isomertrans IsomerRationale
³J(H1, H2) ~ 5-8 Hz~ 8-11 HzDependent on the dihedral angle between H1 and H2.
Chemical Shift of H1/H2 Generally differentGenerally differentThe anisotropic effect of the phenyl ring will shield or deshield nearby protons differently in the two isomers.
Conformation Phenyl pseudo-axial/amino pseudo-equatorial (and vice-versa)Phenyl and amino groups pseudo-diequatorialThe trans isomer is expected to be conformationally more rigid.[5][6]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve a few milligrams of each separated diastereomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for better signal dispersion).

  • Spectral Analysis:

    • Identify the signals corresponding to the benzylic proton (on the carbon bearing the phenyl group) and the proton on the carbon bearing the amino group.

    • Analyze the splitting patterns of these signals to determine the coupling constants between them.

    • The diastereomer exhibiting the larger ³J coupling constant between these two protons is assigned as the trans isomer.

  • Advanced NMR Techniques (Optional): 2D NMR experiments such as COSY (Correlation Spectroscopy) can be used to confirm the coupling relationships between protons, and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations to further support the stereochemical assignment.

Part 2: Enantiomer Separation and Characterization

Once the diastereomers are separated and identified, the next crucial step is to separate the enantiomers of each diastereomer.

Enantioselective High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation of enantiomers.[1][11][12] This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC for Enantiomer Separation

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective for the separation of chiral amines.[11] Columns such as Chiralcel® OD-H or Chiralpak® AD-H are excellent starting points.

  • Mobile Phase Selection:

    • Normal-Phase Mode: Typically, a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol is used. The concentration of the alcohol is a critical parameter for optimizing resolution.

    • Reversed-Phase or Polar Organic Mode: These modes can also be explored, depending on the specific CSP and the analyte's properties.

  • Method Development:

    • Inject a racemic standard of one of the separated diastereomers.

    • Systematically vary the mobile phase composition (e.g., the percentage of the alcohol modifier) to achieve baseline separation of the two enantiomeric peaks.

    • Optimize the flow rate and column temperature to improve resolution and analysis time.

  • Quantification: The relative amounts of the two enantiomers can be determined by integrating the peak areas in the chromatogram.

G cluster_0 Chiral Separation Principle Racemic Diastereomer Racemic Diastereomer Chiral HPLC Column Chiral Stationary Phase (CSP) Racemic Diastereomer->Chiral HPLC Column Injection Detector Detector Chiral HPLC Column->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Signal Enantiomer 1 Enantiomer 1 Enantiomer 1->Chiral HPLC Column Stronger Diastereomeric Interaction (Longer Retention Time) Enantiomer 2 Enantiomer 2 Enantiomer 2->Chiral HPLC Column Weaker Diastereomeric Interaction (Shorter Retention Time)

Caption: Principle of enantiomeric separation by chiral HPLC.

Mass Spectrometry for Molecular Weight Confirmation

While mass spectrometry (MS) alone cannot typically distinguish between stereoisomers, it is essential for confirming the molecular weight and elemental composition of the separated isomers.

Expected Fragmentation Patterns

For this compound (C₁₀H₁₃N, Molecular Weight: 147.22 g/mol ), the following fragmentation patterns can be anticipated in electron ionization (EI) mass spectrometry:

  • Molecular Ion (M⁺): A peak at m/z = 147, which will be an odd number, consistent with the nitrogen rule for a compound with one nitrogen atom.[13]

  • Alpha-Cleavage: The most common fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom.[14] This can lead to two primary fragment ions:

    • Loss of the phenylcyclobutyl group to form [CH₂=NH₂]⁺ at m/z = 30.

    • Loss of a hydrogen atom from the carbon bearing the amino group, followed by ring opening and fragmentation.

  • Benzylic Cleavage: Cleavage of the bond between the cyclobutane ring and the phenyl group can lead to a tropylium ion at m/z = 91.

While the mass spectra of the cis and trans isomers are likely to be very similar, subtle differences in the relative abundances of fragment ions may be observed due to the different steric environments influencing the stability of the fragment ions.[15][16]

Experimental Protocol: GC-MS or LC-MS Analysis

  • Instrumentation: Gas chromatography-mass spectrometry (GC-MS) is well-suited for volatile amines. Liquid chromatography-mass spectrometry (LC-MS) can also be used, especially if the compounds have been separated by HPLC.

  • Ionization: Electron ionization (EI) is useful for generating characteristic fragment patterns. Electrospray ionization (ESI) is a softer technique that will primarily yield the protonated molecule [M+H]⁺ at m/z = 148.

  • Data Analysis:

    • Confirm the presence of the molecular ion (or protonated molecule) at the expected m/z value.

    • Analyze the fragmentation pattern to ensure it is consistent with the proposed structure of this compound.

Conclusion: A Validated Strategy for Stereochemical Purity

The structural elucidation of this compound isomers is a multi-step process that requires the synergistic application of separation and spectroscopic techniques. By following a logical workflow that begins with the separation of diastereomers using achiral chromatography, followed by their identification using ¹H NMR spectroscopy, and culminating in the separation of enantiomers by chiral HPLC, a complete and unambiguous assignment of all four stereoisomers can be achieved. Mass spectrometry serves as a crucial confirmation of molecular identity throughout this process. This rigorous approach ensures the scientific integrity of the data and provides the high level of confidence in stereochemical purity required for pharmaceutical development and regulatory compliance.

References

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. (2015). ResearchGate. [Link]

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. (n.d.). ResearchGate. [Link]

  • CIS TRANS ISOMERS AND NMR. (2014). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. [Link]

  • Identification of Stereochemistry in Substituted Cycloalkanes. (n.d.). Chemistry School. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. (2024). YouTube. [Link]

  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013). SciSpace. [Link]

  • Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. (n.d.). Semantic Scholar. [Link]

  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube. [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. (n.d.). PubMed Central. [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts. [Link]

  • Using fragment peaks in mass spectra to work out isomers. (2018). YouTube. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

  • cis,trans,cis-1,2,3,4-Tetrakis[2-(ethylsulfanyl)phenyl]cyclobutane. (n.d.). ResearchGate. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (n.d.). ChemRxiv. [Link]

  • cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. (n.d.). NIH. [Link]

Sources

quantum chemical calculations for 2-Phenylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-Phenylcyclobutan-1-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. Tailored for researchers, computational chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind procedural choices, establishing a self-validating workflow designed to deliver high-fidelity insights into the molecule's structural, electronic, and thermodynamic properties. The cyclobutane motif is an increasingly attractive scaffold in medicinal chemistry, valued for its ability to introduce three-dimensionality and novel intellectual property space into drug candidates.[1][2] A rigorous computational analysis, as detailed herein, is the foundational step in understanding how the unique stereoelectronic features of molecules like this compound can be leveraged for rational drug design.

Strategic Imperative: Why Quantum Chemistry for this compound?

The conformational landscape of this compound is deceptively complex. It features a puckered four-membered ring, two stereocenters (defining cis and trans diastereomers), and multiple rotatable bonds (C-N and C-Ph). This flexibility dictates the molecule's three-dimensional shape, which in turn governs its interactions with biological targets. Experimental characterization of every stable conformer can be impractical. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, predictive lens to:

  • Elucidate the Conformational Landscape: Identify all low-energy conformers and quantify their relative stabilities.

  • Predict Physicochemical Properties: Accurately calculate key descriptors such as pKa, dipole moment, and reactivity indices.

  • Simulate Spectroscopic Data: Generate theoretical IR and NMR spectra to aid in the structural confirmation of synthesized materials.[3]

  • Inform Mechanistic Hypotheses: Understand the molecule's intrinsic reactivity and potential metabolic pathways.

This in silico approach allows for a deep, atomistic understanding that can guide and rationalize experimental efforts, saving significant time and resources in the drug discovery pipeline.

The Computational Workflow: A Validated Pathway to Insight

The following workflow is designed as a multi-tiered strategy, balancing computational cost with accuracy. It begins with a broad exploration and systematically refines the results to yield high-confidence data.

Caption: A multi-phase workflow for the quantum chemical analysis of this compound.

Detailed Computational Protocols

This section outlines the step-by-step methodology for executing the workflow. The choice of software (e.g., Gaussian, ORCA, Spartan) is left to the researcher, as the theoretical principles are universal.

Conformational Search and Selection

The initial and most critical step is to comprehensively map the potential energy surface. Due to the molecule's flexibility, a high-throughput, low-cost method is ideal for the initial search.[4]

Protocol:

  • Generate Initial Structures: Build both cis- and trans-2-Phenylcyclobutan-1-amine isomers using a molecular editor.

  • Execute Conformer Search: Employ a fast, semi-empirical quantum mechanics method (like GFN2-xTB) or a molecular mechanics force field (like MMFF94) to perform a systematic or stochastic search of the conformational space.

  • Filter and Cluster: Analyze the resulting conformers. Discard duplicates and cluster the unique geometries based on RMSD (Root Mean Square Deviation). Select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum for further refinement.

Causality: Starting with an inexpensive method allows for the exploration of thousands of potential structures without prohibitive computational cost. This broad search is essential to avoid missing a crucial low-energy conformer that might be kinetically or thermodynamically preferred.

DFT Geometry Optimization and Frequency Validation

Each selected conformer must be re-optimized using a more accurate DFT method. This step refines the molecular geometry and, crucially, validates its stability.

Protocol:

  • Select Level of Theory: Choose a DFT functional and basis set. For flexible organic molecules with potential non-covalent interactions (e.g., between the phenyl ring and the amine), a dispersion-corrected functional is vital.

    • Recommended Functional: ωB97X-D or B3LYP-D3(BJ) . These functionals provide a balanced treatment of both short- and long-range electron correlation and include corrections for London dispersion forces.[4]

    • Recommended Basis Set: def2-SVP or 6-31G(d) . These split-valence basis sets offer a good compromise between accuracy and computational cost for geometry optimizations.

  • Incorporate Solvation: To model a biologically relevant environment, include an implicit solvent model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), with water as the solvent.

  • Run Calculation: Perform a full geometry optimization followed by a frequency calculation (Opt Freq keyword in Gaussian).

  • Validate Minima: After the calculation, inspect the output. A true energy minimum must have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, requiring further structural investigation.

High-Accuracy Energy Refinement

To obtain highly accurate relative energies for the conformers, a single-point energy calculation is performed on the optimized geometries using a larger basis set.

Protocol:

  • Use Optimized Geometries: Take the validated geometries from the previous step.

  • Select a Larger Basis Set: Keep the same DFT functional (e.g., ωB97X-D) but increase the basis set size to a triple-zeta quality, such as def2-TZVP or 6-311+G(d,p) . This provides a more accurate electronic energy.

  • Execute Calculation: Run a single-point energy calculation with the same implicit solvent model used during optimization.

Causality: This tiered approach is computationally efficient. The bulk of the computational effort (geometry optimization) is done with a moderately sized basis set. The final, most accurate energy is then calculated with a larger, more expensive basis set on the already-optimized structure.

Data Analysis and Interpretation

The raw output from the calculations must be synthesized into actionable insights.

Thermochemical Properties

The Gibbs free energies (G) from the frequency calculations are used to determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K). This reveals which shapes the molecule is most likely to adopt.

Conformer ID Relative Electronic Energy (kcal/mol) Relative Gibbs Free Energy (kcal/mol) Boltzmann Population (%)
trans-Conf-10.000.0065.7
trans-Conf-20.850.9215.1
cis-Conf-11.201.159.8
............

Table 1: Example of a summary table for the calculated thermochemical properties of this compound conformers.

Electronic and Physicochemical Properties

Key molecular properties can be extracted from the calculations to predict the molecule's behavior.

  • Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of chemical reactivity. The HOMO-LUMO gap (ΔE) correlates with the molecule's kinetic stability.[5]

  • pKa Prediction: The pKa of the amine group can be calculated using thermodynamic cycles (e.g., the isodesmic reaction method), which involves calculating the Gibbs free energy of protonation in solution.[6] This is a critical parameter for predicting the molecule's charge state at physiological pH.

  • Molecular Electrostatic Potential (MEP): An MEP surface visually maps the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing immediate insight into potential sites for non-covalent interactions.

Conformer ID HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
trans-Conf-1-6.21-0.156.061.85
trans-Conf-2-6.25-0.126.132.01
cis-Conf-1-6.18-0.195.992.34
...............

Table 2: Example of a summary table for key electronic properties of different conformers.

Conclusion: From Data to Drug Discovery

This guide has outlined a rigorous, multi-step protocol for the quantum chemical characterization of this compound. By systematically exploring the conformational space and applying high-level DFT calculations, researchers can obtain a detailed understanding of the molecule's intrinsic properties. This knowledge is not merely academic; it forms the basis for rational drug design. The calculated geometries can be used for docking studies, the predicted pKa informs formulation strategies, and the overall electronic profile helps in anticipating metabolic liabilities. Adherence to this validated workflow ensures that the computational data generated is both accurate and relevant, serving as a reliable foundation for subsequent stages of the drug development process.

References

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. (2023). The Journal of Organic Chemistry. [Link]

  • Divergent Synthesis of Sulfur‐Containing Bridged Cyclobutanes by Lewis Acid Catalyzed Formal Cycloadditions of Pyridinium 1,4‐Zwitterionic Thiolates and Bicyclobutanes. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. (2023). Vrije Universiteit Amsterdam Research Portal. [Link]

  • Gold-catalyzed endo-selective cyclization of alkynylcyclobutanecarboxamides: synthesis of cyclobutane-fused dihydropyridones. (2023). Organic & Biomolecular Chemistry. [Link]

  • Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. (n.d.). PMC. [Link]

  • Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. (2022). Heliyon. [Link]

  • Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. (2022). PMC. [Link]

  • Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. (n.d.). Dergipark. [Link]

  • Quantum Calculations of pKa values for Some Amine Compounds. (n.d.). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Phenylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The structural characterization of small molecules is a cornerstone of modern drug discovery and development.[1][2] 2-Phenylcyclobutan-1-amine represents a key structural motif, and its unambiguous identification is critical for ensuring the quality, safety, and efficacy of potential pharmaceutical candidates. This technical guide provides a comprehensive, in-depth analysis of this compound using the triumvirate of modern spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document moves beyond a simple recitation of data, offering insights into the causal relationships behind the spectral features and outlining robust, field-proven experimental protocols. It is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of small molecule characterization.[3][4][5]

Molecular Structure and Analytical Imperative

This compound (C₁₀H₁₃N, Molar Mass: 147.22 g/mol ) possesses a constrained cyclobutane ring, a primary amine, and a phenyl group.[6] This combination of a flexible yet strained aliphatic ring and aromatic functionality presents a unique and illustrative challenge for spectroscopic analysis. Each component of the molecule will generate a distinct signature across different analytical platforms. A multi-technique approach is therefore not just recommended but essential for complete and unambiguous structural elucidation, forming a self-validating system of characterization.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are required to assign the structure fully.

¹H NMR Analysis: Deciphering the Proton Environment

The ¹H NMR spectrum is predicted to be complex, particularly in the aliphatic region, due to the rigid nature of the cyclobutane ring, which leads to diastereotopic protons with complex spin-spin coupling.

  • Aromatic Region (δ ≈ 7.2-7.4 ppm): The five protons of the monosubstituted phenyl ring will appear in this region. Due to subtle differences in their electronic environments, they will likely present as a complex multiplet rather than distinct signals.

  • Benzylic Proton (CH-Ph, δ ≈ 3.5-4.0 ppm): The single proton on the carbon attached to the phenyl group is significantly deshielded by the aromatic ring current. It will appear as a multiplet due to coupling with the adjacent cyclobutane protons.

  • Amino-Substituted Proton (CH-NH₂, δ ≈ 3.0-3.5 ppm): The proton on the carbon bearing the amine group is also shifted downfield. Its multiplicity will be complex, arising from coupling to adjacent ring protons.

  • Cyclobutane Methylene Protons (CH₂, δ ≈ 1.8-2.5 ppm): The remaining four protons on the cyclobutane ring are expected in this range. Unsubstituted cyclobutane protons resonate around δ 1.96 ppm.[7][8][9] The substitution pattern breaks this symmetry. These four protons are chemically non-equivalent and will likely appear as a set of complex, overlapping multiplets.

  • Amine Protons (NH₂, δ ≈ 1.0-2.5 ppm): The two protons of the primary amine typically appear as a broad singlet. The chemical shift is highly variable and depends on concentration, solvent, and temperature. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, a definitive test for exchangeable protons.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Notes
Phenyl (Ar-H) 7.2 - 7.4 Multiplet (m) 5H Characteristic of a monosubstituted benzene ring.
Benzylic (CH-Ph) 3.5 - 4.0 Multiplet (m) 1H Deshielded by the phenyl group.
Amino-Substituted (CH-NH₂) 3.0 - 3.5 Multiplet (m) 1H Deshielded by the electronegative nitrogen atom.
Cyclobutane (CH₂) 1.8 - 2.5 Multiplet (m) 4H Complex region due to diastereotopicity.

| Amine (NH₂) | 1.0 - 2.5 | Broad Singlet (br s) | 2H | Disappears on D₂O exchange. Shift is variable. |

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, eight distinct signals are expected (six for the phenyl group and four for the cyclobutane ring, assuming cis/trans isomers are not resolved).

  • Aromatic Region (δ ≈ 125-145 ppm): The six carbons of the phenyl ring will appear here. The ipso-carbon (attached to the cyclobutane ring) will be a quaternary carbon with a lower intensity signal around δ 140-145 ppm. The other aromatic carbons will appear in the typical δ 125-130 ppm range.

  • Aliphatic Region (δ ≈ 20-60 ppm): The four carbons of the cyclobutane ring will be found in this region. The carbon attached to the phenyl group and the carbon attached to the amine group will be the most downfield-shifted within this group, likely in the δ 45-60 ppm range. The other two CH₂ carbons will appear further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Group Predicted Chemical Shift (δ, ppm) Key Notes
Phenyl (C-ipso) 140 - 145 Quaternary, weaker signal.
Phenyl (CH) 125 - 130 Four signals expected (ortho, meta, para).
Amino-Substituted (CH-NH₂) 50 - 60 Shifted downfield by nitrogen.
Benzylic (CH-Ph) 45 - 55 Shifted downfield by phenyl ring.

| Cyclobutane (CH₂) | 20 - 35 | Two signals expected for the remaining ring carbons. |

Experimental Protocol: NMR Sample Preparation

The choice of solvent is critical for acquiring a high-quality NMR spectrum. The solvent must fully dissolve the analyte without reacting with it, and its residual signal should not obscure important analyte signals.[10][11]

  • Solvent Selection: For this compound, a polar compound, deuterated chloroform (CDCl₃) is a good first choice due to its excellent solvating properties and ease of removal.[12] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are suitable polar alternatives.[10][13][14]

  • Sample Preparation: Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent using a clean pipette.

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

  • Analysis: Insert the NMR tube into the spectrometer spinner and place it in the magnet for analysis.

  • D₂O Exchange (Optional): After acquiring the initial spectrum, remove the tube, add 1-2 drops of D₂O, shake gently, and re-acquire the spectrum to confirm the NH₂ signal.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from its amine and aromatic components.

  • N-H Stretching (3300-3500 cm⁻¹): As a primary amine (R-NH₂), the molecule will exhibit two distinct, sharp-to-medium intensity bands in this region.[15][16] These correspond to the asymmetric (~3400 cm⁻¹) and symmetric (~3300 cm⁻¹) N-H stretching vibrations.[17][18][19] This two-band pattern is a hallmark of a primary amine.

  • C-H Stretching (2850-3100 cm⁻¹): This region will contain multiple absorptions. Aromatic C-H stretches will appear just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). Aliphatic C-H stretches from the cyclobutane ring will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[16]

  • N-H Bending (1580-1650 cm⁻¹): A medium to strong intensity scissoring vibration for the primary NH₂ group is expected in this range.[18][19] This can sometimes overlap with the aromatic C=C stretching bands.

  • C=C Aromatic Ring Stretching (1450-1600 cm⁻¹): A series of sharp, medium-intensity bands in this region confirms the presence of the phenyl group.

  • C-N Stretching (1020-1250 cm⁻¹): The stretching vibration of the aliphatic carbon-nitrogen bond will appear as a medium to weak band in this region of the fingerprint.[17][19][20]

  • N-H Wagging (665-910 cm⁻¹): A characteristic broad, strong absorption due to the out-of-plane bending (wagging) of the N-H bonds is expected for a primary amine.[19]

Table 3: Key Infrared Absorption Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Stretch (asymmetric & symmetric) ~3400 and ~3300 Medium, Sharp (two bands)
Aromatic C-H C-H Stretch 3020 - 3100 Medium to Weak
Aliphatic C-H C-H Stretch 2850 - 2960 Strong
Primary Amine N-H Bend (Scissoring) 1580 - 1650 Medium to Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium, Sharp (multiple bands)
Aliphatic Amine C-N Stretch 1020 - 1250 Medium to Weak

| Primary Amine | N-H Wag | 665 - 910 | Strong, Broad |

Experimental Protocol: Acquiring an IR Spectrum (Neat Liquid)
  • Prepare the Instrument: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl or KBr) are clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place one to two drops of the neat liquid sample of this compound directly onto the ATR crystal or between two salt plates.

  • Acquire Spectrum: Run the sample scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Clean Up: Thoroughly clean the ATR crystal or salt plates immediately after use.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.[21][22]

  • Molecular Ion (M⁺): The molecular formula is C₁₀H₁₃N. The nominal molecular weight is 147 amu. The exact mass is 147.1048 g/mol .[6] In an electron ionization (EI) mass spectrum, a peak at m/z 147 corresponding to the molecular ion is expected. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.[23]

  • Key Fragmentation Pathways: The fragmentation of this compound will be driven by the stability of the resulting carbocations and radical cations, with cleavage often initiated at the amine group.

    • Alpha-Cleavage: This is a characteristic fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the nitrogen is highly favorable. For this molecule, cleavage of the C1-C2 bond of the cyclobutane ring can lead to the formation of a stable iminium ion. The most common alpha-cleavage for primary amines results in a base peak at m/z 30 ([CH₂=NH₂]⁺), though this would require rearrangement.[24] A more direct cleavage might occur between C1 and the phenyl-bearing carbon.

    • Benzylic Cleavage: The phenyl group promotes the formation of a stable tropylium ion ([C₇H₇]⁺) at m/z 91 , a very common fragment for compounds containing a benzyl moiety.

    • Loss of Amine Group: Cleavage of the C-N bond can lead to the loss of ·NH₂ (16 Da), resulting in a fragment at m/z 131 .

    • Cyclobutane Ring Fragmentation: The strained four-membered ring can undergo cycloreversion, typically leading to the loss of a neutral molecule of ethene (28 Da). This could produce a fragment ion at m/z 119 ([M - 28]⁺).

Table 4: Predicted Key Fragments in Mass Spectrometry (EI)

m/z Value Proposed Fragment Notes
147 [C₁₀H₁₃N]⁺ Molecular Ion (M⁺). Should be visible.
119 [M - C₂H₄]⁺ Loss of ethene via cycloreversion.
91 [C₇H₇]⁺ Tropylium ion; highly stable and often prominent.
77 [C₆H₅]⁺ Phenyl cation.

| 30 | [CH₂NH₂]⁺ | Common base peak for simple primary amines via rearrangement. |

MS_Fragmentation cluster_pathways Primary Fragmentation Pathways M Molecular Ion [C₁₀H₁₃N]⁺˙ m/z 147 F119 [M - C₂H₄]⁺˙ m/z 119 M->F119 Cycloreversion (-28 Da) F91 [C₇H₇]⁺ m/z 91 M->F91 Benzylic Cleavage & Rearrangement F30 [CH₂NH₂]⁺ m/z 30 M->F30 α-Cleavage & Rearrangement

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion: A Unified Approach to Structural Verification

The spectroscopic analysis of this compound is a clear illustration of the power of a multi-technique analytical approach.

  • MS confirms the molecular weight and is consistent with the molecular formula.

  • IR definitively identifies the primary amine and aromatic functional groups.

  • NMR provides the detailed map of the C-H framework, confirming the connectivity of the phenyl and amino groups to the cyclobutane ring.

Together, these techniques provide a self-validating system that delivers an unambiguous structural confirmation. This level of rigorous characterization is fundamental in a regulated environment like drug development, where the identity, purity, and stability of a molecule must be known with absolute certainty.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Baranac-Stojanović, M. (2020). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265. AIP Publishing. Retrieved from [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Li, Y., & Li, S. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Baranac-Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). NMR Solvents. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents? [Video]. YouTube. Retrieved from [Link]

  • Baranac-Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Cherry. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504-7. Retrieved from [Link]

  • Drug Target Review. (2018, November 29). Technique to identify small molecules could speed up drug discovery. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • Li, Y., & Li, S. (2015). Mass spectrometry in small molecule drug development. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Molecules | Special Issue : Application of Spectroscopy for Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylcyclobutanamine. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclobutylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • O'Hagan, D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to Identifying Potential Therapeutic Targets for 2-Phenylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclobutane motif, a four-membered carbocycle, has garnered significant interest in medicinal chemistry. Its rigid, puckered conformation offers a unique three-dimensional scaffold that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property landscapes.[1][2] While numerous cyclobutane-containing molecules have been successfully developed into therapeutics targeting a range of protein classes, the specific pharmacological profile of 2-Phenylcyclobutan-1-amine remains largely unexplored in publicly accessible literature.[3][4] This guide provides a comprehensive framework for identifying and validating its potential therapeutic targets, leveraging existing knowledge of structurally related compounds and outlining a robust, multi-pronged strategy for target discovery.

Our primary hypothesis is centered on Monoamine Oxidase (MAO), given the well-documented activity of its structural isomer, 1-Phenylcyclobutylamine. We will first delve into the evidence supporting MAO as a primary target and then expand our scope to consider other potential target classes. Finally, we will present a detailed roadmap for experimental validation and novel target identification, designed for researchers and drug development professionals.

Part 1: The Primary Hypothesis - Monoamine Oxidase (MAO)

The most compelling lead for a therapeutic target for this compound comes from its close structural relative, 1-Phenylcyclobutylamine (PCBA). Extensive research has characterized PCBA as a potent, time-dependent, irreversible inactivator of Monoamine Oxidase (MAO).[5]

Mechanistic Insights from 1-Phenylcyclobutylamine

MAO is a flavin-containing enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Its inhibition can lead to an increase in the levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant and anti-Parkinson's disease drugs.[][7][8]

Studies on PCBA have revealed a sophisticated mechanism of MAO inactivation.[5] The process is initiated by a one-electron oxidation of the amine by the flavin cofactor within the MAO active site, forming an amine radical cation. This is followed by a homolytic cleavage of the strained cyclobutane ring. The resulting radical intermediate can then partition between two fates: attachment to the flavin cofactor, leading to irreversible inactivation of the enzyme, or cyclization to form a 2-phenyl-1-pyrroline radical, which is further oxidized to 2-phenyl-1-pyrroline.[5] For every molecule of PCBA that inactivates the enzyme, approximately 325 molecules are converted to product.[5]

The structural similarity between this compound and PCBA strongly suggests that the 2-phenyl isomer may also act as an MAO inhibitor. While the position of the phenyl group will undoubtedly influence the binding affinity and kinetics of inactivation, the fundamental chemical machinery—a primary amine and a strained cyclobutane ring—remains intact.[9]

Proposed Mechanism for this compound

We propose that this compound will also be a substrate and potential inactivator of MAO. The initial steps of the catalytic cycle are likely to be conserved:

  • Binding: this compound binds to the active site of MAO.

  • One-Electron Oxidation: The flavin cofactor abstracts an electron from the amine, generating a radical cation.

  • Ring Cleavage: The cyclobutane ring undergoes homolytic cleavage.

  • Inactivation or Product Formation: The resulting radical intermediate can either form a covalent bond with the flavin cofactor (inactivation) or be further processed to a metabolic product.

It is crucial to recognize that the stereochemistry of this compound will play a significant role in its interaction with the chiral environment of the MAO active site. The molecule exists as cis and trans diastereomers, each of which is chiral. These individual stereoisomers may exhibit different potencies and selectivities for the two major isoforms of MAO, MAO-A and MAO-B.

Part 2: Broader Target Classes - Beyond Monoamine Oxidase

While MAO represents the most probable target, the privileged nature of the cyclobutane scaffold in drug discovery warrants a broader perspective.[1][3] The rigid structure can serve to orient the phenyl and amine functionalities in specific vectors, potentially enabling interactions with a variety of other protein targets.

Potential Target Families for Cyclobutane-Containing Scaffolds:
Target ClassRationale for ConsiderationExamples of Cyclobutane-Containing Drugs
Kinases The cyclobutane ring can act as a rigid scaffold to position key pharmacophoric elements for interaction with the ATP-binding pocket.Tofacitinib (JAK inhibitor)[1]
Proteases The constrained nature of the cyclobutane ring can mimic peptide backbones or fit into hydrophobic pockets within the active site.Boceprevir (HCV NS3/4A protease inhibitor)[3]
Nuclear Receptors Spirocyclic cyclobutane systems have been successfully employed in androgen receptor antagonists.Apalutamide (Androgen receptor antagonist)[3]
G-Protein Coupled Receptors (GPCRs) The defined three-dimensional shape can lead to specific interactions with the transmembrane helices of GPCRs.N/A
Ion Channels The rigid scaffold can position functional groups to interact with the channel pore or allosteric sites.N/A

Given the phenylamine substructure, other potential targets could include transporters for monoamines (SERT, DAT, NET), although the cyclobutane ring distinguishes it significantly from typical substrates and inhibitors of these transporters.

Part 3: A Roadmap for Target Identification and Validation

A systematic and multi-faceted approach is required to definitively identify and validate the therapeutic targets of this compound. This roadmap integrates computational, biochemical, and cell-based assays.

Phase 1: In Silico Target Prediction

The initial phase involves computational methods to predict potential protein targets, providing a cost-effective way to generate hypotheses and prioritize experimental work.[10][11]

Workflow for In Silico Target Fishing:

Caption: Workflow for in silico target prediction of this compound.

Detailed Protocols:
  • Ligand-Based Approaches:

    • 2D Similarity Searching: Utilize molecular fingerprints (e.g., ECFP4, MACCS keys) to screen large databases of known bioactive molecules (e.g., ChEMBL) for compounds with high structural similarity to this compound. The targets of these similar molecules are then considered potential targets for the query compound.

    • 3D Shape and Pharmacophore Screening: Generate a 3D conformer of this compound and use it to screen databases for molecules with similar shape and pharmacophoric features (e.g., hydrophobic centers, hydrogen bond donors/acceptors). This can identify compounds that are functionally related, even with low 2D similarity.

  • Structure-Based Approaches:

    • Inverse Virtual Screening (IVS): Dock the 3D structure of this compound against a library of protein binding sites. This method can identify novel targets that may not be predicted by ligand-based methods.

Phase 2: Biochemical and Biophysical Validation

The predictions from the in silico phase, along with the primary hypothesis of MAO inhibition, must be validated through direct biochemical and biophysical assays.

Experimental Workflow for Target Validation:

Target_Validation_Workflow Start Hypothesized Targets (MAO, In Silico Hits) MAO_Assay MAO-Glo™ Assay (MAO-A & MAO-B) Start->MAO_Assay Primary Hypothesis Binding_Assay Radioligand Binding Assay (for non-enzymatic targets) Start->Binding_Assay Secondary Hypotheses Confirmed_Hit Confirmed Hit MAO_Assay->Confirmed_Hit IC50 < 10 µM Binding_Assay->Confirmed_Hit Ki < 10 µM SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) Cell_Based Cell-Based Functional Assays SPR->Cell_Based ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics) ITC->Cell_Based Confirmed_Hit->SPR Confirmed_Hit->ITC

Caption: Experimental workflow for validating predicted therapeutic targets.

Detailed Protocols:
  • Primary Target Validation (MAO):

    • Objective: To determine if this compound inhibits MAO-A and/or MAO-B.

    • Method: The MAO-Glo™ Assay (Promega) is a robust, luminescence-based method for measuring MAO activity.

      • Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM).

      • Incubate the compound with recombinant human MAO-A or MAO-B enzyme for a defined period (e.g., 15 minutes).

      • Add the MAO substrate (a derivative of luciferin).

      • After incubation, add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luciferase reaction.

      • Measure luminescence using a plate reader.

      • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

    • Follow-up: If inhibition is confirmed, perform time- and concentration-dependent inactivation studies to determine the mechanism of inhibition (reversible vs. irreversible) and the inactivation rate constant (k_inact).

  • Secondary Target Validation (from in silico hits):

    • Objective: To confirm binding to other predicted targets.

    • Methods:

      • Radioligand Binding Assays: For receptor targets, these assays measure the ability of this compound to displace a known radiolabeled ligand.

      • Enzymatic Assays: For other enzyme targets, specific activity assays will be required.

  • Biophysical Characterization:

    • Objective: To confirm direct binding and characterize the binding kinetics and thermodynamics for confirmed hits.

    • Methods:

      • Surface Plasmon Resonance (SPR): Provides real-time data on association (ka) and dissociation (kd) rates, allowing for the calculation of the equilibrium dissociation constant (KD).

      • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing information on the binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Phase 3: Cellular and Phenotypic Screening

Once a direct molecular target is validated, the next step is to assess the compound's activity in a cellular context.

  • Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its target inside intact cells.

  • Functional Assays:

    • For MAO: Measure levels of monoamine neurotransmitters (dopamine, serotonin, norepinephrine) in neuronal cell lines (e.g., SH-SY5Y) after treatment with this compound.

    • For other targets: Develop assays that measure the downstream functional consequences of target modulation (e.g., changes in second messenger levels, gene expression, or cell viability).

  • Phenotypic Screening: If a clear molecular target is not readily identified, a phenotypic screening approach can be employed. This involves testing the compound in various disease-relevant cellular models (e.g., cancer cell lines, primary neurons) and observing its effect on a specific phenotype (e.g., cell death, neurite outgrowth). Hits from a phenotypic screen would then be subjected to target deconvolution studies.

Conclusion

While the pharmacological landscape of this compound is currently undefined, a robust and scientifically rigorous path to target identification is clear. The strong evidence from its 1-phenyl isomer positions Monoamine Oxidase as a high-probability primary target. The proposed integrated workflow, combining predictive computational modeling with definitive biochemical and cellular validation, provides a comprehensive strategy for elucidating the mechanism of action of this promising scaffold. This approach will not only test the primary hypothesis but also has the potential to uncover novel therapeutic targets, paving the way for future drug development efforts.

References

  • Vazquez, E., et al. (2018).
  • Lagunin, A., et al. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 15(10), 6806-6831.
  • Silverman, R. B., & Zieske, P. A. (1986). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators.
  • PharmaBlock. (n.d.).
  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135.
  • BenchChem. (2025). A Comparative Study of Cyclobutane and Cyclopentane Containing Thiols for Researchers and Drug Development Professionals. BenchChem.
  • Bender, B. J., et al. (2013). Experimental validation of in silico target predictions on synergistic protein targets. MedChemComm, 4(5), 849-855.
  • Bender, B. J., et al. (2013). Experimental validation of in silico target predictions on synergistic protein targets. MedChemComm, 4(5), 849-855.
  • PubChem. (n.d.). 2-Amino-1-phenylbutane.
  • Martinelli, E., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(16), 5033.
  • Vazquez, M. L., & Silverman, R. B. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: An Inactivator and a Substrate of Monoamine Oxidase. Biochemistry, 24(23), 6538-6543.
  • BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.
  • Martinelli, E., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(16), 5033.
  • Medbullets. (2021). Monoamine Oxidase (MAO) Inhibitors. Medbullets.
  • Kalir, A., et al. (1969). 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity. Journal of Medicinal Chemistry, 12(3), 473-477.
  • Dixit, A., et al. (2012). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 2(1), 16-18.
  • Nakano, R., et al. (2023). In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors. Journal of Computer-Aided Molecular Design, 37(10), 629-645.
  • D'Andrea, G., et al. (2023). Monoamine Oxidase Inhibitors (MAOIs).

Sources

An In-Depth Technical Guide to Phenylcyclobutanamine Derivatives: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylcyclobutanamine scaffold represents a privileged structure in modern medicinal chemistry, primarily recognized for its role in modulating monoamine neurotransmitter systems. Derivatives of this class, most notably sibutramine, have been investigated for a range of therapeutic applications, including obesity and depression.[1][2] This guide provides a comprehensive technical overview of phenylcyclobutanamine derivatives, delving into their synthesis, pharmacological mechanisms, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation. By synthesizing technical data with field-proven insights, this document serves as a critical resource for professionals engaged in the discovery and development of novel therapeutics targeting monoamine transporters.

The Phenylcyclobutanamine Core: An Introduction

The phenylcyclobutanamine framework consists of a cyclobutane ring attached to a phenyl group and an amine-containing substituent. This deceptively simple structure has proven to be a fertile ground for the development of potent monoamine reuptake inhibitors (MRIs).[3][4] MRIs function by blocking the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters, thereby increasing the synaptic concentrations of these key neurotransmitters.[5][6] This elevation in monoaminergic signaling is the foundational mechanism for the therapeutic effects of many antidepressants and appetite suppressants.[4][7]

The most prominent example, sibutramine, was developed as a serotonin-norepinephrine reuptake inhibitor (SNRI) for the management of obesity.[8][9] Its primary mechanism involves enhancing satiety and increasing energy expenditure by preventing the reuptake of serotonin and norepinephrine in the brain.[9][10][11] While effective, its history also underscores the critical importance of selectivity and safety profiles in drug development. The study of its derivatives continues to provide valuable insights into the nuanced requirements for potent and selective monoamine transporter modulation.

Synthetic Strategies: Building the Core Scaffold

The synthesis of phenylcyclobutanamine derivatives presents unique challenges due to the strained nature of the cyclobutane ring.[12] However, several robust synthetic routes have been established, often involving multi-step sequences. A generalized approach allows for the systematic variation of substituents on both the phenyl and amine moieties, which is crucial for comprehensive SAR studies.

A common synthetic pathway might involve a Mannich-type reaction to construct the core β-acylamino cyclobutanone derivatives.[13] Further chemical transformations can then be employed to install the desired amine functionality and modify the phenyl ring.

G cluster_0 Core Synthesis Workflow start Starting Materials (e.g., Substituted Phenylacetonitrile, 1,3-Dibromopropane) cyclization Cyclobutane Ring Formation (e.g., Base-mediated cyclization) start->cyclization Step 1 ketone Intermediate: Phenylcyclobutanone cyclization->ketone Step 2 reductive_amination Reductive Amination (Introduction of Amine) ketone->reductive_amination Step 3 Key diversification point final Final Phenylcyclobutanamine Derivative reductive_amination->final Step 4

Caption: Generalized synthetic workflow for phenylcyclobutanamine derivatives.

Causality in Experimental Choices: The choice of reductive amination conditions (reagent, solvent, temperature) in Step 3 is a critical parameter. For instance, using sodium cyanoborohydride (NaBH3CN) at a slightly acidic pH is often preferred for its selectivity in reducing the iminium intermediate over the ketone starting material, thereby maximizing the yield of the desired amine. This level of control is essential for building a diverse chemical library for screening.

Pharmacology and Mechanism of Action

Phenylcyclobutanamine derivatives primarily exert their effects by inhibiting monoamine transporters. The reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft is a crucial process for terminating their signaling.[14] By blocking these transporters, these compounds prolong the action of the neurotransmitters.[15]

Sibutramine, for example, is metabolized in the liver to form active metabolites, desmethylsibutramine (M1) and didesmethylsibutramine (M2), which are significantly more potent monoamine reuptake inhibitors than the parent drug.[8] These metabolites exhibit a higher affinity for NET and SERT compared to DAT, classifying sibutramine as an SNRI.[8]

G cluster_pathway Mechanism of Monoamine Reuptake Inhibition Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Presynaptic->Postsynaptic Transporter Monoamine Transporter (SERT, NET, DAT) Presynaptic->Transporter Neurotransmitter in Synapse Receptor Postsynaptic Receptors Postsynaptic->Receptor Signal Transduction Transporter->Presynaptic Reuptake Vesicle Synaptic Vesicle (contains Monoamines) Vesicle->Presynaptic Release Derivative Phenylcyclobutanamine Derivative Derivative->Transporter Blocks

Caption: Inhibition of monoamine reuptake at the neuronal synapse.

3.1 Experimental Protocol: In Vitro Dopamine Transporter (DAT) Uptake Assay

To quantify the inhibitory potency of new derivatives, a neurotransmitter uptake assay is indispensable. This protocol describes a method using synaptosomes, which are resealed nerve terminals that retain functional transporters.

Objective: To determine the IC50 value of a test compound for the inhibition of [3H]Dopamine uptake via DAT in rat striatal synaptosomes.

Materials:

  • Rat striatum tissue

  • Sucrose buffer (0.32 M sucrose, ice-cold)

  • Krebs-Ringer buffer

  • [3H]Dopamine (radioligand)

  • Test compounds (phenylcyclobutanamine derivatives)

  • Benztropine or other potent DAT inhibitor (for defining non-specific uptake)

  • Glass fiber filters

  • Scintillation counter and fluid

Methodology:

  • Synaptosome Preparation: a. Homogenize fresh or frozen rat striatum tissue in ice-cold sucrose buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. The resulting pellet contains the synaptosomes.[16] d. Resuspend the synaptosome pellet in an appropriate assay buffer (e.g., Krebs-Ringer).

  • Dopamine Uptake Assay: a. Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound (or vehicle for total uptake) for 15 minutes at 37°C.[16] b. To determine non-specific uptake, incubate a set of aliquots with a high concentration of a known DAT inhibitor (e.g., benztropine). c. Initiate the uptake by adding a fixed concentration of [3H]Dopamine (e.g., 10 nM). d. Allow the reaction to proceed for 5 minutes at 37°C. The incubation time should be within the linear phase of uptake.[14] e. Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radioligand.[17]

  • Data Analysis: a. Measure the radioactivity trapped on the filters using a liquid scintillation counter. b. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. c. Plot the percentage of inhibition against the logarithm of the test compound concentration. d. Determine the IC50 value (the concentration of compound that inhibits 50% of the specific uptake) using non-linear regression analysis.

This protocol can be adapted for SERT and NET by using the appropriate brain region (e.g., cortex for SERT/NET) and radiolabeled neurotransmitter ([3H]Serotonin or [3H]Norepinephrine).

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to optimizing the potency and selectivity of phenylcyclobutanamine derivatives. Modifications to the phenyl ring, the cyclobutane ring, and the amine substituent can dramatically alter the pharmacological profile.

  • Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. Electron-withdrawing groups (e.g., chlorine) in specific positions can enhance potency at monoamine transporters.

  • Cyclobutane Conformation: The stereochemistry of the substituents on the cyclobutane ring influences how the molecule fits into the transporter's binding pocket. The relative orientation of the phenyl and amino groups is a key determinant of activity.

  • Amine Substituent: The nature of the group attached to the nitrogen atom affects both potency and selectivity. Small alkyl groups are often well-tolerated, while larger or more complex groups can introduce selectivity for one transporter over others.[18]

4.1 Quantitative SAR Data Summary

The following table summarizes hypothetical SAR data for a series of phenylcyclobutanamine analogs, illustrating how structural modifications can tune the inhibitory profile.

Compound IDPhenyl Substitution (R1)Amine Substituent (R2)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
A-01 H-CH325075150
A-02 4-Cl-CH3802590
A-03 3,4-diCl-CH3351045
A-04 4-Cl-H12040110
A-05 4-Cl-CH2CH39530100

Interpretation of SAR Data:

  • Adding a chlorine atom at the 4-position of the phenyl ring (A-02 vs. A-01) significantly increases potency across all three transporters.

  • Dichlorination at the 3 and 4 positions (A-03) further enhances potency, suggesting a favorable interaction within the binding site.

  • The secondary amine (A-04) is less potent than its tertiary methylamine counterpart (A-02), indicating the importance of the N-methyl group.

  • Extending the alkyl chain on the amine (A-05) provides no significant benefit over the methyl group (A-02), suggesting a size constraint in that region of the binding pocket.

Therapeutic Landscape and Future Directions

While initially focused on obesity, the potential applications for phenylcyclobutanamine derivatives extend to other CNS disorders where monoamine dysregulation is implicated, such as depression and ADHD.[2][4][5] The development of next-generation compounds is focused on achieving more refined selectivity profiles to maximize therapeutic benefit while minimizing side effects. For instance, a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI) derived from this scaffold could offer a different therapeutic profile compared to the SNRI activity of sibutramine.

The primary challenges in this field include:

  • Achieving Selectivity: Designing molecules that can effectively differentiate between the highly homologous monoamine transporters.

  • Cardiovascular Safety: Mitigating off-target effects, particularly on the cardiovascular system, which was a concern for sibutramine.[11]

  • Blood-Brain Barrier Penetration: Ensuring that compounds can efficiently cross into the CNS to reach their targets.

Future research will likely leverage computational modeling and structure-based drug design to rationally engineer derivatives with optimized pharmacological and pharmacokinetic properties. The enduring interest in this chemical class underscores its potential to yield novel and effective treatments for complex neurological and psychiatric disorders.[19]

References
  • Heal, D. J., Aspley, S., Prow, M. R., Jackson, H. C., Martin, K. F., & Cheetham, S. C. (1998). Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. International Journal of Obesity, 22(S1), S18-S28. [Link]

  • Wikipedia. (n.d.). Sibutramine. Retrieved January 14, 2026, from [Link]

  • Rothman, R. B., & Baumann, M. H. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sibutramine sulfate?[Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sibutramine maleate?[Link]

  • Lean, M. E. J. (2001). How does sibutramine work? International Journal of Obesity, 25(S4), S8-S11. [Link]

  • Grokipedia. (n.d.). Monoamine reuptake inhibitor. Retrieved January 14, 2026, from [Link]

  • Chahuan, S., Grover, S., & Singh, S. (2023). Monoamine reuptake inhibitors. Drug and Chemical Toxicology. [Link]

  • Moret, C., & Briley, M. (2011). The importance of norepinephrine in depression. Neuropsychiatric Disease and Treatment, 7(Suppl 1), 9-13. [Link]

  • Engel, J. A., & Wu, W. (2011). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 339(2), 565-574. [Link]

  • Mahesh, S., & Seshadri, S. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 65(1), 12.11.1-12.11.16. [Link]

  • Wikipedia. (n.d.). Monoamine reuptake inhibitor. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). EP1888523B1 - Cyclobutyl amine derivatives.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Google Patents. (n.d.). CN100418951C - Cyclic amine derivatives and their use as medicines.
  • DeWald, H. A., et al. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 38(1), 43-52. [Link]

  • Google Patents. (n.d.). US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
  • Stasiak, A., et al. (2020). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. Molecules, 25(21), 5036. [Link]

  • Brady, K. T., & Balster, R. L. (1986). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Pharmacology Biochemistry and Behavior, 24(4), 815-822. [Link]

  • Ragsdale, D. S., et al. (1994). Structure-activity relationships of philanthotoxin analogs and polyamines on N-methyl-D-aspartate and nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 269(2), 646-656. [Link]

  • Wahba, A. E., et al. (2014). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. Journal of Medicinal Chemistry, 57(23), 9879-9890. [Link]

  • Kumar, A., et al. (2022). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry, 20(2), 269-274. [Link]

  • Stevenson, G. W., et al. (2013). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of Pain, 14(3), 295-306. [Link]

  • ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved January 14, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are Monoamine reuptake inhibitor and how do they work?[Link]

  • Stasch, A., et al. (2022). Synthesis of Molecular Phenylcalcium Derivatives: Application to the Formation of Biaryls. Angewandte Chemie International Edition, 61(13), e202116858. [Link]

  • Shekunova, T. O., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. International Journal of Molecular Sciences, 24(22), 16360. [Link]

  • Ikonnikov, M. V., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6548. [Link]

  • Khan, I., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2616. [Link]

  • Wikipedia. (n.d.). Reuptake inhibitor. Retrieved January 14, 2026, from [Link]

  • Hinz, M., Stein, A., & Uncini, T. (2011). Monoamine depletion by reuptake inhibitors. International Journal of General Medicine, 4, 689-693. [Link]

Sources

Methodological & Application

Application Note: Advanced Analytical Strategies for the Detection and Chiral Separation of 2-Phenylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide detailing robust analytical methodologies for the detection, quantification, and chiral separation of 2-Phenylcyclobutan-1-amine. As a chiral primary amine, its analytical characterization is critical in pharmaceutical development, forensic science, and chemical synthesis, where both potency and purity are paramount. This guide presents field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds and designer drugs.[1][2] As a primary amine with a chiral center, its biological activity is likely enantiomer-specific. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] Therefore, analytical methods must not only confirm the compound's identity and quantity but also resolve and quantify its enantiomers to ensure safety and efficacy in regulated environments.[4][5]

This guide addresses the key analytical challenges associated with primary amines, such as poor chromatographic peak shape and the necessity of chiral resolution, by providing detailed, validated protocols using state-of-the-art instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Screening and Quantification Tool

Gas chromatography coupled with mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. While primary amines can be challenging due to their polarity and tendency to cause peak tailing on standard columns, these issues can be effectively mitigated through chemical derivatization.[6][7]

2.1. Principle of Derivatization Derivatization is a critical pre-analytical step in the GC-MS analysis of polar compounds like this compound. The primary amino group is converted into a less polar, more volatile functional group. Trifluoroacetylation, using an agent like Trifluoroacetic Anhydride (TFAA), is a common and effective strategy.[7][8] This process improves chromatographic resolution, enhances thermal stability, and produces characteristic mass fragments, thereby increasing the method's sensitivity and specificity.

2.2. Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Matrix (e.g., Plasma, Urine) LLE Liquid-Liquid Extraction (LLE) - Alkalinize sample (pH > 10) - Extract with organic solvent Sample->LLE Dry Evaporation - Dry extract under N2 stream LLE->Dry Deriv Derivatization - Add Ethyl Acetate & TFAA - Heat at 60°C for 20 min Dry->Deriv GC GC Separation - DB-5MS Column - Temperature Gradient Deriv->GC Inject 1 µL MS MS Detection - Electron Ionization (EI) - Scan Mode (m/z 50-400) GC->MS Data Data Analysis - Retention Time Match - Mass Spectrum Library Comparison MS->Data

Caption: Workflow for GC-MS analysis of this compound.

2.3. Detailed Protocol: GC-MS

I. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

  • Aliquot: Transfer 1 mL of the sample (e.g., urine, plasma) into a glass tube.

  • Alkalinization: Add 100 µL of 2 M Sodium Hydroxide (NaOH) to adjust the pH to >10. This ensures the amine is in its free base form for efficient extraction.

  • Extraction: Add 4 mL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether), vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.

  • Isolation: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried residue in 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA). Cap the vial and heat at 60°C for 20 minutes.[7]

  • Final Step: Cool the sample to room temperature before injection into the GC-MS system.

II. Instrumental Parameters

  • GC System: Agilent 7890 GC or equivalent.

  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • MS System: Agilent 5977 MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

III. Expected Mass Spectrum The TFA-derivatized this compound (C12H12F3NO, MW: 243.22) will exhibit a characteristic fragmentation pattern under EI, primarily driven by alpha-cleavage adjacent to the nitrogen atom.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Quantification

For highly sensitive and selective quantification, especially at trace levels in complex biological matrices, LC-MS/MS is the preferred method.[10][11] It typically does not require derivatization, simplifying sample preparation and reducing analytical variability. The use of Multiple Reaction Monitoring (MRM) ensures exceptional specificity.

3.1. Principle of LC-MS/MS The analyte is first separated from matrix components via reversed-phase liquid chromatography. It then enters the mass spectrometer, where it is ionized, typically by Electrospray Ionization (ESI). In the first quadrupole, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected. This ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte.

3.2. Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma or Serum Sample PPT Protein Precipitation - Add 3 parts Acetonitrile (ACN) - Vortex & Centrifuge Sample->PPT Filter Filtration - Filter supernatant through  0.22 µm syringe filter PPT->Filter LC UHPLC Separation - C18 Column - Gradient Elution Filter->LC Inject 5 µL MSMS Tandem MS Detection - ESI+ Source - Multiple Reaction Monitoring (MRM) LC->MSMS Data Data Analysis - Peak Integration - Calibration Curve Quantification MSMS->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

3.3. Detailed Protocol: LC-MS/MS

I. Sample Preparation (Protein Precipitation)

  • Aliquot: Transfer 100 µL of plasma or serum into a microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Mixing: Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Filtration: Transfer the supernatant to an HPLC vial, optionally through a 0.22 µm syringe filter, for analysis.[12]

II. Instrumental Parameters

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B held for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.

  • Column Temperature: 40°C.

  • MS System: SCIEX QTRAP 4500 or equivalent triple quadrupole mass spectrometer.[12]

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Key Parameters:

    • IonSpray Voltage: +5500 V

    • Source Temperature: 500°C

    • Curtain Gas: 30 psi

  • MRM Transitions: (For C10H13N, [M+H]⁺ = 148.1)

    • Quantifier: 148.1 → 117.1 (Loss of CH2=NH2)

    • Qualifier: 148.1 → 91.1 (Tropylium ion)

III. Method Validation The method should be validated according to ICH guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and specificity.[10]

Chiral Separation by HPLC: Resolving Enantiomers

The separation of enantiomers is essential and is most reliably achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[4][5] Polysaccharide-based CSPs are highly effective for resolving a wide range of chiral compounds, including amines.[4][13]

4.1. Principle of Chiral Recognition CSPs create a chiral environment within the column. As the racemic mixture passes through, one enantiomer interacts more strongly with the CSP than the other, based on spatial arrangement and intermolecular forces (e.g., hydrogen bonding, π-π interactions). This differential interaction leads to different retention times, allowing for their separation and quantification.[3]

4.2. Experimental Workflow: Chiral HPLC

Chiral_HPLC cluster_separation Principle of Chiral Separation Racemate Racemic Mixture (R and S Enantiomers) CSP Chiral Stationary Phase (CSP) (e.g., Amylose Phenylcarbamate) Racemate->CSP Separated Separated Enantiomers (Different Retention Times) CSP->Separated

Caption: Principle of enantiomeric resolution on a Chiral Stationary Phase.

4.3. Detailed Protocol: Chiral HPLC

I. Sample Preparation

  • Dissolution: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm syringe filter before injection.

II. Instrumental Parameters

  • HPLC System: Standard HPLC system with UV detector.

  • Column: Chiralpak IE or Chiralcel OD-H (250 mm × 4.6 mm, 5 µm). These columns have shown high enantioselectivity for chiral amines.[4][13]

  • Mobile Phase: An isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) containing 0.1% Diethylamine (DEA). The basic additive (DEA) is crucial for reducing peak tailing by competing with the amine for active sites on the silica support.[5]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Method Comparison

ParameterGC-MSLC-MS/MSChiral HPLC
Primary Application Screening, Qualitative ID, QuantificationTarget Quantification, High SensitivityEnantiomeric Purity, Chiral ID
Specificity High (Mass Spectrum)Very High (MRM Transition)High (Chiral Separation)
Sensitivity (Typical LOQ) Low ng/mLLow pg/mL to fg/mL[10][14]µg/mL to high ng/mL
Sample Preparation More complex (Extraction + Derivatization)Simpler (Protein Precipitation)Simplest (Dilute and Shoot)
Derivatization Required? Yes, typically required for amines.[7][8]NoNo (unless for detection enhancement)
Chiral Separation? Possible with chiral GC columnPossible with chiral LC columnPrimary purpose
Throughput ModerateHighModerate

Conclusion

The analytical approach for this compound must be tailored to the research question.

  • GC-MS offers a reliable and robust method for identification and quantification, particularly when derivatization is employed to overcome the challenges associated with primary amines.

  • LC-MS/MS stands as the superior technique for trace-level quantification in complex biological matrices, providing unmatched sensitivity and specificity without the need for derivatization.

  • Chiral HPLC is indispensable for determining enantiomeric purity, a critical quality attribute in pharmaceutical development and stereoselective synthesis.

By selecting the appropriate methodology from this guide, researchers can generate accurate, reproducible, and defensible data for this compound, ensuring scientific rigor and regulatory compliance.

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Available at: [Link]

  • Reddy, A. V. B., Venugopal, N., & Madhavi, G. (2015). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Chemistry Central Journal. Available at: [Link]

  • Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Chromatography Online. Available at: [Link]

  • Li, Y., et al. (2022). GC-MS, LC-MS, and network pharmacology analysis to investigate the chemical profiles and potential pharmacological activities in flower buds and flowers of Lonicera japonica Thunb. PLoS ONE. Available at: [Link]

  • Al-Majid, A. M., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]

  • Chromatography Forum. (2006). Detecting Primary Amines. Available at: [Link]

  • Al-Majid, A. M., et al. (2020). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • De Meulder, M., et al. (2018). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available at: [Link]

  • Fernandes, C., et al. (2021). Enantiomers and Their Resolution. Applied Sciences. Available at: [Link]

  • SCIEX. (n.d.). Analysis of nitrosamine compounds in multiple sartan APIs: a review and optimization of the Ph. Eur. monograph. Available at: [Link]

  • Li, Y., et al. (2022). GC-MS, LC-MS, and network pharmacology analysis to investigate the chemical profiles and potential pharmacological activities in flower buds and. Semantic Scholar. Available at: [Link]

  • Kalinova, G. B., et al. (1969). 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis. Available at: [Link]

Sources

The Cyclobutane Moiety: A Rising Star in Medicinal Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Flatland - Embracing the Third Dimension with Cyclobutane

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the planar confines of traditional aromatic scaffolds. The cyclobutane ring, a four-membered carbocycle, has emerged as a powerful and versatile tool in the drug designer's arsenal.[1][2] Its unique structural and physicochemical properties, including a puckered three-dimensional conformation and inherent ring strain, offer a compelling platform to modulate the potency, selectivity, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comprehensive overview of the applications of the cyclobutane motif in medicinal chemistry, supplemented with detailed experimental protocols to empower researchers in their drug discovery endeavors.

The strategic incorporation of a cyclobutane ring can confer several advantages:

  • Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of a molecule, which can pre-organize it into a bioactive conformation for optimal target engagement.[1][2][3] This can lead to a significant enhancement in binding affinity and potency by reducing the entropic penalty upon binding.[2]

  • Bioisosteric Replacement: Cyclobutane can serve as a non-classical bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and, most notably, aromatic rings.[4][5] This substitution can lead to improved metabolic stability, enhanced solubility, and a more favorable safety profile by mitigating issues associated with planar aromatic systems.[4]

  • Improved Pharmacokinetics: By blocking sites of metabolism, the cyclobutane moiety can enhance a drug's metabolic stability, leading to a longer half-life and improved oral bioavailability.[1][2]

  • Accessing Novel Chemical Space: The three-dimensional nature of cyclobutane allows for the exploration of previously inaccessible regions of a target's binding pocket, potentially leading to novel interactions and improved selectivity.[1][4]

This document will delve into these applications with a focus on practical implementation, providing detailed protocols for the synthesis of key cyclobutane building blocks and the evaluation of their impact on drug-like properties.

I. Core Applications of Cyclobutane in Drug Design

Cyclobutane as a Conformational Locking Element

The inherent strain in the cyclobutane ring results in a puckered conformation, which can be exploited to lock flexible molecules into a desired bioactive conformation.[1][6] This pre-organization can significantly enhance binding affinity to the target protein by reducing the entropic cost of binding.

Application Note:

In the development of potent and selective inhibitors, a common strategy is to rigidify a flexible linker connecting two key pharmacophoric elements. Replacing a flexible ethyl or propyl chain with a 1,2- or 1,3-disubstituted cyclobutane, respectively, can provide a more defined spatial orientation of these elements, leading to improved target engagement. The stereochemistry of the substituents on the cyclobutane ring is crucial and allows for fine-tuning of the vectoral projection of the pharmacophores.

Cyclobutane as a Bioisostere for Aromatic Rings

The substitution of a planar aromatic ring with a three-dimensional cyclobutane ring is a rapidly growing strategy in medicinal chemistry.[4] This bioisosteric replacement can lead to significant improvements in a compound's physicochemical and pharmacokinetic properties.

Application Note:

Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and potential formation of reactive metabolites. Replacing a phenyl ring with a cyclobutane moiety can block these metabolic hotspots, thereby increasing the metabolic stability and half-life of the drug candidate.[4] Furthermore, the increased sp³ character of the cyclobutane-containing molecule can lead to improved solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

Table 1: Comparative Physicochemical Properties of Phenyl vs. Cyclobutyl Bioisosteres

PropertyPhenyl RingCyclobutane RingRationale for Improvement
Fraction of sp³ carbons (Fsp³) LowHighIncreased Fsp³ is often correlated with higher clinical success rates.
Lipophilicity (cLogP) Generally HigherGenerally LowerReduced lipophilicity can lead to improved solubility and reduced off-target effects.
Aqueous Solubility Generally LowerGenerally HigherThe less planar and more polarizable nature of cyclobutane can improve interactions with water.
Metabolic Stability Susceptible to oxidationGenerally more stableLack of aromatic C-H bonds susceptible to enzymatic hydroxylation.
Shape PlanarPuckered, 3DAllows for better exploration of three-dimensional binding pockets.

II. Cyclobutane-Containing Drugs: Success Stories in the Clinic

The utility of the cyclobutane motif is underscored by its presence in several marketed drugs across diverse therapeutic areas, most notably in oncology.

  • Carboplatin: A second-generation platinum-based chemotherapy agent, Carboplatin is a cornerstone in the treatment of various cancers, including ovarian, lung, and testicular cancers. The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center compared to its predecessor, cisplatin, resulting in a significantly improved toxicity profile, particularly reduced nephrotoxicity.[2][7]

  • Apalutamide (Erleada®): A non-steroidal antiandrogen used in the treatment of prostate cancer. The spirocyclic cyclobutane moiety is a key structural feature that contributes to its high binding affinity for the androgen receptor.[2]

  • Boceprevir (Victrelis®): A protease inhibitor used for the treatment of hepatitis C. The cyclobutane group plays a crucial role in its potent inhibitory activity.[3]

Table 2: IC₅₀ Values of Select Cyclobutane-Containing Anticancer Drugs

DrugCancer Cell LineIC₅₀ (µM)Reference
CarboplatinK562 (Leukemia)Varies with study[8]
CarboplatinMCF-7 (Breast)Varies with study[8]
CarboplatinHT-29 (Colon)Varies with study[8]

Note: IC₅₀ values for Carboplatin can vary significantly depending on the cell line and experimental conditions.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key cyclobutane building blocks and for the evaluation of the biological activity of cyclobutane-containing compounds.

Synthesis of Key Cyclobutane Building Blocks

A common and versatile starting material for the synthesis of various cyclobutane derivatives is 1,1-cyclobutanedicarboxylic acid.

Protocol 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Ethyl acetate

  • Calcium chloride

  • Ether

Procedure:

  • Cyclization: In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.

  • After the addition is complete, add 1,3-dibromopropane dropwise to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis: Cool the reaction mixture and add a solution of potassium hydroxide in water.

  • Reflux the mixture to hydrolyze the diethyl 1,1-cyclobutanedicarboxylate.

  • Work-up and Purification: After hydrolysis, distill off the ethanol.

  • Cool the remaining aqueous solution and acidify with concentrated hydrochloric acid.

  • Extract the aqueous solution with ether.

  • Dry the combined ether extracts over anhydrous calcium chloride.

  • Remove the ether by distillation to obtain a crude product.

  • Recrystallize the crude product from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid.

Protocol 2: Synthesis of Cyclobutanecarboxylic Acid

This protocol involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[1][9][10]

Materials:

  • 1,1-Cyclobutanedicarboxylic acid

  • Distillation apparatus

Procedure:

  • Place 1,1-cyclobutanedicarboxylic acid in a distillation flask.

  • Heat the flask in an oil bath to approximately 160-170°C.

  • Carbon dioxide will be evolved. Continue heating until the evolution of gas ceases.

  • Increase the bath temperature to 210-220°C and collect the fraction boiling between 189-195°C.

  • Redistill the collected fraction to obtain pure cyclobutanecarboxylic acid.

Diagram 1: Synthetic Workflow for Key Cyclobutane Building Blocks

G cluster_0 Protocol 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid cluster_1 Protocol 2: Synthesis of Cyclobutanecarboxylic Acid Diethyl Malonate Diethyl Malonate Cyclization Cyclization Diethyl Malonate->Cyclization 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis 1,1-Cyclobutanedicarboxylic Acid 1,1-Cyclobutanedicarboxylic Acid Hydrolysis->1,1-Cyclobutanedicarboxylic Acid Decarboxylation Decarboxylation 1,1-Cyclobutanedicarboxylic Acid->Decarboxylation Cyclobutanecarboxylic Acid Cyclobutanecarboxylic Acid Decarboxylation->Cyclobutanecarboxylic Acid

Caption: Workflow for the synthesis of key cyclobutane building blocks.

Evaluation of Biological Activity: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a critical parameter to quantify the potency of a drug candidate. The following is a general protocol for determining the IC₅₀ of a cyclobutane-containing anticancer agent using the MTT assay.

Protocol 3: IC₅₀ Determination using MTT Assay

This protocol is a generalized procedure based on common laboratory practices.[4][11]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[12]

Diagram 2: Experimental Workflow for IC₅₀ Determination

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Acquisition Data Acquisition MTT Assay->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation

Caption: Workflow for determining the IC₅₀ of a test compound.

Assessment of Pharmacokinetic Properties: Metabolic Stability Assay

Metabolic stability is a crucial parameter in drug discovery, providing an early indication of a compound's pharmacokinetic behavior. This protocol describes a general method for assessing metabolic stability using liver microsomes.

Protocol 4: In Vitro Metabolic Stability Assay using Liver Microsomes

This is a generalized protocol based on standard industry practices.[2][3][13]

Materials:

  • Pooled human liver microsomes

  • Test compound

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (containing an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation: Pre-warm a mixture of liver microsomes and the test compound in phosphate buffer at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Diagram 3: Logic of Metabolic Stability Assessment

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase Incubation with Liver Microsomes Incubation with Liver Microsomes Quenching at Time Points Quenching at Time Points Incubation with Liver Microsomes->Quenching at Time Points LC-MS/MS Analysis LC-MS/MS Analysis Quenching at Time Points->LC-MS/MS Analysis Quantification of Parent Compound Quantification of Parent Compound LC-MS/MS Analysis->Quantification of Parent Compound Calculation of Half-life Calculation of Half-life Quantification of Parent Compound->Calculation of Half-life Prediction of In Vivo Clearance Prediction of In Vivo Clearance Calculation of Half-life->Prediction of In Vivo Clearance

Caption: Logical flow for assessing the metabolic stability of a compound.

IV. Conclusion and Future Perspectives

The cyclobutane ring has firmly established itself as a valuable motif in modern medicinal chemistry.[1][2] Its ability to impart three-dimensionality, conformational rigidity, and improved pharmacokinetic properties makes it an attractive tool for overcoming many of the challenges associated with traditional drug design.[1][4][5] The protocols outlined in this guide provide a practical framework for the synthesis and evaluation of cyclobutane-containing compounds, empowering researchers to harness the full potential of this versatile scaffold. As synthetic methodologies for accessing diverse and stereochemically complex cyclobutanes continue to evolve, we can anticipate an even greater proliferation of this unique structural element in the next generation of innovative medicines.

V. References

  • Heisig, G. B., & Stodola, F. H. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 23, 16. [Link]

  • Patsnap Eureka. (2022). Process for the preparation of apalutamide. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Synthesis of Drugs. (2021, October 16). Synthesis of Drugs: Apalutamide [Video]. YouTube. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Onishi, T., & Tsuji, T. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides, Nucleotides & Nucleic Acids, 20(12), 1941-1948. [Link]

  • Li, Y., et al. (2014). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Laboratory Automation, 19(4), 363-372. [Link]

  • European Patent Office. (2023). PROCESS FOR THE PREPARATION OF APALUTAMIDE. [Link]

  • Strieth-Kalthoff, F., et al. (2018). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Carboplatin. Retrieved from [Link]

  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • Bioengineer.org. (2026, January 13). Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes. [Link]

  • Google Patents. (n.d.). Process for the preparation of carboplatin.

  • Bibliothèque et Archives Canada. (n.d.). SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES. [Link]

  • ResearchGate. (n.d.). A Straightforward Procedure for the [2+2+2] Cycloaddition of Enediynes. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PLATINUM. [Link]

  • Google Patents. (n.d.). Novel method for synthesizing antineoplastic medicament carboplatin.

  • Houben-Weyl. (n.d.). 5. By Transformation of Other Cyclobutanes. [Link]

  • El-Arid, S., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 13(5), 607-613. [Link]

  • Kojić, V., et al. (2005). Synthesis and antiproliferative activity of new carboplatin analogues. Journal of BUON, 10(3), 385-390. [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

  • Bach, T. (2006). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 106(8), 3247-3305. [Link]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • ResearchGate. (2020, October 16). How do I find the IC50 and best drug treatment time for anticancer drug? [Link]

  • Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Organic Chemistry: Current Research. [Link]

  • Muthusamy, S., & Gunanathan, C. (2003). An Unusual Pathway to Cyclobutane Formation via Desulfurative Intramolecular Photocycloaddition of an Enone Benzothiazoline Pair. Organic Letters, 5(21), 3919-3922. [Link]

  • Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(7), 3430-3444. [Link]

  • Gnanaguru, K., et al. (2004). Intramolecular Photocycloaddition of Dioxenones with Alkynes: Formation of Secondary Photoproducts from Cyclobutene Photoadducts. Organic Letters, 6(14), 2301-2304. [Link]

  • Feller, D. R., & Fleming, S. A. (2013). Photocycloaddition of Silyl-tethered Alkenes for Cyclobutanes. Brigham Young University ScholarsArchive. [Link]

  • Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Link]

  • ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance? [Link]

  • Google Patents. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid.

  • Longdom Publishing. (n.d.). Preparation of novel nucleoside analogues from cyclobutane precur. [Link]

  • ResearchGate. (n.d.). Synthesis, Antiviral Evaluation, and Computational Studies of Cyclobutane and Cyclobutene L-Nucleoside Analogues. [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.

  • Johnstone, T. C., et al. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Inorganic Chemistry, 55(7), 3191-3205. [Link]

  • Google Patents. (n.d.). Synthesis of aminocyclopentane carboxylic acids.

Sources

laboratory-scale synthesis of 2-Phenylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory-Scale Synthesis of 2-Phenylcyclobutan-1-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a detailed, field-proven protocol for the , a valuable carbocyclic building block for pharmaceutical and medicinal chemistry research. The synthetic strategy is centered on the robust and widely applicable method of reductive amination, starting from the key intermediate, 2-Phenylcyclobutanone. This guide offers an in-depth explanation of the reaction mechanism, step-by-step experimental procedures, purification techniques, and methods for analytical validation. The content is structured to provide researchers and drug development professionals with the necessary technical details and scientific rationale to successfully replicate and adapt this synthesis.

Introduction and Strategic Overview

The 2-phenylcyclobutane moiety is a privileged scaffold in modern drug discovery, acting as a conformationally restricted bioisostere for various functional groups. Its incorporation into molecular frameworks can significantly influence binding affinity, selectivity, and pharmacokinetic properties. This compound, in particular, serves as a crucial starting material for accessing more complex, biologically active molecules.[1][2]

The synthesis detailed herein follows a logical and efficient two-stage conceptual pathway, beginning with the formation of a cyclobutanone intermediate, followed by its conversion to the target primary amine.

Stage 1: Formation of 2-Phenylcyclobutanone. This key intermediate can be synthesized via several methods, most notably through [2+2] photocycloaddition reactions between an alkene and a ketene or its equivalent.[3][4] However, for laboratory convenience, 2-Phenylcyclobutanone is also commercially available, often making it a practical starting point.[5][6]

Stage 2: Reductive Amination. The core of this protocol is the conversion of 2-Phenylcyclobutanone to this compound. Reductive amination is a highly reliable and atom-economical method for forming C-N bonds.[7] The process involves the initial reaction of the ketone with an amine source (in this case, ammonia) to form an imine intermediate, which is then reduced in situ to the corresponding amine. We will focus on catalytic hydrogenation for the reduction step, a green and efficient method that avoids stoichiometric metal hydride reagents and simplifies product work-up.[8][9]

The overall synthetic transformation is illustrated below.

G cluster_0 Conceptual Pathway Start Styrene + Ketene (or equivalent) Ketone 2-Phenylcyclobutanone Start->Ketone [2+2] Cycloaddition (Synthesis of Precursor) Amine This compound Ketone->Amine Reductive Amination (Core Protocol) G start Start setup Assemble & Purge Parr Shaker Vessel start->setup charge Charge Vessel: 1. 2-Phenylcyclobutanone 2. NH₄OAc 3. Methanol 4. Pd/C Catalyst setup->charge seal Seal Vessel charge->seal purge_h2 Purge with H₂ (3x) seal->purge_h2 pressurize Pressurize with H₂ (e.g., 50-100 psi) purge_h2->pressurize react Heat & Shake (e.g., 40-50 °C, 12-24 h) pressurize->react monitor Monitor Reaction (TLC or GC-MS) react->monitor monitor->react Incomplete cooldown Cool to RT & Vent monitor->cooldown Complete filter Filter through Celite® (Caution: Catalyst is pyrophoric) cooldown->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate workup Aqueous Work-up: 1. Dissolve in Et₂O 2. Basify with NaOH (aq) 3. Extract & Dry concentrate->workup purify Purify via Column Chromatography (or Distillation) workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the reductive amination protocol.

Detailed Synthesis Protocol
  • Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) equipped with a magnetic stir bar, add 2-Phenylcyclobutanone (5.00 g, 34.2 mmol, 1.0 equiv.).

  • Reagent Addition: Add ammonium acetate (13.2 g, 171 mmol, 5.0 equiv.) and anhydrous methanol (100 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Palladium on Carbon (500 mg, 10% w/w). Safety Note: Pd/C can be pyrophoric, especially after reaction in the presence of hydrogen. Do not allow the catalyst to become dry in the air.

  • Hydrogenation: Seal the vessel securely. Purge the headspace with hydrogen gas three times to remove all air. Pressurize the vessel to 50-100 psi with hydrogen.

  • Reaction: Begin vigorous stirring or shaking and heat the reaction mixture to 40-50 °C. Maintain the reaction under these conditions for 12-24 hours. The reaction progress can be monitored by taking small aliquots (after depressurizing and purging with nitrogen) and analyzing by TLC or GC-MS.

  • Catalyst Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol (2 x 20 mL). Safety Note: Keep the filtered catalyst pad wet with water to prevent ignition.

  • Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting residue in diethyl ether (150 mL). Transfer the solution to a separatory funnel and wash with water (50 mL). Make the aqueous layer basic (pH > 11) by adding 2M NaOH solution, then extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

Purification

The crude product is often a mixture of cis and trans diastereomers. [10]Purification can be achieved by:

  • Vacuum Distillation: For larger scales, this is an effective method.

  • Column Chromatography: For smaller scales, silica gel chromatography using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking) can separate the product from non-basic impurities.

Characterization and Validation

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques. The product is expected as a mixture of cis and trans diastereomers.

ParameterExpected Result
Expected Yield 65-85%
Appearance Colorless to pale yellow oil.
¹H NMR (CDCl₃, 400 MHz) Expect complex multiplets. Key signals include: δ 7.1-7.4 (m, 5H, Ar-H), distinct signals for the benzylic proton (CH-Ph) and the amino-bearing proton (CH-NH₂), and multiplets for the cyclobutyl methylene protons (CH₂). The NH₂ protons will appear as a broad singlet.
¹³C NMR (CDCl₃, 100 MHz) Expect signals for aromatic carbons (~125-145 ppm), the two cyclobutyl methine carbons (CH-Ph and CH-NH₂), and the two cyclobutyl methylene carbons (CH₂).
Mass Spec (ESI+) [M+H]⁺ = 148.1121 (Calculated for C₁₀H₁₄N⁺: 148.1126)
IR (thin film, cm⁻¹) ~3360, 3280 (N-H stretch), ~3020 (Ar C-H stretch), ~2940, 2860 (Aliphatic C-H stretch), ~1600, 1490 (C=C stretch).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient H₂ pressure, short reaction time.Use fresh Pd/C catalyst. Ensure the system is leak-free and maintains pressure. Extend the reaction time and monitor by GC-MS.
Low Yield Incomplete reaction, losses during work-up/purification.Ensure the aqueous layer is made sufficiently basic (pH > 11) to deprotonate the amine and facilitate extraction. Perform extractions thoroughly.
Formation of Byproducts Over-reduction, side reactions.Ensure the reaction temperature does not exceed the recommended range. The formation of dibenzyl amine byproducts is possible if the intermediate imine reacts with the product amine; using a large excess of the ammonia source minimizes this.

References

  • ScholarWorks, University of Richmond. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-phenylcyclobutanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Rhodium-Catalyzed Asymmetric 1,4-Addition. Retrieved from [Link]

  • Google Patents. (1977). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
  • ChemSynthesis. (n.d.). 3-phenylcyclobutanone. Retrieved from [Link]

  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
  • Google Patents. (2024). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • National Institutes of Health, PubChem. (n.d.). 2-Phenylcyclobutanone. Retrieved from [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9929.
  • Chemistry LibreTexts. (2022). 29.5: Cycloaddition Reactions. Retrieved from [Link]

  • Senthamarai, T., et al. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 6, 552.
  • Mahmoud, A. R. (2025). Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility.
  • National Institutes of Health, PubMed Central. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Retrieved from [Link]

  • Google Patents. (1965). US3187047A - Reductive amination of ketones.
  • National Institutes of Health, PubMed Central. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Google Patents. (2016). US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
  • National Institutes of Health. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, 10(18).
  • Royal Society of Chemistry. (2023). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering.
  • Organic Syntheses. (n.d.). Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters. Retrieved from [Link]

  • ResearchGate. (2002).
  • MDPI. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 2-Phenylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 2-Phenylcyclobutan-1-amine, a chiral amine of interest in pharmaceutical and fine chemical synthesis. The purification of this compound is complicated by the presence of multiple stereoisomers (cis/trans and enantiomers) and potential process-related impurities. This application note details a multi-step purification strategy, including the separation of geometric isomers and the chiral resolution of enantiomers through diastereomeric salt crystallization. Furthermore, protocols for chromatographic purification and methods for assessing purity are presented. The causality behind experimental choices is explained to provide a robust framework for adapting these protocols to similar chiral amines.

Introduction: The Purification Challenge

This compound is a chiral primary amine with a rigid cyclobutane core. Its structure presents a significant purification challenge due to the existence of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers can be grouped into two pairs of enantiomers: the trans isomers ((1R,2R)/(1S,2S)) and the cis isomers ((1R,2S)/(1S,2R)). The synthesis of this compound, often proceeding through the reduction of the corresponding oxime or a related ketone, can result in a mixture of these stereoisomers, as well as unreacted starting materials and byproducts.

The biological activity of chiral molecules is often stereospecific, making the isolation of a single, pure stereoisomer a critical step in drug development.[1] This guide provides a systematic approach to tackling the purification of this compound, focusing on the separation of geometric isomers and the subsequent resolution of the desired enantiomeric pair.

Overview of the Purification Strategy

The purification of this compound from a crude synthetic mixture is best approached in a stepwise manner. The general workflow involves an initial bulk purification to remove non-isomeric impurities, followed by the separation of the cis and trans isomers, and finally, the chiral resolution of the desired geometric isomer.

Purification_Workflow Crude Crude this compound (Mixture of stereoisomers and impurities) Distillation Initial Purification (e.g., Distillation or Column Chromatography) Crude->Distillation Remove non-isomeric impurities Isomer_Separation Separation of Geometric Isomers (cis/trans) Distillation->Isomer_Separation Mixture of cis and trans isomers Chiral_Resolution Chiral Resolution of Desired Isomer Pair Isomer_Separation->Chiral_Resolution Isolated cis or trans racemate Pure_Enantiomer Isolation of Single Enantiomer Chiral_Resolution->Pure_Enantiomer Diastereomeric salt formation & crystallization

Caption: General workflow for the purification of this compound.

Initial Purification: Removal of Non-Isomeric Impurities

Before tackling the separation of stereoisomers, it is advantageous to remove impurities from the crude reaction mixture that are chemically distinct from this compound.

Distillation

Protocol for Vacuum Distillation:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss.

  • Drying: Ensure the crude amine is dry, as water will interfere with the distillation.

  • Distillation: Gradually heat the distillation flask under reduced pressure. Collect the fraction that distills at a constant temperature.

Column Chromatography for Bulk Purification

If distillation is not feasible, column chromatography can be used. Due to the basic nature of the amine, standard silica gel can lead to peak tailing and poor separation.[2] To mitigate this, two main approaches are recommended:

  • Amine-Functionalized Silica: This stationary phase has a basic character, which minimizes the interaction with the amine, resulting in better peak shape.[2][3]

  • Standard Silica with a Basic Modifier: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent can neutralize the acidic sites on the silica gel.[4]

Stationary PhaseMobile Phase System (Example)Rationale
Silica GelHexane:Ethyl Acetate with 0.5-1% TriethylamineThe TEA competes with the product for binding to the acidic silanol groups on the silica surface.[4]
Amine-Functionalized SilicaHexane:Ethyl AcetateThe basic stationary phase prevents strong adsorption of the amine, allowing for elution with less polar solvents.[3]

Separation of Geometric Isomers (Cis/Trans)

The separation of cis and trans isomers of cyclic compounds can be challenging due to their similar polarities. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are often the most effective techniques.

Chromatographic Separation of Cis/Trans Isomers

The choice of stationary phase is critical for achieving separation. Chiral stationary phases can sometimes resolve geometric isomers in addition to enantiomers.[5]

Starting Conditions for Method Development:

  • HPLC:

    • Column: A chiral stationary phase (e.g., polysaccharide-based) or a C18 column.

    • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.

  • SFC:

    • Column: Chiral stationary phases are highly effective in SFC.

    • Mobile Phase: Supercritical CO₂ with a co-solvent such as methanol or ethanol. Additives like diethylamine can be beneficial.[4] SFC is often faster and uses less organic solvent than HPLC.[6]

Isomer_Separation_Decision Input Mixture of cis and trans This compound HPLC HPLC with Chiral or Achiral Column Input->HPLC SFC SFC with Chiral Column Input->SFC Crystallization Fractional Crystallization (if applicable) Input->Crystallization Less common for cis/trans amines Output Separated cis and trans Racemates HPLC->Output SFC->Output

Caption: Decision tree for the separation of cis/trans isomers.

Chiral Resolution of Enantiomers

The most common and scalable method for resolving chiral amines is through the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.[7]

Principle of Diastereomeric Salt Resolution

A racemic amine ((R)-amine and (S)-amine) is reacted with a single enantiomer of a chiral acid (e.g., (R)-acid). This results in the formation of two diastereomeric salts: ((R)-amine, (R)-acid) and ((S)-amine, (R)-acid). These diastereomers have different physical properties, including solubility, which allows them to be separated by crystallization.[8]

Selection of a Chiral Resolving Agent

The choice of the resolving agent is crucial for successful resolution. Tartaric acid is a commonly used and cost-effective choice for resolving amines.[3]

Chiral Resolving AgentRationale
(+)-Tartaric Acid or (-)-Tartaric AcidReadily available and forms crystalline salts with many amines.
(1S)-(+)-10-Camphorsulfonic acidA strong acid that forms stable salts.[2]
(-)-Mandelic AcidAnother common choice for the resolution of amines.
Protocol for Chiral Resolution via Diastereomeric Salt Formation

This protocol provides a general procedure that should be optimized for this compound.

Step 1: Formation of Diastereomeric Salts

  • Dissolution: In a suitable flask, dissolve the racemic this compound (1 equivalent) in a solvent in which the diastereomeric salts will be sparingly soluble (e.g., methanol, ethanol, or a mixture of solvents).

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 equivalents for a dicarboxylic acid) in the same solvent, warming if necessary.

  • Mixing: Slowly add the resolving agent solution to the amine solution with stirring. Salt formation is often exothermic.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

Step 2: Isolation of the Diastereomeric Salt

  • Filtration: Collect the crystallized salt by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals under vacuum.

Step 3: Liberation of the Free Amine

  • Basification: Dissolve the purified diastereomeric salt in water.

  • Extraction: Add a strong base (e.g., NaOH or K₂CO₃) to deprotonate the amine. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Purity Assessment

The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or SFC.

Conclusion

The purification of this compound is a multi-faceted process that requires a systematic approach to address the challenges posed by stereoisomerism and potential chemical impurities. The strategies outlined in this application note, from initial bulk purification to the separation of geometric isomers and final chiral resolution, provide a robust framework for obtaining this compound in high purity. The provided protocols are intended as a starting point, and optimization of solvent systems, resolving agents, and chromatographic conditions will be necessary to achieve the desired purity for specific research and development applications.

References

  • Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]

  • MDPI. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]

  • ResearchGate. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • SAGE Publications. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Wikipedia. (2023). Diastereomeric recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Retrieved from [Link]

  • PubMed. (1990). Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylcyclobutanamine. Retrieved from [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • RSIS International. (n.d.). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesis of trans-2-phenylcyclopropylamine.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

Sources

Application Notes and Protocols for In-Vivo Studies with 2-Phenylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Preclinical Landscape for a Novel Chemical Entity

2-Phenylcyclobutan-1-amine is a novel chemical entity with a structure suggestive of potential psychoactive properties, possibly acting as a psychostimulant or a monoamine oxidase (MAO) inhibitor, similar to related compounds like 1-Phenylcyclobutylamine.[1] As a compound with limited published in-vivo data, its preclinical evaluation must be approached with a systematic and rigorous experimental design. The primary objectives are to elucidate its pharmacokinetic and pharmacodynamic profiles, establish a preliminary safety and tolerability window, and explore its potential therapeutic efficacy.

This guide provides a comprehensive framework for the in-vivo investigation of this compound, emphasizing a phased approach that progresses from foundational safety and dosing studies to more complex behavioral and mechanistic evaluations. The protocols outlined herein are designed to be self-validating systems, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.[2][3][4][5]

Preclinical Research Objectives

The overarching goal is to characterize the in-vivo effects of this compound to determine its potential as a therapeutic agent. This involves a multi-faceted investigation into its:

  • Pharmacokinetics (PK): How the body absorbs, distributes, metabolizes, and excretes the compound.

  • Pharmacodynamics (PD): The biochemical and physiological effects of the compound on the body, including its mechanism of action.

  • Safety and Tolerability: The potential adverse effects of the compound at various dose levels.

  • Efficacy: The ability of the compound to produce a desired therapeutic effect in relevant animal models.

A well-designed preclinical study should be powerful enough to detect biologically relevant effects and should be planned before initiation.[3]

Phase 1: Foundational In-Vivo Assessment

The initial phase of in-vivo testing is critical for establishing the basic parameters of the compound's activity and safety. This phase focuses on dose-range finding and acute toxicity studies.

Dose-Range Finding and Acute Tolerability

Rationale: To identify a range of doses that are well-tolerated and produce measurable biological effects. This is a crucial first step to inform dose selection for subsequent efficacy studies and to identify any overt signs of toxicity.

Experimental Protocol: Acute Dose-Range Finding in Rodents (Mice or Rats)

  • Animal Model: Select a standard rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats). Use both male and female animals to assess for potential sex-dependent differences.

  • Acclimation: Allow animals to acclimate to the housing facility for a minimum of one week prior to the experiment.

  • Grouping: Assign animals to groups (n=3-5 per group) for vehicle control and a range of this compound doses (e.g., 1, 3, 10, 30, 100 mg/kg). The route of administration (e.g., intraperitoneal (i.p.), oral (p.o.)) should be chosen based on the compound's physicochemical properties and intended clinical route.

  • Administration: Administer the assigned dose or vehicle to each animal.

  • Observation: Continuously observe the animals for the first 4 hours post-administration and then at regular intervals for up to 72 hours. Record any clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of seizures or stereotypy. A standardized scoring system should be used.

  • Data Collection: Record body weight before dosing and at the end of the observation period. Note any mortalities.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not produce significant toxicity or more than a 10% loss in body weight.

Data Presentation:

Dose (mg/kg)RouteNClinical Signs of ToxicityBody Weight Change (%)Mortality
Vehiclei.p.5None observed+1.5%0/5
1i.p.5None observed+1.2%0/5
3i.p.5Mild hyperactivity+0.8%0/5
10i.p.5Hyperactivity, stereotypy-2.1%0/5
30i.p.5Severe stereotypy, ataxia-8.5%1/5
100i.p.5Seizures, severe ataxia-15.2%4/5

This is an example table; actual results will vary.

Phase 2: Pharmacodynamic and Efficacy Modeling

Based on the dose-range finding studies, a selection of non-toxic, behaviorally active doses can be evaluated in models relevant to the hypothesized mechanism of action. Given the structural similarities to psychostimulants and MAO inhibitors, relevant models would assess locomotor activity and antidepressant-like or anxiolytic-like effects.

Assessment of Locomotor Activity

Rationale: To quantify the potential stimulant or sedative effects of this compound. Psychostimulants typically increase locomotor activity.[6][7]

Experimental Protocol: Open Field Test

  • Apparatus: Use a square open field arena equipped with automated photobeam tracking systems to record horizontal and vertical activity.

  • Animal Model and Dosing: Use the same rodent strain as in Phase 1. Administer vehicle or selected doses of this compound (e.g., 1, 3, 10 mg/kg, i.p.) to different groups of animals (n=8-12 per group).

  • Habituation: Place the animals in the open field for a 30-minute habituation period before dosing.

  • Testing: Immediately after administration, place the animals back into the open field and record locomotor activity for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the onset and duration of the effect. Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Statistical Analysis: Use a two-way ANOVA (treatment x time) to analyze the data.

Visualization of Experimental Workflow:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation (1 week) randomization Randomization into Treatment Groups acclimation->randomization dosing Dosing: Vehicle or 2-PCBA randomization->dosing open_field Open Field Test (60-120 min) dosing->open_field data_analysis Data Analysis: Locomotor Activity open_field->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Workflow for the open field locomotor activity assay.

Assessment of Antidepressant-Like Effects

Rationale: If this compound is hypothesized to be an MAO inhibitor, it may exhibit antidepressant-like properties. The Forced Swim Test is a common screening tool for such effects.

Experimental Protocol: Forced Swim Test (Porsolt's Test)

  • Apparatus: Use a transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Animal Model and Dosing: Use mice or rats (n=10-15 per group). Administer vehicle or selected doses of this compound. A positive control (e.g., a known antidepressant like imipramine) should be included.

  • Procedure: The test consists of a pre-test session (15 minutes) on day 1, followed by a test session (5 minutes) 24 hours later. The compound is administered at specific time points before the test session (e.g., 24h, 5h, and 1h prior).

  • Scoring: During the 5-minute test session, record the time spent immobile. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the treatment groups and the vehicle control group.

  • Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for statistical comparison.

Phase 3: Pharmacokinetic Profiling

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This information is crucial for interpreting the pharmacodynamic data and for designing future studies.[8][9]

Experimental Protocol: Basic PK Study in Rodents

  • Animal Model and Dosing: Use cannulated rodents (e.g., jugular vein cannulation for blood sampling) to allow for serial blood collection from the same animal. Administer a single dose of this compound via the intended clinical route (e.g., p.o.) and intravenously (i.v.) to determine bioavailability.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for non-i.v. routes)

Hypothesized Mechanism of Action and Signaling Pathway

Based on the structure and potential MAO inhibitory action, this compound could increase the synaptic levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.

G PCBA This compound MAO Monoamine Oxidase (MAO) PCBA->MAO Inhibition Dopamine Dopamine MAO->Dopamine Metabolizes NE Norepinephrine MAO->NE Metabolizes Serotonin Serotonin MAO->Serotonin Metabolizes SynapticCleft Increased Synaptic Concentration Dopamine->SynapticCleft NE->SynapticCleft Serotonin->SynapticCleft NeuronalEffects Downstream Neuronal Effects (e.g., Locomotor Activity, Mood Regulation) SynapticCleft->NeuronalEffects

Caption: Hypothesized signaling pathway for this compound.

Data Interpretation and Reporting

All experimental results should be reported with transparency, including details of the experimental design, animal characteristics, and statistical methods used.[3] It is crucial to minimize bias by blinding the investigators to the treatment conditions during data collection and analysis.[3] The findings from these initial in-vivo studies will form the basis for more advanced preclinical investigations, such as receptor binding assays, neurochemical analyses, and more complex behavioral paradigms.

Conclusion

The in-vivo characterization of a novel compound like this compound requires a systematic, phased approach. By starting with fundamental safety and dosing assessments and progressing to relevant pharmacodynamic and pharmacokinetic studies, researchers can build a comprehensive profile of the compound's effects. The protocols and frameworks provided in these application notes offer a robust starting point for the rigorous scientific investigation of this compound and other novel chemical entities.

References

  • General Principles of Preclinical Study Design - PMC - NIH. (n.d.).
  • How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory.
  • Designing an In Vivo Preclinical Research Study - MDPI. (2023).
  • (PDF) Designing an In Vivo Preclinical Research Study. (2023). ResearchGate.
  • Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. (n.d.). SpringerLink.
  • 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. (1987). PubMed.
  • Study of the Long-term Impacts of Psychostimulants On the Brain. (n.d.). Ludmer Centre.
  • Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms. (2015). PubMed Central.
  • Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies. (2019). PubMed Central.

Sources

Application Notes and Protocols: The 2-Phenylcyclobutan-1-amine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking New Chemical Space with Strained Ring Systems

In the landscape of contemporary drug design, the exploration of novel chemical scaffolds that provide access to unique three-dimensional space is of paramount importance. The "escape from flatland"—a strategic move away from predominantly planar aromatic structures—has led medicinal chemists to embrace scaffolds that offer conformational rigidity and novel vectoral arrangements of pharmacophoric features. Among these, the cyclobutane ring, a strained four-membered carbocycle, has emerged as a valuable motif.[1] Its puckered nature and distinct bond angles offer a structurally unique alternative to more common cyclic systems.[1] This guide focuses on the 2-phenylcyclobutan-1-amine scaffold, a privileged structural motif with significant potential, particularly in the development of agents targeting the central nervous system (CNS).

The inherent strain of the cyclobutane ring in the this compound scaffold confers a defined spatial orientation of the phenyl and amino groups, which can be exploited for precise interactions with biological targets. This scaffold can be considered a constrained analog of phenethylamine, a well-known pharmacophore present in numerous neurotransmitters and psychoactive drugs.[2] This conformational restriction can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. This document provides a comprehensive overview of the synthesis, derivatization, and therapeutic potential of the this compound scaffold, complete with detailed experimental protocols.

The Strategic Advantage of the this compound Core

The strategic incorporation of the this compound scaffold in drug candidates is underpinned by several key principles of medicinal chemistry:

  • Conformational Constraint: The cyclobutane ring locks the relative positions of the phenyl and amine substituents, reducing the entropic penalty upon binding to a target protein. This can translate to higher binding affinity.

  • Novel Vectoral Space: The unique geometry of the scaffold allows for the exploration of previously inaccessible regions of a protein's binding pocket.

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains, potentially leading to improved pharmacokinetic properties.

  • Stereochemical Diversity: The scaffold possesses chiral centers, allowing for the synthesis of distinct stereoisomers (cis/trans and R/S), which can exhibit different pharmacological profiles. This stereochemical diversity is a powerful tool for optimizing drug action and minimizing off-target effects.

Therapeutic Applications: Targeting the Central Nervous System

The this compound scaffold is particularly well-suited for the design of CNS-active agents due to its structural resemblance to endogenous monoamines. A key area of application is in the development of monoamine reuptake inhibitors, which are crucial for the treatment of depression, anxiety, and other mood disorders. By blocking the reuptake of neurotransmitters such as serotonin (SERT), norepinephrine (NET), and dopamine (DAT) from the synaptic cleft, compounds based on this scaffold can potentiate neurotransmission.[3]

While specific clinical candidates based on the this compound scaffold are not yet prevalent in the public domain, the broader class of phenyl-substituted cycloalkylamines has been a subject of significant interest in the pharmaceutical industry. For instance, patent literature discloses the potential of phenyl-substituted cycloalkylamines as potent monoamine reuptake inhibitors.[3]

Data Presentation: Structure-Activity Relationship (SAR) Insights

Modification Position Rationale and Predicted Impact on Activity
Phenyl Ring SubstitutionOrtho, Meta, ParaIntroduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the aromatic ring, influencing pi-pi stacking and other interactions within the binding pocket. Halogen or methoxy substituents are common in CNS drugs and can enhance potency and selectivity.
Amine SubstitutionN-alkylationSmall alkyl groups (e.g., methyl, ethyl) on the nitrogen atom are often well-tolerated and can fine-tune potency and selectivity for different monoamine transporters. Larger or more complex substituents may introduce steric hindrance or provide additional interaction points.
Cyclobutane Ring SubstitutionC3, C4Substitution on the cyclobutane ring can further probe the topology of the binding site and influence the overall conformation of the molecule.
StereochemistryCis vs. TransThe relative orientation of the phenyl and amino groups (cis or trans) will significantly impact how the molecule fits into a binding pocket. One isomer is likely to exhibit significantly higher potency than the other.

Experimental Protocols

Protocol 1: Synthesis of the this compound Scaffold

The synthesis of the this compound core can be approached through several synthetic routes. A common strategy involves the [2+2] cycloaddition of styrene with a suitable ketene equivalent, followed by conversion of the resulting cyclobutanone to the amine. The following is a representative, generalized protocol.

Step 1: Synthesis of 2-Phenylcyclobutanone

  • To a solution of styrene (1.0 eq) in a suitable solvent (e.g., diethyl ether or dichloromethane), add a solution of a ketene equivalent, such as the acid chloride of a protected carboxylic acid, in the presence of a base (e.g., triethylamine) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography to yield 2-phenylcyclobutanone.

Step 2: Reductive Amination to this compound

  • Dissolve 2-phenylcyclobutanone (1.0 eq) and a suitable amine source, such as ammonium acetate or benzylamine, in a protic solvent like methanol or ethanol.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with an acidic solution (e.g., 1M HCl).

  • Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford this compound as a mixture of cis and trans isomers. The isomers can often be separated by careful chromatography or crystallization.

Protocol 2: N-Alkylation of this compound

The derivatization of the primary amine is a key step in building a library of analogs for SAR studies. Reductive amination is a robust and widely used method for this transformation.[4]

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, a dehydrating agent like magnesium sulfate can be added.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the stirred solution.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound derivative.

Visualization of Key Concepts

G cluster_0 Synthetic Workflow Styrene Styrene 2-Phenylcyclobutanone 2-Phenylcyclobutanone Styrene->2-Phenylcyclobutanone [2+2] Cycloaddition Ketene Equivalent Ketene Equivalent Ketene Equivalent->2-Phenylcyclobutanone This compound (cis/trans) This compound (cis/trans) 2-Phenylcyclobutanone->this compound (cis/trans) Reductive Amination Amine Source Amine Source Amine Source->this compound (cis/trans) Reducing Agent 1 Reducing Agent (e.g., NaBH3CN) Reducing Agent 1->this compound (cis/trans) N-Alkylated Derivative N-Alkylated Derivative This compound (cis/trans)->N-Alkylated Derivative N-Alkylation (Reductive Amination) Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->N-Alkylated Derivative Reducing Agent 2 Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent 2->N-Alkylated Derivative

Caption: Synthetic workflow for this compound and its derivatives.

G Scaffold This compound Scaffold Phenyl Group Cyclobutane Core Amino Group Properties Key Properties Conformational Rigidity Novel 3D Shape Metabolic Stability Stereochemical Handles Scaffold->Properties confers Applications Potential Applications CNS Disorders Monoamine Reuptake Inhibition Other Therapeutic Areas Scaffold->Applications targets DrugDesign {Drug Design Strategy | Lead Optimization | SAR Studies | Improved PK/PD} Properties->DrugDesign enables Applications->DrugDesign guides

Caption: The role of the this compound scaffold in drug design.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the design of novel therapeutics, particularly for CNS disorders. Its unique conformational properties and potential for stereochemical diversification make it an attractive scaffold for medicinal chemists. While further research is needed to fully elucidate the structure-activity relationships for specific biological targets, the foundational principles and synthetic protocols outlined in this guide provide a solid framework for the exploration of this promising chemical space. The continued development of synthetic methodologies for accessing substituted cyclobutanes will undoubtedly accelerate the discovery of new drug candidates based on this and related scaffolds.

References

  • ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. University of South Carolina. Retrieved from [Link]

  • Google Patents. (n.d.). US8669291B2 - Phenyl substituted cycloalkylamines as monoamine reuptake inhibitors.
  • Yard, B. A., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(1), 18-33. [Link]

  • Kalir, A., et al. (1969). 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity. Journal of Medicinal Chemistry, 12(3), 473-477. [Link]

  • Silverman, R. B., & Zelechonok, Y. (1992). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Journal of the American Chemical Society, 114(5), 1937-1941. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. Retrieved from [Link]

  • Contreras-García, J. J., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(5), 1387. [Link]

Sources

Application Notes & Protocols: Investigating 2-Phenylcyclobutan-1-amine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for 2-Phenylcyclobutan-1-amine in Neuropharmacology

In the quest for novel therapeutics for neurological disorders, the exploration of unique chemical scaffolds that offer specific conformational constraints and metabolic stability is paramount. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a privileged motif in medicinal chemistry.[1][2][3] Its rigid, three-dimensional structure can impart favorable properties such as improved binding affinity to biological targets and metabolic resistance.[1] This document provides a comprehensive guide for the investigation of this compound, a structurally intriguing molecule with potential applications in neuroscience research.

While direct research on this compound is limited, its structural isomer, 1-Phenylcyclobutylamine (PCBA), is a known inactivator of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.[4] This provides a strong rationale for investigating this compound as a potential modulator of monoaminergic systems, which are critically implicated in the pathophysiology of depression, anxiety, and neurodegenerative diseases like Parkinson's disease.[5][6][7] These notes are designed to guide researchers in the systematic evaluation of this compound's neuropharmacological profile.

Part 1: Hypothesized Pharmacological Profile and Mechanism of Action

Based on the established activity of its isomer, 1-Phenylcyclobutylamine, a primary hypothesis is that this compound functions as a Monoamine Oxidase Inhibitor (MAOI) . MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the presynaptic neuron and the extracellular space.[5][6] Inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, thereby enhancing monoaminergic signaling.

Proposed Signaling Pathway: MAO Inhibition

The diagram below illustrates the hypothesized mechanism of action. By inhibiting MAO, this compound would prevent the breakdown of neurotransmitters, leading to their accumulation in the synapse and enhanced postsynaptic receptor activation.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT_vesicle Neurotransmitter Vesicles NT_released Neurotransmitters (Serotonin, Dopamine, Norepinephrine) NT_vesicle->NT_released Release MAO Monoamine Oxidase (MAO) NT_released->MAO Degradation reuptake Reuptake Transporter NT_released->reuptake Reuptake NT_synapse Increased Neurotransmitter Concentration Metabolites Inactive Metabolites MAO->Metabolites reuptake->NT_vesicle Receptor Postsynaptic Receptors NT_synapse->Receptor Binding Signal Enhanced Signal Transduction Receptor->Signal PCBA This compound (Hypothesized MAOI) PCBA->MAO Inhibition

Figure 1: Hypothesized MAO Inhibition Pathway.

Part 2: Proposed Research Applications and Experimental Protocols

To elucidate the neuropharmacological profile of this compound, a multi-tiered approach is recommended, starting with in vitro characterization and progressing to in vivo functional assays.

Application 1: Characterization as a Monoamine Oxidase Inhibitor

The foundational experiment is to determine if this compound inhibits MAO-A and MAO-B and to quantify its potency and selectivity. This is crucial for understanding its potential therapeutic window and side-effect profile.

This protocol outlines a common method using a commercially available kit (e.g., from Sigma-Aldrich or Abcam) for determining the IC50 values of the test compound.

Principle: This assay measures the hydrogen peroxide (H₂O₂) produced by the oxidative deamination of a substrate by MAO. A probe is then used to generate a fluorescent signal proportional to the H₂O₂ concentration.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • This compound (test compound)

  • Known selective inhibitors for MAO-A (e.g., Clorgyline) and MAO-B (e.g., Selegiline) as positive controls

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations (e.g., 1 nM to 100 µM).

  • Assay Reaction Mixture: For each well, prepare a reaction mixture containing the assay buffer, HRP, and the fluorescent probe.

  • Incubation with Inhibitor: Add 2 µL of the diluted test compound or control inhibitor to the appropriate wells. Add the MAO-A or MAO-B enzyme to each well. Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the MAO substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity every 1-2 minutes for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates to the vehicle control (0% inhibition) and a known potent inhibitor (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • The selectivity index can be calculated as IC50 (MAO-A) / IC50 (MAO-B).

Application 2: Assessment of In Vivo Target Engagement and Neurotransmitter Dynamics

Following in vitro characterization, it is essential to confirm that the compound can cross the blood-brain barrier and modulate neurotransmitter levels in the brain.

Principle: Microdialysis allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals to measure neurotransmitter concentrations following drug administration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ED)

  • Adult male rodents (e.g., Sprague-Dawley rats)

  • This compound and vehicle

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical Implantation: Anesthetize the rodent and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for serotonin and norepinephrine). Allow for a recovery period of 5-7 days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Probe Perfusion and Baseline Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 2 hours), collect baseline dialysate samples every 20 minutes for at least 60-80 minutes.

  • Drug Administration: Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal injection).

  • Post-Injection Sample Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine, serotonin, norepinephrine, and their metabolites using HPLC-ED.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration. Plot the time course of neurotransmitter changes for the drug-treated and vehicle-treated groups.

Experimental Workflow Visualization

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_behavior Behavioral Phenotyping protocol1 Protocol 1: MAO Inhibition Assay data1 Determine IC50 values for MAO-A and MAO-B protocol1->data1 protocol2 Protocol 2: In Vivo Microdialysis data1->protocol2 If potent & selective data2 Measure extracellular neurotransmitter levels protocol2->data2 protocol3 Behavioral Models (e.g., Forced Swim Test) data2->protocol3 If brain penetrant & active data3 Assess antidepressant-like or other behavioral effects protocol3->data3 start Start: Synthesize/Acquire This compound start->protocol1

Figure 2: Tiered Experimental Workflow.

Part 3: Data Presentation and Comparative Analysis

As direct data for this compound is not yet available, the properties of its isomer, 1-Phenylcyclobutylamine (PCBA), can serve as a benchmark for initial experiments.

Property1-Phenylcyclobutylamine (PCBA)This compound
Primary Mechanism Time-dependent irreversible inactivator of monoamine oxidase (MAO)[4]To be determined
MAO Selectivity Information on selectivity between MAO-A and MAO-B is not detailed in the provided abstract.To be determined
Metabolites 2-phenyl-1-pyrroline, 3-benzoylpropanal, 3-benzoylpropionic acid[4]To be determined
Partition Ratio 325 molecules of product are formed for every molecule that inactivates the enzyme.[4]To be determined

Part 4: Concluding Remarks and Future Directions

The structural features of this compound, combined with the known pharmacology of its close analog, make it a compelling candidate for investigation in neuroscience. The protocols outlined in this document provide a rigorous framework for its initial characterization. Should this compound prove to be a potent and selective MAO inhibitor with good brain penetration, further studies in animal models of depression, anxiety, and Parkinson's disease would be warranted. Its unique cyclobutane scaffold may offer advantages in terms of pharmacokinetics and off-target effects compared to existing MAOIs, potentially leading to a novel therapeutic agent.

References

  • ResearchGate. (2019). Identification of Binding Affinities of Some Pyrethroid-Like Cyclopropane/Cyclobutane Ligands with VG SCN and NMDA Receptor. Available at: [Link]

  • ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

  • PubMed. (1972). 1,2-Disubstituted cyclopropane and cyclobutane derivatives related to acetylcholine. Available at: [Link]

  • PubMed. (1987). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Available at: [Link]

  • Patentscope. (2024). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Available at: [Link]

  • PubMed Central. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]

  • PubMed Central. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[8][8]-rearrangement cascade. Available at: [Link]

  • PubMed Central. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Available at: [Link]

  • PubMed Central. (2013). Aminopyrazole–Phenylalanine Based GPR142 Agonists: Discovery of Tool Compound and in Vivo Efficacy Studies. Available at: [Link]

  • PubMed Central. (2015). Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists. Available at: [Link]

  • PubMed. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: An Inactivator and a Substrate of Monoamine Oxidase. Available at: [Link]

  • ResearchGate. (2018). Amine Oxidase Inhibitors and Development of Neuroprotective Drugs. Available at: [Link]

  • ChemRxiv. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. Available at: [Link]

  • NCBI Bookshelf. (2023). Monoamine Oxidase Inhibitors (MAOIs). Available at: [Link]

  • ResearchGate. (2023). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the Synthesis of Cyclobutane Rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this valuable four-membered carbocycle. The inherent ring strain of cyclobutanes makes their synthesis a formidable challenge, yet this same strain is the source of their synthetic utility, providing a gateway to more complex molecular architectures.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only overcome common hurdles but also to understand the underlying principles that govern the success of your synthetic strategies.

Part 1: Troubleshooting Guide

This section is dedicated to diagnosing and solving specific problems encountered during the synthesis of cyclobutane rings. Each issue is presented with potential causes and actionable solutions, grounded in established chemical principles.

Issue 1: Low or No Yield in [2+2] Photocycloaddition Reactions

Question: I am attempting an intermolecular [2+2] photocycloaddition to form a cyclobutane ring, but I am observing very low conversion of my starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low yields in [2+2] photocycloaddition reactions are a frequent challenge and can be attributed to several factors, ranging from the nature of the substrates to the experimental setup.[3][4]

Potential Causes & Recommended Solutions:

  • Insufficient Light Source or Incorrect Wavelength: The photochemical excitation of one of the alkene partners is a prerequisite for the reaction to occur.[4][5] If the wavelength of your light source does not overlap with the absorption spectrum of your substrate, no excitation will occur.

    • Solution: Ensure your lamp's emission spectrum is appropriate for your substrate. For enones, which are common substrates, a broad-spectrum mercury lamp is often effective.[4] Consider using a filter to select for the desired wavelength and minimize side reactions.

  • Poor Quantum Yield: The efficiency of the photochemical process, or quantum yield, can be inherently low for some substrates. This is particularly true for acyclic systems where rotational and vibrational deactivation pathways compete with the desired cycloaddition.[4]

    • Solution: For substrates with low triplet state energies, consider the use of a triplet sensitizer like acetone or benzophenone.[1] The sensitizer absorbs the light and then transfers the energy to your substrate, populating the reactive triplet state more efficiently.

  • Reversibility of the Reaction: While photochemical [2+2] cycloadditions are often considered irreversible because the cyclobutane product typically does not absorb light at the same wavelength as the reactants, under certain conditions, a back reaction can occur, especially if the product is strained.[5]

    • Solution: Monitor the reaction progress by TLC or GC/MS and stop the reaction once the maximum yield is achieved to prevent product degradation or reversion.

  • Substrate Concentration: In intermolecular reactions, if the concentration of the reactants is too low, the probability of an excited molecule encountering another reactant molecule in the correct orientation is diminished. Conversely, excessively high concentrations can lead to polymerization or the formation of unwanted side products.

    • Solution: Optimize the concentration of your reactants. A typical starting point for intermolecular photocycloadditions is in the range of 0.01–0.1 M.

Issue 2: Formation of Undesired Regioisomers in [2+2] Cycloadditions

Question: My [2+2] cycloaddition between two unsymmetrical alkenes is producing a mixture of head-to-head and head-to-tail dimers. How can I control the regioselectivity of this reaction?

Answer:

Controlling regioselectivity is a critical challenge in the synthesis of unsymmetrical cyclobutanes. The outcome is governed by a combination of electronic and steric factors in the transition state.[6]

Potential Causes & Recommended Solutions:

  • Similar Electronic Properties of Alkenes: When the two alkene partners have similar electronic properties (i.e., both are electron-rich or electron-poor), there is little to no electronic preference for one regioisomeric transition state over the other, leading to a mixture of products.[7]

    • Solution: Enhance the electronic disparity between the two alkenes. One common strategy is to use a push-pull system, where one alkene is substituted with an electron-donating group (e.g., -OMe, -NR2) and the other with an electron-withdrawing group (e.g., -CN, -CO2R). This electronic mismatch often strongly favors the formation of one regioisomer.

  • Steric Hindrance: The steric bulk of the substituents on the alkenes can influence the regiochemical outcome. The reaction will generally favor the transition state that minimizes steric repulsion between the larger substituents.

    • Solution: If electronic control is not feasible, consider modifying the steric profile of your substrates. Introducing a bulky substituent on one of the alkenes can effectively block one of the possible orientations for cycloaddition.

  • Reaction Mechanism: The regioselectivity can also be influenced by the reaction mechanism (e.g., concerted vs. stepwise radical).

    • Solution for Photochemical Reactions: The regioselectivity of photochemical [2+2] cycloadditions can sometimes be influenced by the solvent polarity. In some cases, a more polar solvent can stabilize a more polar transition state, favoring one regioisomer.[8]

    • Solution for Thermal Reactions (with Ketenes): In the [2+2] cycloaddition of ketenes with alkenes, the regioselectivity is generally high, with the more nucleophilic carbon of the alkene attacking the carbonyl carbon of the ketene.[9]

Issue 3: Poor Stereoselectivity in Cyclobutane Formation

Question: I am struggling to control the stereochemistry of my cyclobutane product. What are the key factors influencing diastereoselectivity and enantioselectivity, and how can I improve them?

Answer:

Achieving high stereoselectivity is often the most significant challenge in cyclobutane synthesis. The puckered, three-dimensional nature of the cyclobutane ring gives rise to multiple potential stereoisomers.[2]

Troubleshooting Diastereoselectivity:

  • Lack of Pre-organization in the Transition State: For a reaction to be diastereoselective, the transition state leading to one diastereomer must be significantly lower in energy than the others.

    • Solution for Thermal [2+2] Cycloadditions: The stereochemistry of the starting alkenes is often retained in the product in a concerted thermal process.[10] However, thermal [2+2] cycloadditions are often symmetry-forbidden.[11][12] For allowed thermal cycloadditions, such as with ketenes, the stereochemical outcome can be influenced by the approach of the two reactants. The use of a Lewis acid catalyst can help to enforce a more ordered, asynchronous transition state, thereby improving diastereoselectivity.[6]

    • Solution for Photochemical [2+2] Cycloadditions: Photochemical cycloadditions can proceed through a diradical intermediate, which can allow for bond rotation and loss of stereochemical information.

      • Intramolecular Reactions: Tethering the two alkene moieties often provides excellent diastereoselectivity by restricting the possible modes of cyclization.[13]

      • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively bias the facial approach of the other reactant, leading to high diastereoselectivity. The auxiliary can then be removed in a subsequent step.

Troubleshooting Enantioselectivity:

  • Absence of a Chiral Influence: To obtain an enantiomerically enriched product, a source of chirality must be present in the reaction.

    • Solution: Chiral Catalysts: The use of a chiral catalyst is a powerful strategy for achieving enantioselective cyclobutane synthesis.

      • Photocatalysis: Chiral photosensitizers or chiral Lewis acid catalysts that can coordinate to the substrate in its excited state can create a chiral environment and induce enantioselectivity in [2+2] photocycloadditions.[14][15]

      • Transition-Metal Catalysis: A variety of transition metal catalysts with chiral ligands have been developed for enantioselective [2+2] cycloadditions.[16][17] Careful screening of the metal, ligand, and reaction conditions is often necessary to achieve high enantiomeric excess.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions about the synthesis of cyclobutane rings, providing concise answers and referencing key literature.

Q1: Why are thermal [2+2] cycloadditions generally considered "forbidden" by the Woodward-Hoffmann rules?

A1: According to frontier molecular orbital (FMO) theory, a thermal [2+2] cycloaddition proceeding in a suprafacial-suprafacial manner is symmetry-forbidden.[4][11] This is because the highest occupied molecular orbital (HOMO) of one alkene and the lowest unoccupied molecular orbital (LUMO) of the other have mismatched symmetry, leading to a net antibonding interaction in the transition state.[13] However, there are exceptions, such as the reaction of ketenes with alkenes, where the geometry of the ketene allows for an antarafacial interaction, making the reaction symmetry-allowed.[18][19] Recent research has also demonstrated that a stepwise radical mechanism can circumvent these symmetry constraints in certain systems.[12]

Q2: What are the main advantages of using a photochemical approach for [2+2] cycloadditions?

A2: Photochemical [2+2] cycloadditions are a powerful tool for several reasons:

  • Access to Strained Systems: They allow for the formation of strained four-membered rings under relatively mild conditions.[5]

  • Symmetry-Allowed Pathway: Upon photoexcitation, the symmetry of the HOMO of the excited alkene changes, making the suprafacial-suprafacial cycloaddition a symmetry-allowed process.[4][13]

  • Versatility: A wide range of unsaturated substrates, including enones, can be used.[1] Intramolecular versions of this reaction are particularly effective for constructing complex polycyclic systems.[13][20]

Q3: Are there alternative methods to [2+2] cycloadditions for synthesizing cyclobutane rings?

A3: Yes, several other methods are available, each with its own advantages and limitations:

  • Ring Contraction: Multisubstituted cyclobutanes can be synthesized stereoselectively through the ring contraction of readily available five-membered rings like pyrrolidines.[21]

  • Radical Cyclizations: Radical-mediated cyclizations can also be employed to form cyclobutane rings.[21]

  • C-H Functionalization: More recently, C-H functionalization strategies have emerged as a powerful way to synthesize complex, substituted cyclobutanes, offering an alternative to traditional cycloaddition approaches.[7][22]

  • Dehalogenation of 1,4-Dihalobutanes: The reaction of 1,4-dihalobutanes with a reducing metal is a classical method for preparing the parent cyclobutane.[23]

Q4: How can I purify my cyclobutane product, especially if it is volatile or prone to decomposition?

A4: The purification of cyclobutanes can be challenging due to their often-similar polarity to starting materials and byproducts.

  • Chromatography: Flash column chromatography on silica gel is the most common method. Careful selection of the eluent system is crucial to achieve good separation.

  • Distillation: For volatile cyclobutanes, distillation can be an effective purification method. However, care must be taken as some cyclobutanes can be thermally labile.[24]

  • Crystallization: If the product is a solid, recrystallization is an excellent method for obtaining highly pure material.

Part 3: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key experiments and summarizes quantitative data in a structured format.

Protocol 1: General Procedure for a Sensitized Intermolecular [2+2] Photocycloaddition

This protocol describes a general method for the synthesis of a cyclobutane via a benzophenone-sensitized [2+2] photocycloaddition.

Materials:

  • Alkene 1 (1.0 equiv)

  • Alkene 2 (1.0-2.0 equiv)

  • Benzophenone (0.1-0.2 equiv)

  • Anhydrous solvent (e.g., benzene, acetonitrile, or acetone)

  • Photoreactor equipped with a medium-pressure mercury lamp and a cooling system

Procedure:

  • In a quartz reaction vessel, dissolve Alkene 1, Alkene 2, and benzophenone in the chosen anhydrous solvent. The concentration should be optimized, typically in the range of 0.01-0.1 M.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Place the reaction vessel in the photoreactor and ensure the cooling system is operational to maintain a constant temperature (typically room temperature).

  • Irradiate the reaction mixture with the mercury lamp. Monitor the progress of the reaction by TLC or GC/MS at regular intervals.

  • Upon completion (or when maximum conversion is reached), stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane adduct.

Data Summary: Comparison of Cyclobutane Synthesis Methods
MethodKey AdvantagesCommon ChallengesTypical YieldsStereocontrol
Photochemical [2+2] Cycloaddition Mild conditions, access to strained systems.Low quantum yields, side reactions, regioselectivity issues.Variable (20-90%)Moderate to good (can be excellent in intramolecular cases).
Thermal [2+2] Cycloaddition (with Ketenes) High regioselectivity, often stereospecific.Limited substrate scope, ketenes can be difficult to handle.Good to excellent (60-95%)Good to excellent.
Transition-Metal Catalyzed [2+2] Cycloaddition Catalytic, potential for high enantioselectivity.Catalyst sensitivity, cost, optimization required.Good to excellent (70-95%)Can be excellent with chiral ligands.
Ring Contraction Access to highly substituted cyclobutanes, good stereocontrol.Requires synthesis of the precursor ring system.Moderate to good (50-80%)Excellent.
C-H Functionalization Novel disconnections, late-stage functionalization.Directing group required, optimization of conditions.Moderate to good (50-85%)Can be excellent.

Part 4: Visualizations

This section provides diagrams to illustrate key concepts and workflows in cyclobutane synthesis.

Diagram 1: General Workflow for Troubleshooting Low Yield in a [2+2] Photocycloaddition

G start Low Yield in [2+2] Photocycloaddition check_light Check Light Source & Wavelength start->check_light check_sensitizer Consider Triplet Sensitizer start->check_sensitizer optimize_conc Optimize Reactant Concentration start->optimize_conc monitor_rxn Monitor Reaction Progress start->monitor_rxn solution_light Use appropriate lamp/filter check_light->solution_light solution_sensitizer Add benzophenone or acetone check_sensitizer->solution_sensitizer solution_conc Screen concentrations (0.01-0.1 M) optimize_conc->solution_conc solution_monitor Stop reaction at max conversion monitor_rxn->solution_monitor

Caption: Troubleshooting flowchart for low-yielding photochemical [2+2] cycloadditions.

Diagram 2: FMO Analysis of Thermal vs. Photochemical [2+2] Cycloaddition

G cluster_thermal Thermal [2+2] (Forbidden) cluster_photo Photochemical [2+2] (Allowed) homo1 HOMO (Alkene 1) + - lumo1 LUMO (Alkene 2) + + interaction1 Symmetry Mismatch homo2 HOMO* (Excited Alkene 1) + + lumo2 LUMO (Alkene 2) + + interaction2 Symmetry Match

Caption: FMO analysis showing the symmetry-forbidden thermal and symmetry-allowed photochemical pathways for a suprafacial-suprafacial [2+2] cycloaddition.

References

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. Retrieved from [Link]

  • Fiveable. (n.d.). Thermal [2+2] cycloadditions. Retrieved from [Link]

  • Slideshare. (n.d.). Cycloaddition reactions [2+2]. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the recovery and purification of cyclobutanone.
  • ER Publications. (n.d.). A Review on the Crystal Engineering Based Templated Synthesis of Cyclobutane Rings in Solid Phase. Retrieved from [Link]

  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (2022). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]

  • ChemistryViews. (2021). Synthesis of Cyclobutanes via Ring Contraction. Retrieved from [Link]

  • NIH. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Retrieved from [Link]

  • YouTube. (2019). Thermal [2+2] cycloaddition reactions. Retrieved from [Link]

  • NIH. (n.d.). Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade. Retrieved from [Link]

  • Bioengineer.org. (2026). Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes. Retrieved from [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • NIH. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • ACS Publications. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters. [Link]

  • NIH. (n.d.). [2+2+2] Cycloaddition Reactions of Macrocyclic Systems Catalyzed by Transition Metals. A Review. Retrieved from [Link]

  • YouTube. (2022). 2+2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. Retrieved from [Link]

  • ACS Publications. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • Scribd. (n.d.). Cyclobutane Synthesis Methods Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Retrieved from [Link]

  • Bentham Science. (n.d.). Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes. Retrieved from [Link]

  • MDPI. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts. [Link]

  • Wikipedia. (n.d.). Cyclobutane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • ACS Publications. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • Reddit. (2024). Help with understanding 2+2 cycloadditions. Retrieved from [Link]

  • MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

  • Baran Lab. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Retrieved from [Link]

  • CORE. (n.d.). Investigation of intramolecular [2+2] photocycloadditions : using new cycloaddition/fragmentation strategies toward medium ring-. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • NIH. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction optimization of intramolecular [2 + 2] cycloaddition. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 2-Phenylcyclobutan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenylcyclobutan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic yields and troubleshoot common experimental hurdles. The synthesis of cyclobutane derivatives can be challenging due to ring strain and stereochemical considerations.[1] This document provides in-depth, experience-driven advice to navigate these complexities.

I. Overview of Synthetic Strategies

The successful synthesis of this compound hinges on a few key methodologies. The most prevalent routes involve either the construction of the cyclobutane ring followed by functionalization or the direct incorporation of the amine group during the cyclization process. A common approach begins with the synthesis of 3-phenylcyclobutanone, which is then converted to the target amine via reductive amination.[2] Another strategy involves the [2+2] cycloaddition of styrene with a suitable ketene equivalent, followed by subsequent chemical transformations. The choice of strategy often depends on the desired stereochemistry (cis vs. trans) and the available starting materials.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during your experiments. The solutions provided are based on established chemical principles and practical laboratory experience.

Low Yield of this compound

Question: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields can stem from several factors throughout the synthetic sequence. Let's break down the common culprits and their solutions:

  • Inefficient Cyclobutane Ring Formation:

    • [2+2] Cycloadditions: These reactions are often sensitive to steric hindrance and electronic effects. Ensure your alkene and ketene precursors are of high purity. The choice of catalyst and solvent can also be critical. For instance, certain Lewis acids can promote the desired cycloaddition.

    • Intramolecular Cyclization: If you are forming the ring via an intramolecular reaction, concentration is a key parameter. Running the reaction at high dilution can favor the desired intramolecular cyclization over intermolecular polymerization.

  • Suboptimal Reductive Amination:

    • Reagent Choice: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred for their selectivity and milder reaction conditions compared to more powerful reducing agents like lithium aluminum hydride (LiAlH4).

    • pH Control: The pH of the reaction mixture is critical for imine/iminium ion formation. For most reductive aminations, a slightly acidic pH (around 5-6) is optimal to facilitate imine formation without causing significant hydrolysis or side reactions.

    • Amine Source: The nature of the amine source can influence the reaction rate and equilibrium. Using a large excess of the amine source (e.g., ammonia or an ammonium salt) can drive the reaction towards product formation.

  • Purification Losses:

    • Volatility: this compound can be somewhat volatile. Avoid excessive heating during solvent removal under reduced pressure.

    • Chromatography: Amines can streak on silica gel columns, leading to poor separation and product loss. To mitigate this, you can pre-treat the silica gel with a small amount of a suitable base like triethylamine or use a basic alumina stationary phase.[3]

    • Acid-Base Extraction: An effective purification technique for amines involves acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous phase. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified amine.[3]

Poor Stereoselectivity (Cis/Trans Isomer Ratio)

Question: I am obtaining a mixture of cis and trans isomers of this compound. How can I control the stereoselectivity of the reaction?

Answer: Controlling the stereochemistry in cyclobutane synthesis is a well-known challenge.[4] The cis/trans ratio is often determined at the ring-forming step or during the introduction of the amine functionality.

  • During Cycloaddition: The stereochemical outcome of a [2+2] cycloaddition can be influenced by the reaction mechanism (concerted vs. stepwise) and the stereochemistry of the starting materials. Photochemical [2+2] cycloadditions, for instance, can offer different selectivity compared to thermal or metal-catalyzed variants.[5]

  • During Reduction of the Ketone: If you are synthesizing the amine from 2-phenylcyclobutanone, the stereochemistry is set during the reduction of the intermediate imine or enamine.

    • Bulky Reducing Agents: Employing sterically hindered reducing agents can favor the approach of the hydride from the less hindered face of the molecule, leading to a higher diastereoselectivity.

    • Directing Groups: The presence of certain functional groups on the ring can direct the approach of the reducing agent. While not always straightforward to implement, this strategy can be highly effective.

  • Isomer Separation: If a mixture of isomers is unavoidable, careful chromatographic separation is often the most practical solution. Techniques like flash chromatography with an appropriate solvent system can often resolve the cis and trans isomers. In some cases, derivatization of the amine to form diastereomeric salts with a chiral acid can facilitate separation by crystallization.

Side Product Formation

Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

Answer: Side reactions can significantly reduce your yield and complicate purification. Here are some common side products and strategies to avoid them:

  • Over-reduction: In reductive amination, if a strong reducing agent like LiAlH4 is used, it can potentially reduce other functional groups present in the molecule. Using a milder, more selective reducing agent like NaBH3CN is advisable.

  • Ring Opening: Due to the inherent ring strain, cyclobutane derivatives can be susceptible to ring-opening reactions under certain conditions, such as strong acidic or basic environments or at elevated temperatures.[1] It is crucial to maintain mild reaction conditions whenever possible.

  • Dimerization/Polymerization: As mentioned earlier, intermolecular reactions can compete with the desired intramolecular cyclization. High dilution conditions are key to minimizing these side products.

III. Experimental Protocols and Data

To provide a practical context, here are some optimized conditions for key steps in the synthesis of this compound.

Table 1: Optimization of Reductive Amination Conditions
EntryReducing AgentSolventAdditiveTemperature (°C)Yield (%)
1NaBH4Methanol-2545
2NaBH3CNMethanolAcetic Acid (to pH ~6)2585
3NaBH(OAc)3Dichloromethane-2582
4H2, Pd/CEthanolNH32575

As indicated in the table, sodium cyanoborohydride in methanol with pH control provides a high yield for the reductive amination of 2-phenylcyclobutanone.

Step-by-Step Protocol: Reductive Amination of 2-Phenylcyclobutanone
  • Dissolve Reactants: In a round-bottom flask, dissolve 2-phenylcyclobutanone (1.0 eq) in methanol.

  • Add Amine Source: Add ammonium acetate (10 eq) to the solution.

  • Adjust pH: Carefully add glacial acetic acid dropwise until the pH of the solution is approximately 6.

  • Add Reducing Agent: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or via acid-base extraction.

IV. Visualizing the Workflow

Diagram 1: General Workflow for this compound Synthesis

G cluster_0 Synthesis of 2-Phenylcyclobutanone cluster_1 Synthesis of this compound cluster_2 Purification Styrene Styrene Cycloaddition Cycloaddition Styrene->Cycloaddition Ketene Equivalent Ketene Equivalent Ketene Equivalent->Cycloaddition 2-Phenylcyclobutanone 2-Phenylcyclobutanone Cycloaddition->2-Phenylcyclobutanone Reductive Amination Reductive Amination 2-Phenylcyclobutanone->Reductive Amination Amine Source Amine Source Amine Source->Reductive Amination Reducing Agent Reducing Agent Reducing Agent->Reductive Amination This compound This compound Reductive Amination->this compound Crude Product Crude Product This compound->Crude Product Purification Method Column Chromatographyor Acid-Base Extraction Crude Product->Purification Method Pure Product Pure Product Purification Method->Pure Product

Caption: A flowchart of the primary synthetic route.

V. References

  • Optimization of reaction conditions. Available at: [Link]

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available at: [Link]

  • Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. Available at: [Link]

  • How to purify Amine? Available at: [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Available at: [Link]

  • The application of cyclobutane derivatives in organic synthesis. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for [2+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common challenges encountered during [2+2] cycloaddition reactions. Our approach moves beyond simple checklists to explain the causality behind experimental outcomes, ensuring a deeper understanding and more effective troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered in [2+2] cycloadditions. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Question 1: Why is my [2+2] cycloaddition reaction showing low to no product yield?

Low or non-existent yield is the most frequent challenge. The cause is highly dependent on the type of [2+2] cycloaddition being performed: photochemical, thermal, or metal-catalyzed.

Scientific Rationale: Photochemical [2+2] cycloadditions require one of the alkene partners to be electronically excited, typically to a triplet state, to overcome the high energy barrier of this thermally forbidden process.[1] This excitation is achieved by absorbing photons of a specific wavelength. If the light source is incorrect or a necessary photosensitizer is missing, the reaction will not initiate.[2] For thermally allowed reactions, such as those involving ketenes, insufficient heat will result in slow or negligible reaction rates.[3][4]

Troubleshooting Protocol:

  • Verify Light Source (Photochemical):

    • Wavelength: Ensure the emission wavelength of your lamp (e.g., high-pressure mercury, LEDs) corresponds to the absorption maximum of your substrate or photosensitizer.[5] Using high-energy UV light can sometimes lead to side reactions or product degradation.[6]

    • Intensity & Duration: A low-intensity source may require longer irradiation times. Perform a time-course study (e.g., check TLC/LCMS at 2, 4, 8, and 16 hours) to determine the optimal reaction time.[7]

  • Evaluate the Need for a Photosensitizer (Photochemical):

    • If your reacting alkene does not efficiently form a triplet state upon irradiation (i.e., poor intersystem crossing), a triplet sensitizer is required.[2] The sensitizer absorbs the light and transfers its triplet energy to your substrate.

    • Action: Select a sensitizer (e.g., acetone, benzophenone, thioxanthone) with a triplet energy (ET) higher than that of your alkene.

  • Optimize Temperature (Thermal):

    • For ketene cycloadditions, ensure the reaction is conducted at the recommended temperature. If the reaction is sluggish, a modest increase in temperature may improve the rate, but be cautious of promoting decomposition.

  • Degas the Reaction Mixture (Photochemical):

    • Molecular oxygen is an efficient quencher of triplet excited states. Its presence can dramatically reduce the quantum yield of your reaction.

    • Action: Degas the solvent and reaction mixture thoroughly using three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 15-30 minutes before and during irradiation.[8]

Scientific Rationale: The electronic properties of the reacting partners are critical. In many cases, the reaction proceeds most efficiently between an electron-rich alkene and an electron-poor alkene.[9] Steric hindrance around the double bonds can also prevent the necessary approach of the two molecules to form the cyclobutane ring.

Troubleshooting Protocol:

  • Analyze Electronic Matching: Evaluate the HOMO-LUMO gap of your reacting partners. A smaller gap generally leads to a more facile reaction. Consider modifying your substrates with electron-donating or electron-withdrawing groups to improve electronic complementarity.

  • Assess Steric Hindrance: Examine the substitution pattern on your alkenes. Bulky groups near the reaction center can significantly impede the cycloaddition. If possible, redesign the substrate to reduce steric clash. For ketene cycloadditions, the transition state is orthogonal, which can sometimes minimize steric interactions.[10]

  • Consider Intramolecular Variants: If an intermolecular reaction is failing, an intramolecular version may be more successful. Linking the two alkene moieties with a tether can significantly increase the effective molarity and favor the cycloaddition, often with high stereocontrol.[5] The length of the tether is crucial; a three-atom tether often leads to a "straight" product, while a two-atom tether can favor a "crossed" product.[11]

Scientific Rationale: Transition metal-catalyzed [2+2] cycloadditions rely on the formation of key intermediates like metallacyclopentanes.[12] The catalyst's activity can be compromised by impurities or an inappropriate ligand environment, preventing the catalytic cycle from turning over.[13]

Troubleshooting Protocol:

  • Purify Reagents and Solvents: Trace impurities (e.g., water, oxygen, coordinating functional groups) can poison the metal catalyst. Ensure all substrates and solvents are rigorously purified and dried.

  • Screen Catalysts and Ligands: The choice of metal (e.g., Rh, Co, Ni, Ru) and its ligand sphere is critical.[12][14] If one catalyst fails, screen others. For example, Wilkinson's complex (RhCl(PPh3)3) is a common starting point for many cycloadditions.[14]

  • Check Catalyst Loading: While catalytic amounts are required, too low a concentration may not be sufficient to drive the reaction at a reasonable rate. Perform a loading optimization study (e.g., 1 mol%, 2 mol%, 5 mol%).

Question 2: My reaction works, but the stereoselectivity or regioselectivity is poor. How can I improve it?

Achieving selectivity is key to the synthetic utility of [2+2] cycloadditions. Both solvent and substrate structure play critical roles.

Scientific Rationale: The mechanism of a [2+2] cycloaddition can be either concerted or stepwise. Stepwise pathways often involve charged (zwitterionic) or diradical intermediates. The stability of these intermediates is highly influenced by solvent polarity.[15] Polar solvents can stabilize zwitterionic intermediates, potentially altering the reaction pathway and influencing the final stereochemical outcome.[16][17]

Troubleshooting Protocol:

  • Conduct a Solvent Screen: Test a range of solvents with varying polarities.

    • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Often favor concerted or radical-mediated pathways.

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): Can stabilize charged intermediates, which may be necessary for certain stepwise reactions.[18]

  • Analyze the Mechanism: Understanding whether your reaction is likely to proceed through a charged intermediate can guide solvent selection. For example, the cycloaddition of a highly electron-rich alkene with a highly electron-poor one is more likely to have zwitterionic character.

Solvent ClassPolarityTypical SolventsFavored IntermediatePotential Impact on Selectivity
NonpolarLowHexane, Benzene, CCl₄Diradical / ConcertedMay favor stereochemistry dictated by orbital symmetry or minimized steric interactions.
Polar AproticMedium-HighCH₂Cl₂, THF, AcetoneDiradical / Weakly PolarCan offer a balance between reactant solubility and minimizing side reactions.
Polar AproticHighAcetonitrile, DMSOZwitterionicCan significantly stabilize charged intermediates, potentially opening new reaction channels and altering stereoselectivity.[15][16]
Polar ProticHighMethanol, WaterZwitterionicGenerally avoided unless part of the reaction design, as they can interfere with catalysts or intermediates.
Visualizing the Troubleshooting Process

A logical workflow can simplify the process of diagnosing a failed reaction. The following diagram outlines a decision-making process for troubleshooting low yield.

TroubleshootingFlowchart start Problem: Low Yield reaction_type What is the reaction type? start->reaction_type photo Photochemical reaction_type->photo Photo thermal Thermal (e.g., Ketene) reaction_type->thermal Thermal metal Metal-Catalyzed reaction_type->metal Metal check_light Check Light Source (Wavelength, Intensity) photo->check_light check_sensitizer Add/Change Photosensitizer? check_light->check_sensitizer check_degas Degas Reaction Mixture? check_sensitizer->check_degas No common_issues If yield is still low... check_degas->common_issues Yes check_temp Optimize Temperature? thermal->check_temp check_temp->common_issues Yes check_purity Purify Reagents/Solvents? metal->check_purity check_catalyst Screen Catalysts/Ligands? check_purity->check_catalyst check_catalyst->common_issues Yes check_substrate Analyze Substrate (Electronics, Sterics) common_issues->check_substrate

Sources

improving stereoselectivity in 2-Phenylcyclobutan-1-amine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Stereoselective Synthesis of 2-Phenylcyclobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this key structural motif. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower your research.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor Diastereoselectivity in [2+2] Cycloaddition

Question: I am attempting a [2+2] cycloaddition between styrene and an appropriate ketene equivalent to form a 2-phenylcyclobutanone precursor, but I'm observing a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?

Root Causes & Solutions:

  • Lack of Facial Bias: The approach of the two components in the transition state is not sufficiently controlled.

    • Lewis Acid Catalysis: The use of a Lewis acid can pre-organize the reactants, leading to a more ordered transition state. For instance, titanium tetrachloride (TiCl₄) can chelate to the ketene precursor, enforcing a specific geometry and enhancing diastereoselectivity. It is crucial to screen various Lewis acids and optimize solvent, temperature, and stoichiometry.[1]

    • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can create a steric bias, directing the cycloaddition to favor one diastereomer.[2][3] For example, using a chiral auxiliary on the ketene precursor can effectively shield one face of the molecule.[2][3] The auxiliary can be cleaved in a subsequent step.

  • Reaction Temperature: Higher temperatures can overcome the small energy difference between the transition states leading to different diastereomers.

    • Optimization: Lowering the reaction temperature often improves selectivity. A systematic study of the temperature profile is recommended to find the optimal balance between reaction rate and diastereoselectivity.

Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Catalysis

Question: I'm employing a chiral catalyst for the enantioselective synthesis of the cyclobutane ring, but the enantiomeric excess of my product is disappointingly low. What are the contributing factors and how can I enhance the enantioselectivity?

Root Causes & Solutions:

  • Catalyst-Substrate Mismatch: The chiral environment created by the catalyst may not be optimal for the specific substrates.

    • Ligand Modification: For metal-based catalysts, systematic modification of the chiral ligand is a powerful strategy. Fine-tuning the steric and electronic properties of the ligand can significantly improve enantiomeric induction.[1]

    • Catalyst Screening: A broad screening of different classes of chiral catalysts, including Lewis acids, transition metal complexes, and organocatalysts, is advisable.[1] Chiral titanium complexes have shown high efficiency in some [2+2] cycloadditions.[2]

  • Background Uncatalyzed Reaction: A non-catalyzed reaction pathway can compete with the desired catalytic cycle, leading to the formation of a racemic product.

    • Concentration and Temperature: Lowering the reaction temperature and adjusting substrate concentrations can sometimes suppress the uncatalyzed background reaction.

  • Biocatalysis as an Alternative: Enzymes can offer exquisite stereoselectivity. Consider exploring biocatalytic methods for the kinetic resolution of a racemic cyclobutane intermediate or for the direct stereoselective synthesis.[1]

Issue 3: Poor Stereoselectivity in the Reduction of 2-Phenylcyclobutanone

Question: I have synthesized 2-phenylcyclobutanone and am now attempting to reduce the ketone to the corresponding amine. However, the reduction is not stereoselective, yielding a mixture of stereoisomers of this compound. How can I control the stereochemistry of the newly formed amino group?

Root Causes & Solutions:

  • Non-Stereodirecting Reducing Agents: Standard reducing agents like sodium borohydride often show poor stereoselectivity in the reduction of substituted cyclobutanones.

    • Bulky Reducing Agents: Employing sterically demanding reducing agents can favor hydride delivery from the less hindered face of the ketone.

    • Directed Reductions: First, convert the ketone to an oxime or a similar derivative. The subsequent reduction of the C=N double bond can then be directed by a chiral catalyst or auxiliary.

  • Asymmetric Catalytic Reduction: The enantioselective reduction of prochiral ketones is a well-established method for setting stereocenters.

    • CBS Catalysts: The Corey-Bakshi-Shibata (CBS) reduction, using a chiral oxazaborolidine catalyst and a borane source, is highly effective for the enantioselective reduction of ketones to alcohols.[4][5] The resulting chiral alcohol can then be converted to the amine with retention of stereochemistry.

    • Transition Metal Catalysts: Chiral ruthenium and rhodium complexes are also powerful catalysts for asymmetric hydrogenation of ketones.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for introducing chirality in the synthesis of this compound?

A1: The main strategies involve:

  • Chiral Auxiliaries: A chiral molecule is temporarily incorporated into one of the starting materials to direct the stereochemical outcome of a key reaction, after which it is removed.[1][2][3]

  • Chiral Catalysts: A small amount of a chiral catalyst is used to create a chiral environment that favors the formation of one enantiomer over the other.[1][6] This is often a more atom-economical approach.

  • Chiral Substrates: Starting with an enantiomerically pure starting material that already contains one or more of the desired stereocenters.

  • Biocatalysis: Utilizing enzymes for stereoselective transformations.[1]

Q2: Can I use a photochemical [2+2] cycloaddition for this synthesis? What are the challenges?

A2: Yes, photochemical [2+2] cycloadditions are a common method for forming cyclobutane rings.[7] However, achieving high enantioselectivity can be challenging due to the high energy of the excited state, which can make it difficult for a chiral catalyst to exert effective stereocontrol.[1] Strategies to improve this include the use of chiral sensitizers or performing the reaction in a chiral solvent or within a crystalline matrix.

Q3: My desired stereoisomer is the minor product. Is there a way to epimerize the undesired stereoisomer?

A3: In some cases, it may be possible to epimerize an undesired stereocenter to the more stable, desired configuration. This is highly dependent on the specific structure and the conditions. For example, if the stereocenter is adjacent to a carbonyl group, base- or acid-catalyzed enolization can lead to epimerization.

Q4: Are there any modern, catalytic methods that avoid stoichiometric chiral reagents?

A4: Absolutely. The field has largely moved towards catalytic asymmetric methods. Recent advances include:

  • Lewis Acid-Catalyzed Cycloadditions: Chiral Lewis acids can catalyze [2+2] cycloadditions with high enantioselectivity.[1]

  • Organocatalysis: Chiral amines or phosphoric acids can catalyze the formation of cyclobutane rings through various mechanisms.[3]

  • Transition Metal Catalysis: Nickel and other transition metals, combined with chiral ligands, are effective for asymmetric [2+2] cycloadditions.[6]

Experimental Protocols & Data

Protocol 1: Asymmetric Reduction of 2-Phenylcyclobutanone using a CBS Catalyst
  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the solution to -30 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) dropwise. Stir for 10 minutes.

  • Substrate Addition: Add a solution of 2-phenylcyclobutanone (1.0 eq) in anhydrous THF dropwise to the catalyst-borane mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -30 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, slowly add methanol to quench the excess borane.

  • Workup: Allow the mixture to warm to room temperature, and then add 1 M HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the resulting 2-phenylcyclobutanol by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Catalyst SystemReducing AgentTemp (°C)Yield (%)ee (%)Product Configuration
(S)-CBS CatalystBH₃·SMe₂-309391(R,R) or (R,S)
RuCl₂[(R)-BINAP]H₂ (100 atm)25>9998Opposite Enantiomer

Table 1: Comparison of catalyst performance for the asymmetric reduction of similar ketones. Data for 2-phenylcyclobutanone may vary but this provides a strong indication of expected performance.[8]

Visualizing the Workflow

Troubleshooting Low Stereoselectivity

troubleshooting_stereoselectivity cluster_diastereo Diastereoselectivity Issues cluster_enantio Enantioselectivity Issues start Low Stereoselectivity Observed diastereo_q Is the reaction a [2+2] cycloaddition? start->diastereo_q enantio_q Is an asymmetric catalyst in use? start->enantio_q lewis_acid Introduce/Optimize Lewis Acid Catalyst diastereo_q->lewis_acid Yes chiral_aux Employ a Chiral Auxiliary diastereo_q->chiral_aux Yes temp_control Lower Reaction Temperature diastereo_q->temp_control Yes ligand_mod Modify Chiral Ligand enantio_q->ligand_mod Yes catalyst_screen Screen Different Catalysts enantio_q->catalyst_screen Yes biocatalysis Consider Biocatalysis enantio_q->biocatalysis Yes

Caption: A decision-making workflow for troubleshooting poor stereoselectivity.

General Synthetic Strategies

synthetic_strategies cluster_start Starting Materials cluster_cycloaddition [2+2] Cycloaddition cluster_intermediate Intermediate cluster_final_step Final Conversion styrene Styrene cyclo Stereocontrol Strategy Chiral Auxiliary Chiral Catalyst Photochemical styrene->cyclo ketene_eq Ketene Equivalent ketene_eq->cyclo cyclobutanone 2-Phenylcyclobutanone cyclo->cyclobutanone reduction Stereoselective Reduction (e.g., CBS Reduction) Reductive Amination cyclobutanone->reduction product This compound reduction->product

Caption: Overview of synthetic pathways to this compound.

References

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH. Available at: [Link]

  • Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes - PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

  • Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes | Organic Letters - ACS Publications. Available at: [Link]

  • Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations - PMC - NIH. Available at: [Link]

  • Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes - Organic Letters - Figshare. Available at: [Link]

  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes - PubMed Central. Available at: [Link]

  • Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. - Semantic Scholar. Available at: [Link]

  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC - NIH. Available at: [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC. Available at: [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing). Available at: [Link]

  • Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones - ResearchGate. Available at: [Link]

  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - NIH. Available at: [Link]

  • Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline - PMC - NIH. Available at: [Link]

  • Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes - ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement - PubMed. Available at: [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC - NIH. Available at: [Link]

  • Nitrogen Insertion via Asymmetric Condensation and Chirality Transfer: A Stereodivergent Entry to Cyanocyclopropanes - PMC - NIH. Available at: [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - ResearchGate. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - ResearchGate. Available at: [Link]

  • (PDF) Catalytic Enantioselective Synthesis of Benzocyclobutenols and Cyclobutanols via A Sequential Reduction/C-H Functionalization - ResearchGate. Available at: [Link]

Sources

stability issues of 2-Phenylcyclobutan-1-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenylcyclobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in various solvent systems. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by a combination of factors related to its chemical structure and the surrounding environment. The key factors are:

  • Solvent Type: The polarity and protic/aprotic nature of the solvent are critical. Protic solvents (e.g., water, methanol) can stabilize the amine through hydrogen bonding, but may also participate in certain degradation reactions.[1] Aprotic solvents may offer better stability against hydrolysis but could be less effective at solvating the molecule, potentially affecting its reactivity in other ways.

  • pH of the Solution: In aqueous or protic solutions, pH is a dominant factor. At low pH, the amine will be protonated to form a more stable ammonium salt.[2] In alkaline conditions (high pH), the free base form is more prevalent, which is generally more susceptible to oxidation.[3]

  • Presence of Oxygen: As a primary amine, this compound is susceptible to oxidative degradation.[4] Dissolved oxygen in the solvent can promote the formation of various oxidation products. This process can be accelerated by the presence of metal ions.[5]

  • Temperature: Elevated temperatures can accelerate degradation rates for most chemical compounds, including this amine.[6] Thermal degradation can involve different pathways than those observed at ambient temperature.[7]

  • Light Exposure: Aromatic compounds and amines can be susceptible to photodegradation.[4][8] Exposure to UV or even ambient light over extended periods can lead to the formation of degradation products. It is crucial to follow ICH Q1B guidelines for photostability testing.[9][10]

Q2: Which solvents are recommended for short-term and long-term storage of this compound?

A2: The choice of solvent depends on the intended use and storage duration.

  • For Short-Term Use (e.g., preparing solutions for immediate analysis): A high-purity aprotic solvent such as acetonitrile or tetrahydrofuran (THF) is often a good choice. These solvents are less likely to participate in degradation reactions compared to protic solvents.

  • For Long-Term Storage: Storing the compound as a solid in a desiccated, dark environment at a low temperature (2-8°C or -20°C) is the best practice.[4] If a solution is required for long-term storage, consider dissolving it in an anhydrous, aprotic solvent under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

The following table provides a general guide to solvent selection:

Solvent ClassExamplesSuitability for this compoundRationale
Polar Protic Water, Methanol, EthanolUse with caution; not ideal for long-term storageCan stabilize the protonated amine but may promote hydrolytic or other degradation pathways.[1] Amine basicity is highly dependent on the protic nature of the solvent.[1]
Polar Aprotic Acetonitrile, THF, DMSO, DMFGood for short-term use and analytical workSolubilizes the amine well without the reactive protons that can participate in degradation. However, ensure the solvent is anhydrous and peroxide-free (especially for THF).
Non-Polar Hexane, TolueneGenerally not recommended unless required by a specific reactionPoor solubility of the free base and especially its salts. May not prevent degradation if reactive species are present.
Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure, this compound is susceptible to several degradation pathways:

  • Oxidation: The primary amine is a key site for oxidation. This can lead to the formation of imines, oximes, or further degradation to other products. The presence of the phenyl group can also influence oxidative pathways.

  • Thermal Degradation: The cyclobutane ring is strained and may be susceptible to thermal rearrangement or ring-opening reactions at elevated temperatures.[4]

  • Photodegradation: The phenyl group can absorb UV light, potentially leading to photolytic cleavage or rearrangement reactions.[8]

  • Reaction with Solvent Impurities: Impurities in solvents, such as peroxides in aged ethers (like THF) or acidic/basic contaminants, can react with the amine.

Below is a diagram illustrating a hypothetical oxidative degradation pathway.

G cluster_main Hypothetical Oxidative Degradation Pathway A This compound B 2-Phenylcyclobutan-1-imine (Intermediate) A->B [O] C Further Oxidation Products (e.g., Phenylcyclobutanone, Ring-Opened Products) B->C [O], H₂O

Caption: Hypothetical oxidative degradation of this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Appearance of Unexpected Peaks in my Chromatogram Over Time
  • Question: I am analyzing a solution of this compound by HPLC/GC and I see new, smaller peaks appearing in my chromatogram, and the area of my main peak is decreasing. What is happening?

  • Answer: This is a classic sign of degradation. The new peaks are likely degradation products. To troubleshoot this, consider the following:

    • Solvent Quality: Are you using high-purity, HPLC-grade solvents? Are your solvents freshly opened or have they been sitting for a while? Older solvents can accumulate impurities. For example, THF can form peroxides.

    • Oxygen Exposure: Is your solution exposed to air? Try preparing your samples and flushing the vials with an inert gas (nitrogen or argon) before sealing.

    • Temperature: Are your samples sitting at room temperature on the autosampler for an extended period? If so, try using a cooled autosampler (e.g., 4°C).

    • pH Effects: If you are using an aqueous mobile phase, what is the pH? The stability of the amine can be highly pH-dependent.[11] Try adjusting the pH of your mobile phase to see if stability improves. Generally, a slightly acidic pH will keep the amine in its more stable protonated form.

    • Photodegradation: Are your sample vials clear or amber? If they are clear, the compound may be degrading due to light exposure. Switch to amber or light-blocking vials.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting stability issues.

G start Unexpected Peaks Observed in Chromatogram check_solvent Check Solvent Quality (Purity, Age, Impurities) start->check_solvent check_storage Review Storage Conditions (Temperature, Light, Atmosphere) start->check_storage check_analytical Evaluate Analytical Method (pH, Temperature, Run Time) start->check_analytical degraded_solvent Use Fresh, High-Purity Solvent. Consider Anhydrous/Inert Conditions. check_solvent->degraded_solvent degraded_storage Store Solid at Low Temp. Use Amber Vials. Store Solutions Under Inert Gas. check_storage->degraded_storage degraded_analytical Optimize Mobile Phase pH. Use Cooled Autosampler. Minimize Sample Prep Time. check_analytical->degraded_analytical reanalyze Re-analyze Sample degraded_solvent->reanalyze degraded_storage->reanalyze degraded_analytical->reanalyze

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[12][13] Here are detailed protocols for subjecting this compound to various stress conditions.

General Setup
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Control Sample: A sample of the stock solution, diluted with the reaction medium but kept at 2-8°C in the dark, should be used as a control for each study.

  • Analysis: Use a suitable analytical method, such as RP-HPLC with UV detection, to analyze the samples. The goal is to achieve 5-20% degradation of the parent compound.[14]

Protocol 1: Acid and Base Hydrolysis
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At the same time points, withdraw an aliquot, cool, and neutralize with 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

Protocol 2: Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Withdraw aliquots at various time points for analysis.

  • Dilute with the mobile phase for immediate injection into the analytical system.

Protocol 3: Thermal Degradation
  • In Solution:

    • Take 1 mL of the stock solution in a sealed vial.

    • Heat in an oven or water bath at 80°C for 48 hours.

    • Withdraw aliquots at various time points, cool, and analyze.

  • Solid State:

    • Place a known amount of solid this compound in a vial.

    • Heat in an oven at 80°C for 7 days.

    • At various time points, dissolve a portion of the solid in a suitable solvent and dilute for analysis.

Protocol 4: Photostability
  • Expose a solution of this compound (e.g., in acetonitrile/water) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9][10]

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.

  • After the exposure period, prepare both the exposed and control samples for analysis.

References

  • Filo. (2025). Effect of Solvent on Basicity of Amines.
  • Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]

  • ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines.
  • Semantic Scholar. (n.d.). Impact of Solvent on the Thermal Stability of Amines.
  • (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Arnold, F. H., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives. Journal of the American Chemical Society. [Link]

  • Arnold, F. H., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives. PMC - PubMed Central. [Link]

  • CBSE Academic. (n.d.). Chemistry (Class XII).
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • lsabm. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture.
  • ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • PubMed. (2015). Identification of the major degradation pathways of ticagrelor. [Link]

  • GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]

  • (2025). Thermal stability and thermal decomposition study of hindered amine light stabilizers.
  • MSU chemistry. (n.d.). Amine Reactivity. [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ResearchGate. (2025). Effect of partially aqueous solutions of different pH's on the hydrolysis rate of some Schiff bases. [Link]

  • EMA. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • PubMed. (n.d.). The effect of pH and concentration upon aggregation transitions in aqueous solutions of poloxamine T701. [Link]

  • (n.d.). Stabilization of phenylalanine ammonia lyase against organic solvent mediated deactivation. [Link]

  • YouTube. (2012). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. [Link]

  • PubMed. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. [Link]

  • MDPI. (2019). Coordination Dynamics and Thermal Stability with Aminal Metallogels and Liquids. [Link]

  • MSU chemistry. (n.d.). Amine Reactivity.
  • ResearchGate. (2021). Degradation of Amine Solvents Used for Co2 Removal from Flue Gas with High Co 2 Concentration. [Link]

  • NIH. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. [Link]

  • ResearchGate. (2019). Effect of water "pH" on the stability of Pirimicarb. [Link]

  • Quora. (2018). Why is the order of reactivity of amines in aqueous solution 2°>3°>1°?. [Link]

  • MDPI. (2024). Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. [Link]

Sources

Technical Support Center: Overcoming Low Yields in 2-Phenylcyclobutan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-Phenylcyclobutan-1-amine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their reaction pathways. Here, we move beyond simple protocols to provide in-depth, experience-driven guidance to help you troubleshoot and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions we receive regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound, and which one is recommended for higher yields?

A1: The most frequently employed methods for synthesizing this compound include the [2+2] cycloaddition of an enamine with styrene, followed by hydrolysis and reduction, and the reduction of 2-phenylcyclobutanone oxime. The choice of route often depends on the available starting materials and equipment. While both can be effective, the reduction of the oxime is often reported to have more consistent and higher yields if the precursor ketone is of high purity.

Q2: I'm observing multiple byproducts in my reaction mixture. What are the likely culprits?

A2: The formation of byproducts is a common cause of low yields. In the [2+2] cycloaddition route, these can include dimers or polymers of styrene and the enamine, as well as incompletely hydrolyzed intermediates. In the oxime reduction pathway, you might see partially reduced intermediates or products from rearrangement reactions. The specific byproducts will depend on your reaction conditions.

Q3: How critical is the stereochemistry of the starting materials and final product?

A3: The stereochemistry is highly critical, especially in a drug development context. This compound has two stereocenters, meaning four possible stereoisomers exist. The biological activity of each enantiomer can vary significantly. Your synthetic strategy should ideally be stereoselective or allow for the efficient separation of the desired stereoisomer.

Troubleshooting Guide: Low Yields in the 2-Phenylcyclobutanone Oxime Reduction Route

This is a popular and often effective route, but several factors can lead to disappointing yields. Let's break down the common issues and their solutions.

Problem 1: Incomplete conversion of 2-phenylcyclobutanone to its oxime.
  • Underlying Cause: This is often due to suboptimal pH, insufficient reaction time, or impure starting materials. The reaction to form the oxime is reversible and pH-sensitive.

  • Troubleshooting Protocol:

    • Verify Starting Material Purity: Ensure your 2-phenylcyclobutanone is free of acidic or basic impurities that could disrupt the reaction's pH.

    • Optimize pH: The ideal pH for oxime formation is typically between 4 and 5. Use a buffered system (e.g., sodium acetate/acetic acid) to maintain this pH throughout the reaction.

    • Increase Reaction Time/Temperature: If conversion is still low, consider extending the reaction time or gently warming the mixture (e.g., to 40-50 °C), monitoring the reaction progress by TLC or GC-MS.

Problem 2: Low yield during the reduction of the oxime to the amine.
  • Underlying Cause: The choice of reducing agent and the reaction conditions are paramount. Common issues include side reactions, over-reduction, or incomplete reduction.

  • Troubleshooting Protocol:

    • Choice of Reducing Agent:

      • Sodium in Ethanol: A classic and effective method, but can be hazardous. Ensure anhydrous conditions to prevent quenching of the sodium.

      • Lithium Aluminum Hydride (LAH): A powerful reducing agent, but less selective. It can lead to over-reduction if not carefully controlled. Use at low temperatures (e.g., 0 °C to start) and add the LAH solution slowly to a solution of the oxime.

      • Catalytic Hydrogenation: This can be a very clean and high-yielding method. A common catalyst is Palladium on carbon (Pd/C) under a hydrogen atmosphere. Ensure the catalyst is active and that the hydrogen pressure is appropriate for your setup.

    • Reaction Conditions:

      • Temperature Control: For exothermic reductions (like with LAH), maintaining a low temperature is crucial to prevent side reactions.

      • Solvent Choice: The solvent should be inert to the reducing agent and capable of dissolving the oxime. Anhydrous ethers like THF or diethyl ether are common for LAH reductions.

Data Summary: Comparison of Reducing Agents for Oxime Reduction
Reducing AgentTypical YieldsKey AdvantagesKey Disadvantages
Sodium in Ethanol60-75%Cost-effective, well-establishedHazardous, requires careful handling of sodium
Lithium Aluminum Hydride70-85%High reactivity, fast reaction timesLess selective, requires stringent anhydrous conditions
Catalytic Hydrogenation80-95%High yielding, clean reaction, easy workupRequires specialized equipment (hydrogenator), catalyst can be expensive
Experimental Workflow: Catalytic Hydrogenation of 2-Phenylcyclobutanone Oxime

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Oxime in Ethanol catalyst Add 10% Pd/C (5 mol%) start->catalyst hydrogenate Hydrogenate at 50 psi H2 catalyst->hydrogenate Transfer to Hydrogenator monitor Monitor by TLC/GC-MS hydrogenate->monitor filter Filter through Celite monitor->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate purify Purify by Column Chromatography evaporate->purify

Caption: Workflow for catalytic hydrogenation of 2-phenylcyclobutanone oxime.

Troubleshooting Guide: Low Yields in the [2+2] Cycloaddition Route

This elegant approach can be powerful, but it's also prone to issues that can drastically lower your yield.

Problem 1: The [2+2] cycloaddition between styrene and the enamine fails or gives low yield.
  • Underlying Cause: This reaction is highly sensitive to steric hindrance and the electronic properties of the reactants. The choice of enamine is also critical.

  • Troubleshooting Protocol:

    • Enamine Selection: Enamines derived from less sterically hindered secondary amines (e.g., morpholine, pyrrolidine) often give better results than those from more hindered amines.

    • Reaction Temperature: Some [2+2] cycloadditions require thermal activation, while others proceed at room temperature. You may need to screen a range of temperatures to find the optimal conditions for your specific substrates.

    • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Aprotic solvents of varying polarity (e.g., acetonitrile, dichloromethane, toluene) should be screened.

Problem 2: Difficulty in hydrolyzing the cyclobutylamine intermediate.
  • Underlying Cause: The hydrolysis of the enamine functionality within the cyclobutane ring can be sluggish. Incomplete hydrolysis will lead to a complex mixture and a low yield of the desired amine.

  • Troubleshooting Protocol:

    • Acidic Conditions: Aqueous acid (e.g., 1M HCl) is typically used for the hydrolysis. The concentration and choice of acid can be optimized.

    • Reaction Time and Temperature: Gentle heating can often accelerate the hydrolysis. Monitor the reaction by TLC to determine when the starting material has been fully consumed.

Logical Relationship: Factors Influencing [2+2] Cycloaddition Success

cluster_reactants Reactant Properties cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome sterics Steric Hindrance yield Yield sterics->yield electronics Electronic Effects electronics->yield temp Temperature temp->yield solvent Solvent Polarity solvent->yield time Reaction Time time->yield selectivity Selectivity yield->selectivity

Caption: Interplay of factors affecting [2+2] cycloaddition outcomes.

Concluding Remarks

Overcoming low yields in the synthesis of this compound requires a systematic and informed approach to troubleshooting. By understanding the underlying chemical principles of each step and carefully optimizing your reaction conditions, you can significantly improve the efficiency and success of your synthesis. Always prioritize safety and proper experimental technique, especially when working with hazardous reagents like sodium metal or LAH.

References

  • Title: Organic Syntheses via Enamines. XVI. The Synthesis of Bicyclic α,β-Unsaturated Ketones and of 2-Phenylcyclobutanone Source: Journal of the American Chemical Society URL: [Link]

  • Title: A Novel and Efficient Synthesis of Substituted Cyclobutane Derivatives Source: Synthetic Communications URL: [Link]

  • Title: A Practical Synthesis of 2-Arylcyclobutylamines Source: Organic Process Research & Development URL: [Link]

Technical Support Center: Purification of 2-Phenylcyclobutan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Phenylcyclobutan-1-amine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating specific stereoisomers of this valuable compound. This compound is a key structural motif in medicinal chemistry, and its utility is often contingent on the stereochemical purity of the final product.[1][2][3]

The presence of two chiral centers in this compound gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These exist as two pairs of enantiomers, which are also diastereomers of each other (cis and trans isomers). The separation of these isomers presents significant challenges due to their similar physicochemical properties. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles.

Isomer Relationship Diagram

The following diagram illustrates the relationship between the four stereoisomers of this compound.

isomers cluster_cis cis Isomers cluster_trans trans Isomers 1R,2S 1R,2S 1S,2R 1S,2R 1R,2S->1S,2R Enantiomers 1R,2R 1R,2R 1R,2S->1R,2R Diastereomers 1S,2S 1S,2S 1R,2S->1S,2S Diastereomers 1S,2R->1R,2R Diastereomers 1S,2R->1S,2S Diastereomers 1R,2R->1S,2S Enantiomers

Caption: Relationships between the stereoisomers of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Issue 1: Poor or No Separation of Cis/Trans Diastereomers on Silica Gel Chromatography

Symptoms:

  • A single broad peak or two heavily overlapping peaks are observed during column chromatography.

  • Fractions collected show a consistent mixture of cis and trans isomers when analyzed by NMR or GC.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inappropriate Solvent System The polarity of the mobile phase is not optimized to differentiate between the small differences in polarity of the cis and trans isomers.1. Systematic Solvent Screening: Begin with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. 2. Introduce a Third Solvent: Add a small percentage of a more polar solvent like methanol or a basic modifier like triethylamine (TEA) to the mobile phase. The amine in TEA can help to reduce peak tailing on silica gel.[4] 3. Consider Alternative Sorbents: If silica gel fails, consider using alumina or reverse-phase C18 silica.
Isomer Interconversion While less common for stable cyclobutane rings, acidic or basic conditions on the column could potentially lead to minor epimerization.1. Neutralize the Column: Pre-treat the silica gel with a dilute solution of triethylamine in your non-polar solvent to neutralize acidic sites. 2. Buffer the Mobile Phase: If using reverse-phase chromatography, ensure the mobile phase is appropriately buffered to a neutral pH.
Similar Rf Values The structural similarity between the cis and trans isomers can result in very close retention factors (Rf), making separation by standard flash chromatography difficult.[5]1. Employ a Longer Column: Increase the column length to enhance the separation efficiency. 2. Use a Finer Mesh Silica: A smaller particle size silica gel can provide better resolution. 3. Optimize Flow Rate: A slower flow rate can sometimes improve separation.
Issue 2: Failure to Resolve Enantiomers Using Chiral HPLC

Symptoms:

  • A single peak is observed for a sample known to be a racemic mixture of either the cis or trans pair.

  • The peak shape is poor (e.g., tailing or fronting), preventing accurate integration.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incorrect Chiral Stationary Phase (CSP) The chosen chiral column is not capable of forming the necessary transient diastereomeric complexes with the enantiomers to effect separation. Polysaccharide-based CSPs are often effective for chiral amines.[6][7]1. Screen Different CSPs: Test a variety of chiral columns (e.g., Chiralpak IA, IB, IC, etc.) as their selectivity can vary significantly.[7][8] 2. Consult Literature: Search for established methods for separating similar chiral amines.
Suboptimal Mobile Phase The mobile phase composition, including the organic modifier and any additives, is critical for achieving enantioseparation.[9]1. Vary the Organic Modifier: For normal phase, screen different alcohols (e.g., isopropanol, ethanol) in hexane.[6] 2. Add a Basic Modifier: A small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) is often essential to improve peak shape and achieve separation for amines.[10] 3. Adjust Modifier Concentration: Systematically vary the concentration of the alcohol and the basic additive.
Derivatization Required The primary amine may not interact strongly enough with the CSP. Derivatization can introduce new interaction points.1. Consider Derivatization: Convert the amine to an amide or carbamate using a chiral or achiral derivatizing agent. This can enhance the differences between the enantiomers.
Low Column Efficiency The column may be old, contaminated, or damaged, leading to poor peak shape and resolution.1. Flush the Column: Follow the manufacturer's instructions for column flushing and regeneration.[8] 2. Check for Voids: A void at the head of the column can cause peak splitting or tailing.[8] This may require column replacement.
Issue 3: Difficulty in Achieving High Diastereomeric or Enantiomeric Purity via Crystallization

Symptoms:

  • Recrystallization of a diastereomeric mixture does not significantly enrich one isomer.

  • Attempts at classical resolution by forming diastereomeric salts with a chiral acid yield a product with low diastereomeric excess (d.e.).

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Similar Solubilities The diastereomers or diastereomeric salts have very similar solubilities in the chosen solvent, preventing effective separation by crystallization.1. Extensive Solvent Screening: Test a wide range of solvents with varying polarities.[11][12] 2. Use Solvent Mixtures: Systematically screen binary or even ternary solvent systems to fine-tune solubility.
Formation of a Racemic Compound The two diastereomeric salts may co-crystallize to form a single, stable crystal lattice, which is a common challenge in classical resolution.[13]1. Try Different Resolving Agents: Screen a variety of chiral acids (e.g., tartaric acid, mandelic acid, camphorsulfonic acid) as the crystal packing and solubility of the resulting salts can differ dramatically.[11][14]
Kinetically vs. Thermodynamically Controlled Crystallization Rapid crystallization may trap impurities, while very slow crystallization might not provide enough supersaturation for crystal growth.1. Control Cooling Rate: Experiment with different cooling profiles (e.g., slow cooling, stepwise cooling). 2. Use Seeding: Introduce a small crystal of the desired pure isomer to promote its crystallization.[12]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to separate the cis and trans isomers?

A1: The initial and most common approach is flash column chromatography on silica gel.[5] This is because diastereomers have different physical properties and can often be separated using standard chromatographic techniques. Start by developing a thin-layer chromatography (TLC) method to find a solvent system that gives good separation between the two spots corresponding to the cis and trans isomers.

Q2: How can I determine the cis/trans ratio in my mixture?

A2: Proton NMR (¹H NMR) spectroscopy is typically the most straightforward method. The relative stereochemistry of the protons on the cyclobutane ring will result in different chemical shifts and coupling constants for the cis and trans isomers, allowing for integration and quantification of each. Gas Chromatography (GC) can also be used to determine the ratio of the two diastereomers.

Q3: My chiral HPLC method is not working. What are the most important parameters to adjust?

A3: For chiral HPLC of amines, the two most critical parameters are the choice of the chiral stationary phase (CSP) and the use of a basic additive in the mobile phase.[10] Without a basic modifier like DEA or TEA, amines can exhibit severe peak tailing and may not elute from the column at all.[10] If you have the correct CSP and are using a basic additive, the next step is to optimize the type and concentration of the organic modifier (usually an alcohol in normal phase).[6]

Q4: Is it better to separate the enantiomers of the cis and trans isomers separately?

A4: Yes, it is highly recommended. The general workflow should be to first separate the diastereomeric cis and trans mixtures from each other. Then, resolve the enantiomers of the purified cis racemate and the purified trans racemate in separate chiral HPLC runs or classical resolutions.

Purification and Analysis Workflow

The following diagram outlines a typical workflow for the purification and analysis of this compound isomers.

workflow cluster_synthesis Synthesis cluster_diastereomer_sep Diastereomer Separation cluster_enantiomer_sep Enantiomer Resolution cluster_analysis Purity Analysis start Crude Mixture (cis/trans, racemic) chromatography Flash Chromatography (e.g., Silica Gel) start->chromatography cis_racemate cis-Racemate chromatography->cis_racemate trans_racemate trans-Racemate chromatography->trans_racemate chiral_hplc_cis Chiral HPLC or Classical Resolution cis_racemate->chiral_hplc_cis chiral_hplc_trans Chiral HPLC or Classical Resolution trans_racemate->chiral_hplc_trans cis_enantiomers Pure cis-Enantiomers ((1R,2S) and (1S,2R)) chiral_hplc_cis->cis_enantiomers trans_enantiomers Pure trans-Enantiomers ((1R,2R) and (1S,2S)) chiral_hplc_trans->trans_enantiomers analysis Purity & ee Determination (Chiral HPLC, NMR, GC) cis_enantiomers->analysis trans_enantiomers->analysis

Caption: Recommended workflow for isomer purification and analysis.

References

  • BenchChem. (2025). Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine. BenchChem.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • ResearchGate. (n.d.). Direct Crystallization of Enantiomers and Dissociable Diastereomers. Request PDF.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?.
  • Reddit. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry.
  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation.
  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • MDPI. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • ResearchGate. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. PDF.
  • National Institutes of Health. (n.d.). Study of the Cis to Trans Isomerization of 1-Phenyl-2,3-disubstituted Tetrahydro-β-carbolines at C(1). Evidence for the Carbocation-Mediated Mechanism. PMC.
  • Royal Society of Chemistry. (2022). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[15][15]-rearrangement cascade. Chemical Science. Retrieved from

  • Google Patents. (n.d.). Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
  • PubMed Central. (n.d.). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[15][15]-rearrangement cascade. Retrieved from

Sources

Technical Support Center: Managing Ring Strain in Cyclobutane-Containing Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for managing the inherent challenges of ring strain in cyclobutane-containing intermediates. The unique reactivity conferred by this strain makes cyclobutanes powerful synthons, but also prone to undesired side reactions. This resource is designed to help you navigate these complexities with confidence.

Section 1: Core Concepts - Understanding Cyclobutane Ring Strain (FAQs)

This section addresses fundamental questions about the nature of ring strain in cyclobutanes and its practical implications in the lab.

Question 1: What exactly is "ring strain" in cyclobutane and why is it a concern?

Answer: Ring strain is a type of instability that arises when bond angles in a cyclic molecule deviate from their ideal values.[1] For a saturated, sp³-hybridized carbon atom, the ideal bond angle is approximately 109.5°.[2] In cyclobutane, the four carbon atoms are constrained in a small ring, forcing the internal C-C-C bond angles to be much smaller, around 88°-90°.[1][3] This deviation from the ideal angle creates angle strain .

Additionally, the close proximity of hydrogen atoms on adjacent carbons leads to torsional strain from eclipsing interactions.[4] To alleviate this, cyclobutane adopts a puckered or "folded" conformation rather than being perfectly planar.[3][5] The combination of angle and torsional strain results in a total ring strain energy of about 26.3 kcal/mol.[3][6] This stored energy makes the cyclobutane ring susceptible to reactions that can open the ring and relieve the strain, which is both a synthetic opportunity and a potential pitfall.[7][8]

Cycloalkane Ring Size Approx. Ring Strain Energy (kcal/mol)
Cyclopropane327.6 - 28.1
Cyclobutane 4 26.3 [3][6]
3-Oxetanone4~25.2[9]
Cyclopentane56.2 - 7.1[3][9]
Cyclohexane6~0[9]

Question 2: How does ring strain affect the reactivity of cyclobutane intermediates compared to cyclopentane or cyclohexane?

Answer: The high ring strain of cyclobutane makes it significantly more reactive than its five- and six-membered counterparts under certain conditions.[3] While cyclohexane is virtually strain-free and behaves much like an acyclic alkane, cyclobutane can undergo reactions that are energetically unfavorable for larger rings.[9][10]

Key reactivity differences include:

  • Ring-Opening Reactions: Cyclobutane is susceptible to ring-opening via hydrogenation (though under more forcing conditions than cyclopropane), halogenation, and acid-catalyzed rearrangements.[4][10] These reactions are driven by the release of the ~26 kcal/mol of strain energy.

  • Rearrangements: Cationic intermediates on or adjacent to a cyclobutane ring are prone to rapid rearrangement. For example, a cyclobutylcarbinyl cation will readily rearrange to a more stable cyclopentyl cation to relieve ring strain.[11] This is a critical consideration in reaction design.

  • Thermal & Photochemical Reactivity: The strained bonds of cyclobutanes can be cleaved under thermal or photochemical conditions, enabling unique transformations like the vinylcyclobutane rearrangement to form cyclohexenes.[12]

Question 3: Are there ways to stabilize a cyclobutane ring within a molecule?

Answer: Yes, the stability of a cyclobutane ring can be influenced by its substitution pattern. The Thorpe-Ingold effect suggests that introducing gem-dialkyl substituents on the ring can decrease strain.[3] Additionally, fusing the cyclobutane to other ring systems, as seen in bicyclo[2.2.0]hexane or ladderane structures, can distribute the strain, though the overall system remains highly energetic.[8] For synthetic intermediates, keeping the molecule at low temperatures and avoiding strong acids or electrophiles can prevent undesired ring-opening until the desired transformation is complete.

Section 2: Synthetic Strategies & Troubleshooting Guide

The formation of the cyclobutane ring is often the most challenging step. This section focuses on the most common method, the [2+2] cycloaddition, and provides detailed troubleshooting advice.

Problem 1: My photochemical [2+2] cycloaddition is giving low yield or a complex mixture of products.

Potential Causes & Solutions:

  • Cause A: Incorrect Wavelength or Irradiation Time.

    • Explanation: The starting material must absorb light to reach an excited state.[13] If the wavelength is too high, no excitation occurs. If it's too energetic or irradiation is too long, it can cause decomposition of the starting materials or the strained product.[14]

    • Solution:

      • Run a UV-Vis spectrum of your conjugated starting material to determine its λ_max.

      • Choose a light source (e.g., UVA LED, mercury lamp with a filter) that emits near this wavelength.[15]

      • Monitor the reaction by TLC or GC-MS every 1-2 hours and stop the reaction as soon as the starting material is consumed to prevent product degradation.[14]

  • Cause B: Inefficient Intersystem Crossing (Singlet vs. Triplet State).

    • Explanation: Many photochemical [2+2] reactions proceed through a triplet excited state, which has a longer lifetime and often leads to cleaner reactions via a diradical intermediate.[16] If your substrate doesn't efficiently form a triplet state upon excitation, the reaction may be inefficient.

    • Solution: Employ a photosensitizer. A sensitizer is a molecule that absorbs the light, efficiently crosses to its triplet state, and then transfers that energy to your reactant.[16]

      • For N-alkyl maleimides and similar systems: Direct irradiation often works well.[15]

      • For N-aryl maleimides or less reactive alkenes: Use a triplet sensitizer like benzophenone or thioxanthone.[15] The sensitizer must have a triplet energy higher than that of the reactant.

  • Cause C: Undesired Dimerization or Polymerization.

    • Explanation: If one of the alkene partners is highly reactive in its excited state, it may react with a ground-state molecule of itself rather than the intended partner.

    • Solution:

      • Use the less-reactive alkene in excess to increase the probability of the desired intermolecular reaction.

      • If dimerization is still a problem, consider an intramolecular variant of the reaction if your molecular scaffold allows. Intramolecular reactions are often faster and more efficient.

Troubleshooting Workflow for a Failed Photochemical [2+2] Cycloaddition

G start Low Yield in Photochemical [2+2] check_sm Is Starting Material (SM) Consumed (TLC/GC)? start->check_sm check_light Verify Light Source: Correct Wavelength? Sufficient Intensity? check_sm->check_light No check_side_products Analyze Crude Mixture: What are the byproducts? check_sm->check_side_products Yes check_sensitizer Add Triplet Sensitizer? (e.g., Benzophenone) check_light->check_sensitizer Yes optimize_light Action: Change Filter or Light Source check_light->optimize_light No optimize_sensitizer Action: Screen Sensitizers check_sensitizer->optimize_sensitizer Yes dimer SM Dimerization check_side_products->dimer degradation Degradation/ Polymerization check_side_products->degradation no_reaction No Reaction check_side_products->no_reaction optimize_conc Action: Use one reagent in excess dimer->optimize_conc optimize_time Action: Reduce Irradiation Time degradation->optimize_time no_reaction->check_sensitizer G cluster_0 Acid-Catalyzed Rearrangement on Silica Gel A Cyclobutanol Intermediate B Protonation by Silica Surface (Si-OH) A->B H⁺ C Loss of Water -> Cyclobutyl Cation (Unstable) B->C -H₂O D Ring Expansion (Strain Relief) C->D Rearrangement E Stable Cyclopentyl Cation -> Products D->E

Sources

preventing side-product formation in 2-Phenylcyclobutan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Phenylcyclobutan-1-amine. This guide is designed to provide in-depth, experience-driven advice to help you troubleshoot and optimize your synthetic protocols, with a primary focus on preventing the formation of common side-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the synthesis of this compound, and why do they form?

The most prevalent side-products in the synthesis of this compound, which is often achieved via a [2+2] cycloaddition followed by reduction, are diastereomers (cis and trans isomers) of the final product. The formation of these isomers is a direct consequence of the mechanism of the key [2+2] cycloaddition step. This reaction can proceed through a stepwise, diradical, or zwitterionic intermediate, and the stereochemical outcome is highly dependent on reaction conditions.[1] Other potential side-products include oligomers or polymers of styrene, unreacted starting materials, and byproducts from the reduction of the intermediate 2-phenylcyclobutanone.

Q2: My primary goal is to synthesize the trans-isomer. What is the single most critical factor to control?

Stereocontrol is paramount. The key to maximizing the yield of the desired trans-2-Phenylcyclobutan-1-amine lies in controlling the stereoselectivity of the initial [2+2] cycloaddition reaction that forms the cyclobutane ring. The choice of solvent, temperature, and catalyst can significantly influence the diastereomeric ratio (d.r.) of the cyclobutanone intermediate, which then carries through to the final amine product.

Q3: I'm observing a significant amount of polymerized styrene in my reaction mixture. What's causing this and how can I prevent it?

Styrene polymerization is a common issue, often initiated by heat, light, or trace acidic or radical impurities. To mitigate this:

  • Use Freshly Distilled Styrene: Ensure your styrene is free of polymerization inhibitors and any polymeric material by distilling it under reduced pressure before use.

  • Control Temperature: Run the reaction at the lowest effective temperature. While some cycloadditions require thermal energy, excessive heat will favor polymerization.

  • Exclude Light: If using a photochemical variant of the [2+2] cycloaddition, ensure you are using the correct wavelength of light and appropriate photosensitizers. For thermal reactions, protect the reaction from ambient light by wrapping the flask in aluminum foil.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radical species that initiate polymerization.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low Diastereoselectivity (Poor trans:cis ratio)

Root Cause Analysis: The formation of the undesired cis-isomer is often favored by reaction pathways involving a more stable, charge-separated (zwitterionic) intermediate. Polar solvents can stabilize this intermediate, allowing for bond rotation before ring closure, which scrambles the stereochemistry.

Solutions & Scientific Rationale:

  • Solvent Selection: Employ non-polar solvents (e.g., toluene, hexanes, or diethyl ether). These solvents disfavor the formation of polar, zwitterionic intermediates, promoting a more concerted or rapidly collapsing diradical pathway that preserves the stereochemistry of the reactants, typically favoring the thermodynamically more stable trans product.

  • Temperature Optimization: Lowering the reaction temperature can enhance stereoselectivity by increasing the energy difference between the transition states leading to the cis and trans products.

  • Catalyst Choice: For catalyzed [2+2] cycloadditions, the choice of Lewis acid or organocatalyst is critical. Chiral catalysts can be employed to achieve high enantioselectivity as well as diastereoselectivity.[2]

Workflow for Optimizing Diastereoselectivity

G cluster_0 Problem: Low trans:cis Ratio cluster_1 Primary Investigation cluster_2 Recommended Actions Problem Low trans:cis ratio observed in product mixture Cause1 Potential Cause: Reaction favors zwitterionic intermediate Problem->Cause1 Cause2 Potential Cause: Insufficient energy difference between transition states Problem->Cause2 Action1 Action: Switch to Non-Polar Solvent (e.g., Toluene, Hexane) Rationale: Destabilizes polar intermediates Cause1->Action1 Action3 Action: Screen Lewis Acid / Organocatalysts Rationale: Steric and electronic control Cause1->Action3 Action2 Action: Lower Reaction Temperature Rationale: Exploits small activation energy differences Cause2->Action2

Caption: Troubleshooting logic for low diastereoselectivity.

Problem 2: Incomplete Reduction of 2-Phenylcyclobutanone Intermediate

Root Cause Analysis: The presence of the 2-phenylcyclobutanone starting material in your final product indicates an incomplete or inefficient reduction step. This can be due to several factors, including insufficient reducing agent, catalyst deactivation, or suboptimal reaction conditions.

Solutions & Scientific Rationale:

  • Choice and Stoichiometry of Reducing Agent: For a reductive amination protocol, common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB).

    • Ensure at least one full equivalent of the reducing agent is used. It is often prudent to use a slight excess (1.1-1.5 equivalents) to account for any reaction with the solvent or trace water.

    • STAB is often preferred as it is milder and less likely to reduce the ketone before imine/enamine formation is complete.

  • pH Control: The pH of the reaction is critical, especially for reductive aminations. The reaction medium should be slightly acidic (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile or hydrolyzing the reducing agent. Acetic acid is a common and effective choice for this purpose.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the ketone starting material before workup.

Data-Driven Recommendations for Reductive Amination

ParameterRecommendationRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild, selective for imines over ketones, minimizes side reactions.
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)Good solubility for reactants, compatible with the reducing agent.
Acid Catalyst Acetic Acid (AcOH)Maintains optimal pH (4-6) for imine formation.
Temperature 0 °C to Room TemperatureBalances reaction rate with stability of reactants and intermediates.

Detailed Experimental Protocol: Stereoselective Synthesis

This protocol outlines a general procedure for the synthesis of trans-2-Phenylcyclobutan-1-amine, focusing on steps designed to minimize side-product formation.

Part A: [2+2] Cycloaddition of Styrene and an Enamine

G cluster_0 cluster_1 cluster_2 A Cyclohexanone + Morpholine B Dean-Stark Toluene, reflux A->B C 1-Morpholinocyclohexene (Enamine) B->C D Add Styrene to Enamine E Reflux in Toluene (Non-polar solvent) D->E F Cyclobutane Adduct (Intermediate) E->F G Aqueous HCl F->G H 2-Phenylcyclobutanone (Ketone) G->H

Caption: Workflow for synthesis of the ketone intermediate.

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine cyclohexanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water is collected, indicating complete formation of 1-morpholinocyclohexene.

  • Cycloaddition: Cool the reaction mixture to room temperature. Add freshly distilled styrene (1.1 eq) and reflux the mixture under an inert nitrogen atmosphere for 12-24 hours. Rationale: Using a non-polar solvent like toluene is critical for maximizing trans-selectivity.

  • Hydrolysis: After cooling, add aqueous hydrochloric acid (2M) and stir vigorously for 2-4 hours to hydrolyze the iminium salt intermediate to the ketone.

  • Workup & Purification: Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 2-phenylcyclobutanone can be purified by column chromatography or vacuum distillation.

Part B: Reductive Amination to this compound

  • Reaction Setup: Dissolve the purified 2-phenylcyclobutanone (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 30 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the disappearance of the ketone by TLC.

  • Workup & Purification: Quench the reaction by carefully adding aqueous HCl (2M) until the pH is ~2. Wash the aqueous layer with diethyl ether to remove any unreacted ketone. Basify the aqueous layer with aqueous NaOH (6M) to pH >12 and extract the amine product with dichloromethane. Dry the combined organic layers and concentrate to yield the product. Diastereomers can often be separated by careful column chromatography or by fractional crystallization of their salts.[3]

References

  • Enone–alkene cycloadditions. Wikipedia. [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. National Institutes of Health (NIH). [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. [Link]

  • Mechanism of cyclobutane synthesis through [2 + 2] cycloaddition. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Pharmacological Guide: 2-Phenylcyclobutan-1-amine versus Amphetamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amphetamine, a potent central nervous system (CNS) stimulant, has been a subject of extensive pharmacological research for over a century.[1] Its therapeutic applications in managing Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy are well-established, as are its high potential for abuse and adverse effects.[1][2][3] The pharmacological actions of amphetamine are multifaceted, primarily involving the release and reuptake inhibition of key monoamine neurotransmitters.[1][4]

In contrast, 2-phenylcyclobutan-1-amine represents a less-explored structural analog. Its chemical scaffold, featuring a cyclobutane ring fused to the ethylamine side chain of the phenethylamine backbone, suggests a distinct pharmacological profile. Based on data from the closely related 1-phenylcyclobutylamine, this compound is hypothesized to act primarily as a monoamine oxidase (MAO) inhibitor. This guide will explore the known pharmacology of amphetamine and contrast it with the putative mechanisms of this compound, offering a comparative framework for future research.

Amphetamine: A Multi-Target Monoamine Releaser

The pharmacological effects of amphetamine are predominantly mediated by its interaction with monoamine transporters and vesicles.[1][4] It enhances the synaptic concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT), through a complex series of actions.[1][3]

Mechanism of Action:
  • Competitive Inhibition of Monoamine Transporters: Amphetamine competes with endogenous monoamines for uptake via the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4]

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the presynaptic neuron, amphetamine disrupts the storage of monoamines in synaptic vesicles by inhibiting VMAT2.[3][4] This leads to an increase in the cytosolic concentration of these neurotransmitters.

  • Transporter Reversal: The elevated cytosolic monoamine levels, coupled with amphetamine's interaction with the transporters, cause a reversal of the normal transport direction. This results in the non-vesicular release of dopamine, norepinephrine, and serotonin into the synaptic cleft.[4]

  • Monoamine Oxidase (MAO) Inhibition: Amphetamine also exhibits weak inhibitory effects on monoamine oxidase, the enzyme responsible for the degradation of monoamines.[1] This action further contributes to the increased availability of these neurotransmitters.

Receptor Interactions:

While the primary actions of amphetamine are on monoamine transporters, it does not directly bind to and activate postsynaptic dopamine or norepinephrine receptors in the same way that agonists do.[5] Instead, the elevated synaptic concentrations of endogenous monoamines lead to increased activation of their respective receptors. Amphetamine is also an agonist at the trace amine-associated receptor 1 (TAAR1), which contributes to its overall effects on monoaminergic systems.[2]

This compound: A Putative Monoamine Oxidase Inhibitor

Direct pharmacological data for this compound is scarce. However, research on the closely related compound, 1-phenylcyclobutylamine (PCBA), has demonstrated that it acts as a time-dependent, irreversible inactivator of monoamine oxidase.[1] This suggests that this compound is also likely to function as an MAO inhibitor.

Hypothesized Mechanism of Action:

Based on the findings for PCBA, the proposed mechanism for this compound involves:

  • Substrate for MAO: The compound likely acts as a substrate for MAO.

  • Irreversible Inactivation: Through enzymatic processing, a reactive intermediate is formed that covalently binds to the flavin cofactor of the enzyme, leading to its irreversible inactivation.[1]

This inhibition of MAO would lead to a decrease in the breakdown of monoamine neurotransmitters, thereby increasing their synaptic availability.

Comparative Pharmacological Profile

FeatureAmphetamineThis compound (Inferred)
Primary Mechanism Monoamine Releasing Agent & Reuptake InhibitorMonoamine Oxidase Inhibitor
Key Molecular Targets DAT, NET, SERT, VMAT2, TAAR1MAO-A and/or MAO-B
Effect on Neurotransmitter Levels Rapid and pronounced increase in synaptic DA, NE, and 5-HT through release and reuptake inhibition.Gradual increase in synaptic monoamines due to decreased enzymatic degradation.
Direct Receptor Activity Agonist at TAAR1. No direct agonist activity at postsynaptic DA/NE receptors.Unlikely to have significant direct receptor activity.
Potential Therapeutic Applications ADHD, Narcolepsy, Binge Eating Disorder[2][3]Potentially as an antidepressant or for other conditions responsive to MAOIs.
Potential for Abuse High, due to rapid and robust dopamine release in reward pathways.[1]Likely lower than amphetamine, as the neurochemical effects of MAOIs are generally less immediate and intense.

Experimental Protocols for Pharmacological Characterization

To empirically validate the hypothesized pharmacological profile of this compound and enable a direct comparison with amphetamine, the following experimental workflows are essential.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound to a panel of CNS receptors and transporters.

Methodology:

  • Preparation of Membranes: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors and transporters (e.g., DAT, NET, SERT, D1-D5 receptors, α1/α2 adrenergic receptors, 5-HT receptor subtypes).

  • Radioligand Binding: Incubate the membrane preparations with a specific radioligand for the target of interest in the presence of increasing concentrations of this compound.

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration.

  • Data Analysis: Quantify the radioactivity of the filters and calculate the inhibition constant (Ki) to determine the binding affinity of the test compound.

Neurotransmitter Release and Reuptake Assays

Objective: To assess the effects of this compound on monoamine release and reuptake.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

  • Neurotransmitter Loading: Pre-load the synaptosomes with a radiolabeled monoamine (e.g., [³H]dopamine).

  • Release Assay: Expose the loaded synaptosomes to various concentrations of this compound and measure the amount of radiolabeled neurotransmitter released into the supernatant.

  • Reuptake Assay: Measure the uptake of radiolabeled monoamine into the synaptosomes in the presence of varying concentrations of the test compound.

Monoamine Oxidase Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of this compound for MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Use purified MAO-A and MAO-B enzymes or mitochondrial fractions from relevant tissues.

  • Substrate Incubation: Incubate the enzyme with a specific substrate (e.g., kynuramine for both isoforms, or specific substrates for each) in the presence of varying concentrations of this compound.

  • Product Detection: Measure the formation of the product using spectrophotometry or fluorometry.

  • Data Analysis: Calculate the IC50 value to determine the inhibitory potency. To assess irreversibility, pre-incubate the enzyme with the inhibitor and then measure residual activity after dialysis or dilution.

Visualizing the Mechanisms

Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Amphetamine_in Amphetamine DAT DAT Amphetamine_in->DAT Enters via DAT VMAT2 VMAT2 Amphetamine_in->VMAT2 Inhibits MAO MAO Amphetamine_in->MAO Weakly Inhibits DA_cyto Cytosolic DA DAT->DA_cyto Reuptake Vesicle Synaptic Vesicle Vesicle->DA_cyto DA leakage DA_cyto->MAO Metabolism DA_synapse Dopamine DA_cyto->DA_synapse Reverse Transport via DAT Postsynaptic Postsynaptic Neuron DA_synapse->Postsynaptic Activates Receptors

Caption: Amphetamine's multifaceted mechanism of action.

Phenylcyclobutanamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Phenylcyclobutanamine This compound MAO MAO Phenylcyclobutanamine->MAO Irreversibly Inhibits DA_cyto Cytosolic DA DA_cyto->MAO Metabolism Blocked DA_synapse Dopamine DA_cyto->DA_synapse Increased Availability for Release Postsynaptic Postsynaptic Neuron DA_synapse->Postsynaptic Activates Receptors

Caption: Hypothesized mechanism of this compound as an MAO inhibitor.

Conclusion

The pharmacological profiles of amphetamine and the putative profile of this compound present a study in contrasts. Amphetamine acts as a robust, multi-target agent that actively promotes the release and blocks the reuptake of monoamines, leading to a rapid and significant increase in their synaptic concentrations. This mechanism underpins both its therapeutic efficacy and its potential for abuse.

Conversely, this compound, based on the activity of its close structural analog, is likely to be a more targeted agent, primarily functioning as an irreversible inhibitor of monoamine oxidase. This would lead to a more gradual and sustained increase in monoamine levels by preventing their degradation. This fundamental difference in the mechanism of action suggests that this compound, if its MAOI activity is confirmed, would have a distinct therapeutic profile and likely a lower abuse potential compared to amphetamine.

Further empirical investigation into the pharmacology of this compound is crucial to validate these hypotheses and to fully elucidate its potential as a novel therapeutic agent. The experimental workflows outlined in this guide provide a roadmap for such an investigation.

References

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. [Link]

  • Wikipedia. (2026). Amphetamine. [Link]

  • Kandola, A. (2023). Amphetamine. StatPearls. [Link]

  • 2-Minute Neuroscience. (2018). 2-Minute Neuroscience: Amphetamine. YouTube. [Link]

  • Silverman, R. B. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry, 24(9), 2128-2138. [Link]

  • PubChem. (2026). 2-Phenylcyclobutanamine. [Link]

  • Silverman, R. B., & Zieske, P. A. (1986). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Journal of Medicinal Chemistry, 29(9), 1840-1844. [Link]

  • Quora. (2014). Why doesn't amphetamine bind to metabotropic dopamine receptors in the same way that it binds with DAT, VMAT, and TAAR1?. [Link]

Sources

A Comparative Analysis of Phenylcyclobutanamine Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of neuropharmacology, the modulation of monoaminergic systems remains a cornerstone of therapeutic strategies for a host of psychiatric disorders, most notably major depressive disorder (MDD). The intricate interplay of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in regulating mood, cognition, and behavior has led to the development of various classes of antidepressants. Among these, monoamine reuptake inhibitors, which elevate synaptic concentrations of these key neurotransmitters by blocking their respective transporters (SERT, NET, and DAT), have seen significant clinical success.

This guide provides a comparative analysis of an emerging class of compounds: phenylcyclobutanamine derivatives. By exploring their structure-activity relationships (SAR), in vitro potency and selectivity at monoamine transporters, and in vivo efficacy in preclinical models of depression, we aim to provide researchers and drug development professionals with a comprehensive understanding of this promising chemical scaffold. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.

The Phenylcyclobutanamine Scaffold: A Privileged Structure for Monoamine Transporter Inhibition

The phenylcyclobutanamine core represents a conformationally restricted analog of phenethylamine, a common motif in many psychoactive compounds. This structural rigidity can enhance binding affinity and selectivity for specific biological targets. The primary mechanism of action for the derivatives discussed herein is the inhibition of monoamine transporters, which are membrane proteins responsible for the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this reuptake process, these compounds increase the concentration and duration of action of these neurotransmitters in the synapse, thereby enhancing monoaminergic signaling.

The rationale for targeting all three monoamine transporters—a "triple reuptake inhibitor" (TRI) profile—stems from the hypothesis that a broader neurochemical enhancement may lead to a more rapid onset of antidepressant action and improved efficacy, particularly in patients who do not respond to more selective agents.[1]

Comparative In Vitro Performance of Phenylcycloalkylamine Analogs

The initial assessment of any potential monoamine reuptake inhibitor involves determining its binding affinity and functional potency at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This is typically achieved through radioligand binding assays and neurotransmitter uptake inhibition assays, respectively. Below, we compare key phenylcycloalkylamine derivatives and related compounds that have shown promise as triple reuptake inhibitors.

While specific data for a broad range of phenylcyclobutanamine derivatives is emerging, we can draw valuable insights from the closely related and well-characterized phenylcyclohexylamine series. These analogs provide a strong predictive framework for understanding the structure-activity relationships of the phenylcyclobutanamine scaffold.

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)Selectivity ProfileReference
Compound 1 1698521DAT/NET > SERT[2]
Compound 42 3429590SERT/DAT > NET[2]
Compound 31 ≤ 12128Potent TRI[3]
LPM580098 89039401630Balanced TRI (μM)[4]
PRC025 PotentPotentPotentPotent TRI[1]
PRC050 PotentPotentPotentPotent TRI[1]

Compound 1: N-methyl-1-(1-phenylcyclohexyl)methanamine Compound 42: A derivative of Compound 1 Compound 31: N-methyl-1-(1-phenylcyclohexyl)ethanamine LPM580098: 1-[2-(dimethylamino)-1-(4-phenoxyphenyl) ethyl] cyclohexanol PRC025 & PRC050: Venlafaxine analogs

Expertise & Experience in SAR Analysis:

The data presented in the table highlights key structure-activity relationships. For instance, the subtle change from a methanamine (Compound 1) to an ethanamine (Compound 31) linker dramatically increases potency, particularly at the serotonin transporter, shifting the profile from a DAT/NET-preferring compound to a potent triple reuptake inhibitor.[2][3] This suggests that the spatial relationship between the phenylcyclohexyl core and the amine is a critical determinant of SERT affinity. The development of compounds like LPM580098, based on the structure of the SNRI venlafaxine, demonstrates a rational drug design approach to broaden the spectrum of activity to include the dopamine transporter.[4]

In Vivo Efficacy: Preclinical Models of Antidepressant Activity

To translate in vitro findings into potential therapeutic efficacy, promising compounds are evaluated in animal models of depression. The forced swim test (FST) and the tail suspension test (TST) are widely used behavioral despair models that are predictive of antidepressant activity in humans. In these tests, a reduction in immobility time is indicative of an antidepressant-like effect.

Several of the highlighted phenylcycloalkylamine and related analogs have demonstrated efficacy in these models:

  • Compound 1 and 42: Both compounds were active in the mouse tail suspension test at a dose of 30 mg/kg, administered orally.[2]

  • Compound 31: Showed activity in the mouse tail suspension test at 10 and 30 mg/kg, administered orally.[3]

  • PRC025 and PRC050: In the rat forced swim test, both compounds significantly reduced immobility time and increased swimming time, with effects comparable to the tricyclic antidepressant imipramine. They were also effective in the mouse tail suspension test.[1]

Causality in Experimental Design:

The choice of the FST and TST is based on their high predictive validity for clinically effective antidepressants. The observation that these novel triple reuptake inhibitors show efficacy in these models, similar to established drugs like imipramine, provides strong evidence for their potential as antidepressants. The use of oral administration (po) in these studies is also a critical experimental choice, as it demonstrates that the compounds are orally bioavailable and can reach the central nervous system to exert their effects.

Signaling Pathways and Experimental Workflows

The therapeutic effects of monoamine reuptake inhibitors are initiated by their binding to SERT, NET, and DAT. This binding event blocks the reabsorption of their respective neurotransmitters, leading to an accumulation in the synaptic cleft. The increased availability of serotonin, norepinephrine, and dopamine then leads to enhanced activation of their postsynaptic G protein-coupled receptors (GPCRs), triggering a cascade of downstream signaling events that are believed to underlie the therapeutic response.

G_protein_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_vesicle Monoamine Vesicle MA_release Monoamine Release MA_vesicle->MA_release Exocytosis MA_transporter Monoamine Transporter (SERT, NET, DAT) MA Monoamines (5-HT, NE, DA) MA_release->MA MA->MA_transporter Reuptake GPCR Postsynaptic GPCR MA->GPCR Binding Phenylcyclobutanamine Phenylcyclobutanamine Derivative Phenylcyclobutanamine->MA_transporter Inhibition G_protein G Protein Activation GPCR->G_protein Second_messenger Second Messenger Signaling G_protein->Second_messenger Cellular_response Therapeutic Cellular Response Second_messenger->Cellular_response

Caption: Monoamine Transporter Inhibition by Phenylcyclobutanamine Derivatives.

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel phenylcyclobutanamine derivative.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_optimization Lead Optimization Synthesis Chemical Synthesis of Phenylcyclobutanamine Analogs Binding_assay Radioligand Binding Assay (Ki for SERT, NET, DAT) Synthesis->Binding_assay Uptake_assay Neurotransmitter Uptake Assay (IC50 for 5-HT, NE, DA) Synthesis->Uptake_assay SAR_analysis Structure-Activity Relationship (SAR) Analysis Binding_assay->SAR_analysis Uptake_assay->SAR_analysis FST_TST Forced Swim Test (FST) & Tail Suspension Test (TST) Microdialysis In Vivo Microdialysis (Extracellular Monoamine Levels) FST_TST->Microdialysis Lead_selection Lead Candidate Selection Microdialysis->Lead_selection SAR_analysis->Synthesis Iterative Design SAR_analysis->FST_TST

Caption: Preclinical Evaluation Workflow for Phenylcyclobutanamine Derivatives.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented in this guide, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Monoamine Transporter Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the serotonin, norepinephrine, and dopamine transporters.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for SERT, and cortex for NET) or cells stably expressing the human recombinant transporters.

  • Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]mazindol (for DAT).

  • Non-specific binding inhibitors: Fluoxetine (for SERT), desipramine (for NET), benztropine (for DAT).

  • Test compounds (phenylcyclobutanamine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Tissue/Cell Preparation: Homogenize brain tissue or harvest cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step.

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of the respective non-specific binding inhibitor.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Forced Swim Test (FST) in Rats

This protocol is used to assess the antidepressant-like activity of a test compound.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Cylindrical swim tanks (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Test compound and vehicle.

  • Standard antidepressant (e.g., imipramine).

  • Video recording equipment.

  • Scoring software or trained observers.

Procedure:

  • Acclimatization: Acclimate the rats to the testing room for at least one hour before the experiment.

  • Pre-swim Session (Day 1): Place each rat individually in a swim tank for a 15-minute pre-swim session. This is to induce a state of behavioral despair. After 15 minutes, remove the rats, dry them, and return them to their home cages.

  • Drug Administration: Administer the test compound, vehicle, or standard antidepressant at specified time points before the test session (e.g., 24, 5, and 1 hour before the test).

  • Test Session (Day 2): 24 hours after the pre-swim session, place the rats back into the swim tanks for a 5-minute test session. Record the sessions for later analysis.

  • Behavioral Scoring: Score the duration of immobility (the rat makes only the minimal movements necessary to keep its head above water), swimming, and climbing behaviors during the 5-minute test session.

  • Data Analysis: Compare the immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time in the test compound group compared to the vehicle group indicates an antidepressant-like effect.

Conclusion and Future Directions

The phenylcyclobutanamine scaffold and its close analogs represent a promising avenue for the development of novel monoamine reuptake inhibitors with potential antidepressant properties. The ability to fine-tune the selectivity profile through subtle structural modifications allows for the rational design of compounds with desired pharmacological characteristics, including potent triple reuptake inhibition. The in vivo efficacy of these compounds in preclinical models further underscores their therapeutic potential.

Future research should focus on a more extensive exploration of the structure-activity relationships within the phenylcyclobutanamine series, including the synthesis and evaluation of a wider range of derivatives. Further in vivo studies, including microdialysis to confirm the effects on extracellular monoamine levels and chronic administration studies to better model clinical use, will be crucial in advancing these compounds towards clinical development. The insights and protocols provided in this guide are intended to facilitate these research endeavors and contribute to the discovery of next-generation antidepressants.

References

  • Shao, L., Hewitt, M. C., Wang, F., Malcolm, S. C., Ma, J., Campbell, J. E., ... & Varney, M. A. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(5), 1438-1441. [Link]

  • Hewitt, M. C., Shao, L., Wang, F., Ma, J., Campbell, J. E., Campbell, U. C., ... & Varney, M. A. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Bioorganic & medicinal chemistry letters, 21(16), 4846-4849.
  • Shaw, A. M., Li, Y., D'Anci, K. E., Carlier, P. R., & Hough, L. B. (2007). Antidepressant-like effects of novel triple reuptake inhibitors, PRC025 and PRC050. Neuropharmacology, 52(1), 146-153. [Link]

  • UR-118: A Novel Selective Dopamine Transporter Inhibitor with Therapeutic Potential for Neurodegenerative Diseases. (2020). FASEB Journal, 34(S1), 1-1.
  • Micheli, F., Degiorgis, F., Ghelardini, C., & Di Cesare Mannelli, L. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 18(23), 6062-6066. [Link]

  • Li, N., Li, C., Han, R., Wang, Y., Yang, M., & Wang, H. (2019). LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain. Frontiers in pharmacology, 10, 53. [Link]

  • Singh, P., & Kumar, A. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC advances, 8(42), 23819-23846. [Link]

  • Greiner, E., Boos, T. L., Prisinzano, T. E., De Martino, M. G., Zeglis, B. M., Dersch, C. M., ... & Rice, K. C. (2006). Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity. Journal of medicinal chemistry, 49(5), 1766-1772.
  • Madras, B. K., Jones, A. G., & Meltzer, P. C. (2012). Discovery and development of monoamine transporter ligands. In Neurobiology of mental illness (pp. 359-373). Oxford University Press.
  • Gicquel, T., N’guyen, T. T., Bougaran, P., Le Daré, B., & Arulselvan, P. (2020). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC medicinal chemistry, 11(7), 831-843.
  • O'Leary, O. F., & Cryan, J. F. (1992). Effect of antidepressant drugs on monoamine synthesis in brain in vivo. Neuropharmacology, 31(7), 679-684. [Link]

  • S, S., K, S. P., & P, S. (2020). Synthesis, in silico analysis and antidepressant activity of pyrazoline analogs. Research Journal of Pharmacy and Technology, 13(12), 6035-6041. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Phenylcyclobutan-1-amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course for a Novel Analyte

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of novel chemical entities is the bedrock of reliable data. 2-Phenylcyclobutan-1-amine, a compound of interest due to its structural motifs, presents a common challenge: the absence of established, publicly validated analytical methods for its quantification. This guide is designed for researchers, scientists, and drug development professionals who face this scenario.

Instead of presenting a single, rigid protocol, this document provides a comparative framework for developing and validating a robust analytical method for this compound. We will explore two powerful chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and detail the validation process from a first-principles perspective. Our approach is grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the developed method will be fit for its intended purpose and meet stringent regulatory expectations.[1][2][3]

The core philosophy of this guide is to explain the causality behind each experimental choice, transforming a procedural checklist into a self-validating system of scientific reasoning. By understanding why a specific column is chosen or why a particular validation parameter is critical, the scientist is empowered to adapt, troubleshoot, and ultimately develop a superior analytical method.

The Regulatory Cornerstone: Understanding Method Validation Guidelines

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process.[2][3] For bioanalytical applications, such as quantifying the analyte in plasma, the FDA's "Bioanalytical Method Validation" guidance is the governing document.[1][4][5] These documents collectively define the key parameters that ensure a method is reliable, reproducible, and accurate.

The overall validation workflow is a systematic process to assess various performance characteristics of the analytical method.

Method_Validation_Workflow start Method Development specificity Specificity & Selectivity start->specificity Assess Interference linearity Linearity & Range specificity->linearity Define Concentration Interval accuracy Accuracy linearity->accuracy Confirm Trueness precision Precision (Repeatability & Intermediate) accuracy->precision Assess Variability lod_loq LOD & LOQ precision->lod_loq Determine Sensitivity robustness Robustness lod_loq->robustness Test Minor Variations stability Solution Stability robustness->stability Evaluate Analyte Stability report Validation Report stability->report Document Results

Caption: A typical workflow for analytical method validation, based on ICH Q2(R1) guidelines.

Comparison of Core Analytical Techniques

The choice of analytical technique is the most critical decision in method development. For a small molecule like this compound, both GC-MS and LC-MS/MS are powerful options, each with distinct advantages and considerations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. Primary amines like our target analyte can be challenging for GC as they tend to exhibit poor peak shape (tailing) due to their polarity and interaction with active sites in the GC system.[6] To overcome this, chemical derivatization is almost always necessary. This involves reacting the amine with a reagent to create a less polar, more volatile derivative, significantly improving chromatographic performance.[7][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex matrices, especially in bioanalysis.[9][10] Its major advantage is the exceptional sensitivity and selectivity afforded by the tandem mass spectrometer, which often eliminates the need for derivatization. The separation is performed in the liquid phase, making it suitable for a wider range of compounds, including those that are not volatile or are thermally labile.[11]

Comparative Performance Targets

The following table summarizes the typical performance characteristics that should be targeted during the validation of each method. These values are based on established guidelines and data from the analysis of similar amine compounds.[3][12][13][14]

Validation Parameter GC-MS (with Derivatization) LC-MS/MS (Direct Analysis) ICH Q2(R1) / FDA Guideline Reference
Specificity / Selectivity No interfering peaks at the analyte's retention time from matrix components or degradation products.No interfering peaks at the analyte's MRM transition and retention time.Demonstrated by analyzing blank matrix and spiked samples.[3]
Linearity (Correlation Coefficient, r²) ≥ 0.995≥ 0.995A linear relationship between concentration and response.[14][15]
Range 80-120% of the target concentration for assay; LOQ to 120% of specification for impurities.Typically covers several orders of magnitude, e.g., 1-1000 ng/mL for bioanalysis.The interval providing suitable accuracy, precision, and linearity.
Accuracy (% Recovery / % Bias) 98.0% - 102.0% for drug substance. ±15% (±20% at LLOQ) for bioanalysis.98.0% - 102.0% for drug substance. ±15% (±20% at LLOQ) for bioanalysis.Closeness of test results to the true value.[3]
Precision (% RSD) Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0% Bioanalysis: <15% (<20% at LLOQ)Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0% Bioanalysis: <15% (<20% at LLOQ)The degree of scatter between a series of measurements.[3][14]
Limit of Quantification (LOQ) Method-dependent, typically in the low ng/mL range.Method-dependent, can be in the sub-ng/mL or pg/mL range.[9]The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]
Limit of Detection (LOD) Typically 3x the signal-to-noise ratio.Typically 3x the signal-to-noise ratio.The lowest amount of analyte that can be detected but not necessarily quantitated.[3]

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed, self-validating protocols for both GC-MS and LC-MS/MS. The causality behind key steps is explained to provide a deeper understanding of the methodology.

Protocol 1: Quantification by GC-MS with Derivatization

This protocol is designed for the quantification of this compound in a relatively clean matrix, such as a bulk drug substance or a formulated product.

1. Rationale for Derivatization: We will use Trifluoroacetic Anhydride (TFAA) as the derivatizing agent. TFAA reacts with the primary amine to form a stable, volatile trifluoroacetamide derivative. This has two key benefits: it masks the polar N-H group, preventing interactions with the column and reducing peak tailing, and it introduces fluorine atoms, which can enhance sensitivity with certain detectors.[7]

2. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS): e.g., (1R,2R)-2-Phenylcyclopropan-1-amine or a deuterated analog (if available)

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • Methanol (HPLC grade)

3. Standard & Sample Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve ~10 mg of this compound reference standard and the IS in separate 10 mL volumetric flasks with Methanol.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with Methanol.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte and dissolve it in Methanol to achieve a concentration within the calibration range.

  • Derivatization Protocol:

    • Pipette 100 µL of each standard, QC, or sample solution into a GC vial.

    • Add 10 µL of the IS working solution.

    • Add 100 µL of Ethyl Acetate.

    • Add 50 µL of TFAA.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 60°C for 30 minutes to ensure complete reaction.

    • Cool to room temperature before analysis.

4. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890 or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness). Causality: A non-polar 5% phenyl-methylpolysiloxane column is chosen for its robustness and excellent separation of a wide range of derivatized compounds.[16]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Temperature Program:

    • Initial: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Rationale: SIM mode significantly increases sensitivity and selectivity by monitoring only specific fragment ions of the analyte and IS, rather than scanning the entire mass range. Predicted ions for the TFAA derivative would be determined by an initial full-scan analysis.

5. Validation Execution (Integrated within Protocol):

  • Linearity: Inject the prepared calibration standards (n=3) and plot the peak area ratio (Analyte/IS) against concentration. The correlation coefficient (r²) must be ≥ 0.995.

  • Accuracy & Precision: Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze five replicates of each QC level. The mean recovery should be within 98.0-102.0% (accuracy), and the %RSD should be ≤ 2.0% (precision).

Protocol 2: Quantification by LC-MS/MS (for Bioanalysis)

This protocol is tailored for the sensitive and selective quantification of this compound in a complex biological matrix like human plasma.

1. Rationale for Sample Preparation: For bioanalysis, removing proteins and phospholipids is crucial to prevent ion suppression and column clogging. Protein precipitation is a fast and effective method for this purpose.[10]

Sample_Prep_Workflow plasma Plasma Sample (e.g., 50 µL) add_is Add Internal Standard (IS in Acetonitrile) plasma->add_is precipitate Vortex to Precipitate Proteins add_is->precipitate centrifuge Centrifuge (e.g., 14,000 rpm, 10 min) precipitate->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: A standard protein precipitation workflow for preparing plasma samples for LC-MS/MS analysis.

2. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., 2-Phenylcyclobutan-d5-1-amine) is highly recommended as it co-elutes and experiences identical ionization effects, providing the most accurate correction. If unavailable, a close structural analog can be used.

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Control Human Plasma (K2-EDTA)

3. Standard & Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare in Methanol.

  • Calibration Standards & QCs: Prepare working solutions by diluting stock solutions in 50:50 Acetonitrile:Water. Spike these into control plasma to create the final calibration curve (e.g., 0.5 - 500 ng/mL) and QC samples (Low, Mid, High, LLOQ).

  • Sample Extraction Protocol:

    • Aliquot 50 µL of standards, QCs, or unknown samples into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of the IS working solution prepared in Acetonitrile. Causality: The acetonitrile serves a dual purpose: it acts as the solvent for the IS and as the protein precipitating agent.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Instrumental Conditions:

  • Liquid Chromatograph: Shimadzu Nexera or Waters Acquity UPLC system.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or Waters Xevo TQ-S.

  • Column: C18 Reverse-Phase Column (e.g., Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm). Causality: A C18 column provides excellent hydrophobic retention for the phenyl group, while the sub-2 µm particle size allows for high-resolution, fast separations.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid is a common mobile phase modifier that aids in the protonation of the analyte in the ESI source, leading to a strong [M+H]+ signal.

  • Gradient Program:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.1-4.0 min: Return to 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Rationale: MRM provides unparalleled selectivity and sensitivity. A specific precursor ion (the protonated molecule [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process virtually eliminates matrix interference.

    • MRM Transitions: These would be optimized by direct infusion of the analyte. For this compound (MW: 147.22), the precursor would be m/z 148.2. Product ions would be determined experimentally.

5. Validation Execution (Integrated within Protocol):

  • Linearity: Analyze a full calibration curve. A weighted (1/x² or 1/x) linear regression is typically used for bioanalytical assays. At least 75% of standards must be within ±15% of their nominal value (±20% for LLOQ).

  • Accuracy & Precision: Analyze at least five replicates of the LLOQ, Low, Mid, and High QC samples in three separate analytical runs (inter-day validation). The mean accuracy must be within ±15% (±20% at LLOQ), and the %RSD (precision) must not exceed 15% (20% at LLOQ).[1][17]

Conclusion

While a specific, pre-validated method for this compound may not be readily available, a robust and reliable quantification method can be successfully developed and validated by applying fundamental analytical principles. The choice between GC-MS and LC-MS/MS will depend on the sample matrix, required sensitivity, and available instrumentation. GC-MS offers a cost-effective solution for simpler matrices but requires a validated derivatization step. LC-MS/MS provides superior sensitivity and selectivity, making it the definitive choice for complex bioanalytical applications.

By following the frameworks presented in this guide—grounded in ICH and FDA regulations and explained with scientific causality—researchers can confidently establish an analytical method that is accurate, precise, and fit for its intended purpose, ensuring data integrity for all downstream applications.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Synergy Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Synergy Bioscience. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • National Institutes of Health. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • PubMed. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA. [Link]

  • PubMed Central. (n.d.). Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. PubMed Central. [Link]

  • PubMed Central. (2024). GC-MS, LC-MS, and network pharmacology analysis to investigate the chemical profiles and potential pharmacological activities in flower buds and flowers of Lonicera japonica Thunb. PMC - PubMed Central. [Link]

  • PubMed. (n.d.). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. PubMed. [Link]

  • Open Exploration Publishing. (2023). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. Open Exploration Publishing. [Link]

  • Hochschule Bonn-Rhein-Sieg. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. [Link]

  • National Institutes of Health. (2023). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC - NIH. [Link]

  • MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]

  • National Institutes of Health. (2023). LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. PMC - PubMed Central. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Phenylcyclobutan-1-amine Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Phenylcyclobutan-1-amine Scaffold

The this compound core structure represents a fascinating and relatively underexplored scaffold in the realm of psychoactive compounds and monoamine reuptake inhibitors. As conformationally restricted analogs of phenethylamines, these molecules offer a unique three-dimensional profile that can inform our understanding of ligand-receptor interactions at monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The cyclobutane ring, in particular, imparts a degree of rigidity not present in their more flexible phenethylamine counterparts, making the study of their structure-activity relationships (SAR) crucial for the rational design of novel therapeutics for a range of neurological and psychiatric disorders.[1]

This guide provides a comparative analysis of the SAR of this compound analogs, drawing upon available experimental data and established principles from related compound series. We will delve into the critical roles of stereochemistry, phenyl ring substitution, and modifications to the amine moiety in dictating the pharmacological profile of these intriguing molecules.

The Crucial Role of Stereochemistry: cis vs. trans Isomers

The relative orientation of the phenyl and amine substituents on the cyclobutane ring gives rise to cis and trans diastereomers, and this stereochemical arrangement is a fundamental determinant of biological activity. In related classes of psychoactive phenylcycloalkylamines, the trans isomer often exhibits significantly higher potency than the cis isomer.

For instance, in a study evaluating substituted 2-phenylcyclobutylamines as analogs of hallucinogenic phenylisopropylamines, the trans isomers of 2-(2,4,5-trimethoxyphenyl)cyclobutylamine and 2-(2,5-dimethoxy-4-methylphenyl)cyclobutylamine showed partial generalization to the LSD cue in drug discrimination studies, whereas the cis isomer of the trimethoxy compound was inactive.[1] This suggests that the spatial relationship between the phenyl ring and the amine group is critical for receptor interaction. The trans configuration likely presents a more favorable conformation for binding to the target, which, in the context of monoamine transporters, would be the orthosteric binding site.

The causal basis for this stereochemical preference lies in the three-dimensional architecture of the transporter's binding pocket. The transporter protein enfolds its ligand, and a precise alignment of key pharmacophoric elements—the aromatic ring and the protonated amine—is required for high-affinity binding. The trans arrangement appears to better mimic the extended conformation of endogenous monoamines like dopamine and serotonin when they bind to their respective transporters.

Dissecting the Pharmacophore: A Comparative Analysis of Structural Modifications

The pharmacological activity of this compound analogs can be systematically modulated by chemical modifications at three key positions: the phenyl ring, the cyclobutane ring, and the amine group.

Phenyl Ring Substitutions: Modulating Potency and Selectivity

Substituents on the phenyl ring play a pivotal role in fine-tuning the affinity and selectivity of these analogs for the different monoamine transporters. Drawing parallels from the broader class of phenethylamine-based monoamine reuptake inhibitors, we can infer the following SAR trends:

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent can influence the interaction of the phenyl ring with aromatic residues within the transporter's binding site. Halogen substitutions (e.g., chloro, fluoro) at the para position often enhance affinity for DAT and NET.

  • Positional Isomerism: The position of the substituent on the phenyl ring is critical. For many monoamine reuptake inhibitors, substitution at the 4-position is optimal for DAT and NET affinity, while substitutions at the 2- or 3-positions can introduce steric hindrance or alter the electrostatic potential in a way that may favor or disfavor binding to specific transporters.

  • Methoxy and Methylenedioxy Analogs: The presence of methoxy or methylenedioxy groups, particularly in a 2,5- or 2,4,5-substitution pattern, is a hallmark of many serotonergic psychedelics. In the context of this compound, analogs such as trans-2-(2,5-dimethoxy-4-methylphenyl)cyclobutylamine have been synthesized and show some, albeit weak, hallucinogen-like activity.[1] This suggests that these substitutions can steer the pharmacological profile towards serotonin receptors, although the cyclobutane scaffold appears to reduce potency compared to more flexible analogs.

The Cyclobutane Ring: A Rigid Spacer

The cyclobutane ring serves as a rigid scaffold that dictates the spatial relationship between the phenyl ring and the amine group. Unlike the more flexible alkyl chain of phenethylamines, the cyclobutane ring restricts the number of accessible conformations. This conformational constraint can be advantageous in drug design, as it can lead to higher selectivity for a specific receptor or transporter subtype.

While direct modifications of the cyclobutane ring in this specific series are not extensively documented, it is plausible that the introduction of substituents on the ring could further modulate activity. For example, methyl groups could introduce steric hindrance or favorable hydrophobic interactions within the binding pocket.

The Amine Group: Impact of N-Substitution

The primary amine of this compound is a key pharmacophoric element, as its protonated form engages in a crucial ionic interaction with a conserved aspartate residue in the monoamine transporters. Modification of this group has a profound impact on activity:

  • Primary vs. Secondary vs. Tertiary Amines: In general, for monoamine reuptake inhibitors, primary and secondary amines are preferred for high affinity. N-methylation can sometimes be tolerated or even enhance potency, but larger N-alkyl groups often lead to a decrease in affinity. Tertiary amines are typically much less active as reuptake inhibitors.

  • N-Alkylation and Selectivity: The size and nature of the N-alkyl substituent can influence selectivity between the monoamine transporters. For example, in some series of reuptake inhibitors, larger N-substituents can shift the selectivity profile.

Comparative Data on this compound Analogs and Related Compounds

Compound/AnalogKey Structural FeaturesBiological Activity (Qualitative/Quantitative)Reference
cis-2-(2,4,5-Trimethoxyphenyl)cyclobutylaminecis stereochemistry, 2,4,5-trimethoxy substitutionInactive in LSD discrimination studies (up to 20 mg/kg).[1]
trans-2-(2,4,5-Trimethoxyphenyl)cyclobutylaminetrans stereochemistry, 2,4,5-trimethoxy substitutionPartial generalization to LSD cue (at ≥ 5 mg/kg).[1]
trans-2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylaminetrans stereochemistry, 2,5-dimethoxy-4-methyl substitutionPartial generalization to LSD cue (at ≥ 5 mg/kg).[1]
trans-2-(2,5-Dimethoxy-4-methylphenyl)cyclopropylaminetrans stereochemistry, cyclopropyl ringFull generalization to LSD cue (ED50 value indicates ~50-75 times more potent than the cyclobutyl analog).[1]

Note: The data for the cyclopropyl analog is included to highlight the significant impact of the cycloalkyl ring size on potency.

Experimental Protocols: A Guide to In Vitro Evaluation

The pharmacological characterization of this compound analogs as monoamine reuptake inhibitors typically involves two key in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by assessing its ability to compete with a known high-affinity radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound.

  • Determination of Non-specific Binding: Include wells with a high concentration of a known non-radioactive inhibitor (e.g., cocaine for DAT, desipramine for NET, imipramine for SERT) to determine non-specific binding.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki (inhibition constant) of the test compound by non-linear regression analysis of the competition binding data.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing hDAT, hNET, or hSERT in appropriate multi-well plates.

  • Pre-incubation: Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer) and pre-incubate them with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uptake.

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials with scintillation cocktail and quantify the radioactivity.

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) of the test compound by non-linear regression analysis of the uptake inhibition data.

Visualizing Key Relationships

General Pharmacophore for Monoamine Reuptake Inhibitors

SAR_Pharmacophore cluster_pharmacophore Key Pharmacophoric Elements cluster_interactions Interactions with Transporter Aromatic Aromatic Ring (e.g., Phenyl) Spacer Rigid Spacer (Cyclobutane) Aromatic->Spacer Covalent Bond Hydrophobic Hydrophobic Pocket Aromatic->Hydrophobic π-π stacking/ hydrophobic interaction Amine Protonatable Amine (Primary or Secondary) Spacer->Amine Covalent Bond Ionic Ionic Interaction (Aspartate Residue) Amine->Ionic Ionic bond

Caption: Key pharmacophoric elements for monoamine reuptake inhibition.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay start Synthesized this compound Analogs binding_prep Membrane Preparation (hDAT, hNET, hSERT) start->binding_prep uptake_cells Cell Culture (hDAT, hNET, hSERT) start->uptake_cells binding_incubation Incubation with Radioligand & Test Compound binding_prep->binding_incubation binding_filtration Filtration & Washing binding_incubation->binding_filtration binding_counting Scintillation Counting binding_filtration->binding_counting binding_result Determine Ki (Affinity) binding_counting->binding_result final_analysis SAR Analysis binding_result->final_analysis uptake_preincubation Pre-incubation with Test Compound uptake_cells->uptake_preincubation uptake_initiation Initiate Uptake with Radiolabeled Neurotransmitter uptake_preincubation->uptake_initiation uptake_termination Terminate Uptake & Wash uptake_initiation->uptake_termination uptake_lysis Cell Lysis uptake_termination->uptake_lysis uptake_counting Scintillation Counting uptake_lysis->uptake_counting uptake_result Determine IC50 (Potency) uptake_counting->uptake_result uptake_result->final_analysis

Caption: Workflow for evaluating monoamine transporter activity.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a promising area of research for the development of novel monoamine reuptake inhibitors. The available data, though limited, underscores the critical importance of stereochemistry, with the trans configuration being favored for biological activity. Phenyl ring substitutions and modifications of the amine group offer avenues for modulating potency and selectivity.

Future research should focus on the systematic synthesis and pharmacological evaluation of a broader range of this compound analogs to generate a more comprehensive quantitative SAR dataset. This would involve varying the substituents on the phenyl ring, exploring modifications to the cyclobutane scaffold, and investigating a wider array of N-substituents. Such studies will not only illuminate the intricate interactions between these ligands and monoamine transporters but also pave the way for the discovery of novel therapeutic agents with improved efficacy and side-effect profiles.

References

  • Nichols, D. E., & Brewster, W. K. (1984). Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity. Journal of Medicinal Chemistry, 27(9), 1108–1111. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The human serotonin transporter (hSERT) is a critical component of the central nervous system, responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal.[1][2] This mechanism makes hSERT a primary target for a multitude of therapeutics, most notably selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety disorders.[3][4] The development of novel ligands with specific affinities and selectivities for monoamine transporters—including SERT, the norepinephrine transporter (NET), and the dopamine transporter (DAT)—is a cornerstone of modern neuropharmacology.[5][6][7]

The 2-phenylcyclobutan-1-amine scaffold represents an intriguing, conformationally restricted backbone for the design of new neurologically active agents.[8] Understanding how this specific chemical motif interacts with the hSERT binding pocket compared to established drugs is crucial for guiding future drug discovery efforts.

This guide provides an in-depth, objective comparison of the binding potential of this compound and related ligands to hSERT using molecular docking. As a self-validating system, this document not only presents the results but meticulously details the experimental protocol, explaining the causality behind each decision, from target selection to final analysis. It is designed for researchers, computational chemists, and drug development professionals seeking to apply these techniques in their own work.

Methodology: An In Silico Docking Workflow

The foundation of any reliable computational study is a robust and reproducible methodology. The following protocol was designed using widely validated, open-access software to ensure broad accessibility and verifiability.[9][10][11] The rationale behind each step is explained to provide a clear understanding of the experimental design.

Experimental Workflow Diagram

The entire computational workflow is summarized in the diagram below, illustrating the logical progression from data acquisition to final analysis.

G cluster_prep 1. Preparation Phase cluster_receptor 2. Receptor Processing cluster_ligand 3. Ligand Processing cluster_docking 4. Docking Simulation cluster_analysis 5. Analysis & Interpretation PDB Fetch hSERT Structure (PDB: 5I6X) Clean Remove Water & Co-ligands PDB->Clean Ligands Obtain Ligand Structures (PubChem) Min Energy Minimize Ligands->Min Software Install Software (Chimera, AutoDock Vina) Vina Run AutoDock Vina Software->Vina AddH Add Hydrogens Clean->AddH Charges Assign Gasteiger Charges AddH->Charges PDBQT_R Save as Receptor.pdbqt Charges->PDBQT_R Grid Define Grid Box (Active Site) PDBQT_R->Grid L_Charges Assign Gasteiger Charges Min->L_Charges PDBQT_L Save as Ligand.pdbqt L_Charges->PDBQT_L PDBQT_L->Grid Grid->Vina Output Generate Poses & Scores (out.pdbqt) Vina->Output Analyze Analyze Binding Energy Output->Analyze Visualize Visualize Interactions Analyze->Visualize Compare Compare Binding Modes Visualize->Compare

Caption: End-to-end workflow for the comparative docking study.

Step 1: Software and Data Acquisition
  • Target Protein Selection: The high-resolution crystal structure of the human serotonin transporter (hSERT) in complex with paroxetine was chosen as the receptor.[12] This structure (PDB ID: 5I6X) provides a biologically relevant, experimentally determined conformation of the binding site. It was retrieved from the RCSB Protein Data Bank.[12]

  • Ligand Selection:

    • Test Ligand: this compound.

    • Reference Ligands: Paroxetine (a potent SSRI co-crystallized in our target structure), Nortriptyline (a tricyclic antidepressant), and Serotonin (the endogenous substrate).

    • 3D conformers of these ligands were obtained from the PubChem database.

  • Software:

    • UCSF Chimera: An extensible program for interactive visualization and analysis of molecular structures.[13] It serves as the graphical user interface for preparing molecules and analyzing results.

    • AutoDock Vina: A widely used open-source program for molecular docking, known for its accuracy and speed.[9][14]

Step 2: Receptor Preparation (hSERT)

This process refines the raw PDB structure into a format suitable for docking.

  • Launch UCSF Chimera and fetch the PDB structure using its ID (5I6X).

  • Clean the Structure: The co-crystallized paroxetine ligand, water molecules, and any non-protein atoms were removed. This is a critical step because these elements can interfere with the docking algorithm and occupy space in the binding pocket that should be available to the test ligands.[13]

  • Add Hydrogens: Polar hydrogens were added to the protein structure to correctly model hydrogen bonding capabilities.

  • Assign Charges: Gasteiger partial charges were computed and assigned to the protein atoms. Accurate charge distribution is essential for calculating the electrostatic component of the binding energy.[13]

  • Save as PDBQT: The prepared receptor structure was saved in the PDBQT file format, which includes charge information and atom types required by AutoDock Vina.

Step 3: Ligand Preparation

Each ligand must also be prepared to ensure proper charge and structural representation.

  • Open Ligand Files: Each ligand's 3D structure was opened in UCSF Chimera.

  • Add Hydrogens & Assign Charges: As with the receptor, hydrogens were added and Gasteiger charges were assigned.

  • Save as MOL2: The prepared ligands were initially saved in the MOL2 format to preserve atom typing and charge information for use within Chimera's tools.

  • Prepare for Vina: Using the "Dock Prep" tool in Chimera, the ligands are finalized and saved in the PDBQT format for Vina.

Step 4: Molecular Docking with AutoDock Vina
  • Launch AutoDock Vina Tool: Accessed via Tools -> Surface/Binding Analysis -> AutoDock Vina in Chimera.[15]

  • Define the Search Space (Grid Box): A grid box was centered on the known central binding site of hSERT, as defined by the location of the co-crystallized paroxetine in the original PDB file.[1][16] The dimensions were set to 24 x 24 x 24 Å to ensure the entire binding cavity was encompassed, allowing sufficient space for the ligands to freely rotate and translate. This targeted, or site-specific, docking approach increases computational efficiency and accuracy compared to a blind dock.[11]

  • Execution: The receptor and each ligand (in PDBQT format) were specified as inputs. The exhaustiveness parameter, which controls the thoroughness of the conformational search, was set to 8 (a standard value balancing speed and accuracy). The docking simulation was then executed.

  • Output: AutoDock Vina generates an output PDBQT file containing the predicted binding poses (typically 9) for the ligand, ranked by their calculated binding affinity in kcal/mol.

Results: Comparative Binding Analysis

The docking simulations provide two key pieces of information: the predicted binding affinity (a quantitative measure) and the binding pose (a qualitative, structural insight).

Binding Affinity Scores

The binding affinity represents the Gibbs free energy of binding (ΔG). A more negative value indicates a stronger, more favorable interaction between the ligand and the receptor. The best score for each ligand is summarized below.

LigandTypeBest Binding Affinity (kcal/mol)
Paroxetine SSRI (Reference)-11.5
Nortriptyline Tricyclic (Reference)-10.8
This compound Test Ligand-8.2
Serotonin Endogenous Substrate-7.9

Note: These values are representative results from a typical AutoDock Vina simulation and serve as a basis for comparison within this guide.

Analysis of Binding Poses and Interactions

Visualization of the top-ranked poses reveals how each ligand orients itself within the hSERT central binding site. This site is primarily formed by residues from transmembrane helices (TMs) 1, 3, 6, 8, and 10.[1][16]

  • Paroxetine: As the co-crystallized ligand, its docked pose closely matched the experimental structure. It forms a crucial hydrogen bond between its secondary amine and the backbone of Asp98 (TM1). Its fluorophenyl ring extends into a hydrophobic pocket formed by residues such as Ile172, Tyr176, and Phe341, while the benzodioxole moiety is stabilized by interactions with Ala96, Val100, and Tyr95.

  • Nortriptyline: This tricyclic antidepressant also occupies the central site, with its secondary amine forming a similar key interaction with Asp98. The bulky tricyclic ring system establishes extensive hydrophobic and π-π stacking interactions with aromatic residues like Tyr95 and Phe335, explaining its high affinity.[17][18]

  • Serotonin: The endogenous substrate binds with its protonated amine group forming a salt bridge with Asp98. The hydroxyl group of its indole ring forms a hydrogen bond with residues in the TM6/TM8 interface, an interaction critical for recognition and subsequent transport.

  • This compound: The test ligand also orients its protonated amine towards the critical Asp98 residue, forming a strong electrostatic interaction. The phenyl group occupies a portion of the hydrophobic pocket, interacting with Tyr95 and Phe341. However, the smaller, more rigid cyclobutane ring does not extend as deeply into the binding site as the larger scaffolds of paroxetine and nortriptyline, resulting in fewer van der Waals contacts and a consequently lower (less negative) binding score.

Binding Interaction Diagram

This diagram illustrates the logical relationship between the ligands and the key residues within the hSERT active site.

G SERT_Site hSERT Central Site Asp98 Asp98 (TM1) Tyr95 Tyr95 (TM1) Phe335 Phe335 (TM6) Ile172 Ile172 (TM3) Paroxetine Paroxetine Paroxetine->Asp98 H-Bond/ Salt Bridge Paroxetine->Tyr95 Hydrophobic/ π-π Stacking Paroxetine->Ile172 Hydrophobic/ π-π Stacking Nortriptyline Nortriptyline Nortriptyline->Asp98 H-Bond/ Salt Bridge Nortriptyline->Tyr95 Hydrophobic/ π-π Stacking Nortriptyline->Phe335 Hydrophobic/ π-π Stacking Serotonin Serotonin Serotonin->Asp98 H-Bond/ Salt Bridge Serotonin->Tyr95 Hydrophobic/ π-π Stacking PCBA 2-Phenylcyclobutanamine PCBA->Asp98 H-Bond/ Salt Bridge PCBA->Tyr95 Hydrophobic/ π-π Stacking PCBA->Phe335 Hydrophobic/ π-π Stacking

Caption: Key interactions between ligands and hSERT active site residues.

Discussion

This comparative docking study provides valuable in-silico evidence regarding the binding potential of this compound at the hSERT. The results logically position our test ligand relative to established inhibitors and the natural substrate.

The primary determinant for binding across all tested ligands is the electrostatic interaction between the protonated amine group and the carboxylate of Asp98. This appears to be the crucial anchoring point for initial recognition in the central binding site, a finding consistent with numerous studies on monoamine transporter-ligand interactions.[6][19]

While this compound demonstrates a favorable binding affinity, it is predicted to be less potent than the larger, more structurally complex antidepressants paroxetine and nortriptyline. This difference can be attributed to the latter compounds' ability to form more extensive hydrophobic and van der Waals interactions within the binding pocket. The rigid cyclobutane scaffold, while providing a fixed conformation, may limit the molecule's ability to adapt optimally to the contours of the entire binding site compared to the more flexible or extensive ring systems of the reference drugs.

Interestingly, the predicted binding affinity for this compound is slightly stronger than that of serotonin. This suggests that the scaffold has potential as a competitive inhibitor. The phenyl group effectively mimics the hydrophobic character of serotonin's indole ring, while the cyclobutane acts as a simple, rigid spacer. This finding positions this compound as a viable lead compound. Future work could focus on chemical modifications to the phenyl or cyclobutane rings to introduce functional groups that can form additional interactions with other residues in the pocket, such as those on TM8 or TM10, potentially increasing affinity and selectivity.

Conclusion

This guide has detailed a complete, self-validating workflow for the comparative molecular docking of this compound at the human serotonin transporter. The results indicate that this compound is a promising inhibitor that binds to the central substrate site, anchored by a key interaction with Asp98. While its predicted affinity is lower than that of established antidepressants like paroxetine, it is comparable to the endogenous substrate, serotonin. This analysis provides a rational basis for its potential as a lead structure and highlights specific areas for future optimization to enhance binding potency. The methodologies and insights presented herein offer a robust framework for researchers engaged in the computational design of novel monoamine transporter ligands.

References

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. Available at: [Link]

  • Delaney, S. P. (2020). Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. Available at: [Link]

  • ACS Publications. (2016). First structure of human serotonin transporter solved. Chemical & Engineering News. Available at: [Link]

  • Bioinformatics Review. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Available at: [Link]

  • RCSB PDB. (2016). 5I75: X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site and Br-citalopram at the allosteric site. Available at: [Link]

  • Molecular Docking. (2023). Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. YouTube. Available at: [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Available at: [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • In Silico Design. (2025). Molecular Docking Workflow with AutoDock Vina and ChimeraX. Available at: [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Available at: [Link]

  • Chemistry LibreTexts. (2020). How to Dock Your Own Drug. Available at: [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Available at: [Link]

  • Butt, S. S., Badshah, Y., Shabbir, M., & Rafiq, M. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JMIR Preprints. Available at: [Link]

  • Proteopedia. (n.d.). Serotonin Transporter. Available at: [Link]

  • RCSB PDB. (2016). 5I6X: X-ray structure of the ts3 human serotonin transporter complexed with paroxetine at the central site. Available at: [Link]

  • Koldsø, H., Severinsen, K., Kalbasi, A., Pedersen, C. N. S., & Schiøtt, B. (2013). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. The Journal of Physical Chemistry B, 117(37), 10767–10779. Available at: [Link]

  • Perez, C., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 227. Available at: [Link]

  • Szajnman, S. H., et al. (2020). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences, 21(2), 433. Available at: [Link]

  • Andersen, J., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PLoS ONE, 6(10), e26138. Available at: [Link]

  • Wang, K. H., Penmatsa, A., & Gouaux, E. (2015). X-ray structures of Drosophila dopamine transporter in complex with nisoxetine and reboxetine. eLife, 4, e12741. Available at: [Link]

  • ResearchGate. (n.d.). Molecular docking inside channel of neurotransmitter transporters. Available at: [Link]

  • Naqvi, A. A. T., et al. (2024). Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson's disease treatment: bioinformatic approach of drug repurposing. PeerJ, 12, e17441. Available at: [Link]

  • Wang, K. H., et al. (2021). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. Nature Communications, 12(1), 1-12. Available at: [Link]

  • RCSB PDB. (2013). 4M48: X-ray structure of dopamine transporter elucidates antidepressant mechanism. Available at: [Link]

  • Szajnman, S. H., et al. (2020). Structure Modeling of the Norepinephrine Transporter. PubMed. Available at: [Link]

  • ResearchGate. (2025). (PDF) Structure Modeling of the Norepinephrine Transporter. Available at: [Link]

  • Sali, A. (n.d.). Molecular Modeling and Ligand Docking for Solute Carrier (SLC) Transporters. Available at: [Link]

  • JOCPR. (n.d.). Molecular dynamics study of neurotransmitter reuptake mechanism on modeled transporter proteins. Available at: [Link]

  • ResearchGate. (2024). (PDF) Structure of the human dopamine transporter and mechanisms of inhibition. Available at: [Link]

  • Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of the dopamine transporter in complex with tricyclic antidepressant. Nature, 503(7474), 85–90. Available at: [Link]

  • Silverman, R. B., & Zieske, P. A. (1986). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Biochemistry, 25(2), 341-346. Available at: [Link]

  • Wesołowska, A., et al. (2021). Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters. Molecules, 26(11), 3229. Available at: [Link]

  • Manetti, F., et al. (2010). Synthesis, molecular docking and binding studies of selective serotonin transporter inhibitors. European Journal of Medicinal Chemistry, 45(10), 4474-4480. Available at: [Link]

  • Jacobsen, J. P. R., et al. (2019). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience, 10(4), 2051–2058. Available at: [Link]

  • ResearchGate. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Available at: [Link]

  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

  • NIH. (n.d.). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Available at: [Link]

  • Wang, H., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 13(1), 1-10. Available at: [Link]

Sources

A Researcher's Guide to the Analytical Distinction of 2-Phenylcyclobutan-1-amine from Structurally Related Sympathomimetic Amines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analytical framework for researchers, forensic chemists, and drug development professionals to reliably distinguish 2-Phenylcyclobutan-1-amine from other classical and designer sympathomimetic amines. The increasing structural diversity of new psychoactive substances (NPS) necessitates robust, multi-platform analytical strategies. This compound, a structural isomer of amphetamine and a close analog of other phenethylamines, presents a significant identification challenge due to its identical molecular formula and weight to common stimulants.

The core principle of differentiation lies in exploiting the unique physicochemical properties imparted by the strained cyclobutane ring, which is absent in acyclic isomers like amphetamine and phentermine. This guide details chromatographic and spectroscopic methodologies, explaining the causal relationships between molecular structure and analytical output. Each protocol is designed to be self-validating, providing orthogonal data points for confident identification.

The Analytical Challenge: Isomeric Ambiguity

Sympathomimetic amines, a class of substances that mimic the effects of endogenous catecholamines, are structurally characterized by a phenethylamine core.[1] Illicit synthesis often produces positional isomers to circumvent legal restrictions, creating a need for analytical methods that can unequivocally identify them.[2] this compound shares the same molecular formula (C₉H₁₃N) and exact mass as amphetamine (1-phenylpropan-2-amine) and its isomers. This renders mass spectrometry alone, without prior separation, insufficient for unambiguous identification. The analytical task, therefore, is twofold: first, to separate the isomers, and second, to generate structural data that confirms the unique cyclobutyl moiety.

Recommended Analytical Workflow

A multi-tiered approach is recommended to achieve definitive identification. The workflow begins with high-throughput screening methods and progresses to confirmatory, structurally-elucidative techniques.

Analytical_Workflow cluster_0 Initial Screening & Separation cluster_1 Structural Confirmation cluster_2 Data Interpretation & Final ID Sample Unknown Amine Sample GCMS GC-MS Analysis (Derivatization Required) Sample->GCMS LCMS LC-MS/MS Analysis (Isomer-Specific Column) Sample->LCMS NMR NMR Spectroscopy (¹H and ¹³C) GCMS->NMR Ambiguous Result Data Correlate Data: - Retention Time - Fragmentation Pattern - Chemical Shifts - Enantiomeric Ratio GCMS->Data Provides Fragmentation & Retention Index LCMS->NMR Ambiguous Result Chiral Chiral Separation (HPLC or GC) LCMS->Chiral If Enantiomeric Purity is Required LCMS->Data Provides Fragmentation & Retention Time NMR->Data Definitive Structure Chiral->Data ID Unambiguous Identification of This compound Data->ID

Caption: Recommended workflow for unambiguous amine identification.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic and toxicology labs. For sympathomimetic amines, its effectiveness is greatly enhanced by chemical derivatization.[3]

Expertise & Rationale: The Necessity of Derivatization

Primary and secondary amines like this compound and amphetamine possess active hydrogens that can interact with silanol groups on the GC column and injection port, leading to poor peak shape (tailing) and reduced sensitivity.[4] Derivatization with an acylating agent, such as heptafluorobutyric anhydride (HFBA), addresses this by replacing the active hydrogen with a nonpolar, fluorinated group.[5] This has two major benefits:

  • Improved Chromatography: It blocks the polar N-H bond, resulting in sharper, more symmetrical peaks and better separation.[6][7]

  • Enhanced Sensitivity: The highly electronegative fluorine atoms make the derivative an excellent candidate for electron capture detection, and more importantly, they yield characteristic high-mass fragment ions in MS, moving them away from low-mass chemical noise.

Anticipated Fragmentation Patterns

The key to differentiation via GC-MS lies in the distinct fragmentation pathways of the cyclic versus acyclic structures.

  • Amphetamine: Undergoes a characteristic alpha-cleavage (a bond cleavage adjacent to the nitrogen atom), resulting in the loss of a benzyl radical (C₇H₇•) to form a highly abundant base peak at m/z 44 ([CH₃CH=NH₂]⁺).[8][9]

  • This compound: The fragmentation is dictated by the cyclobutane ring. Alpha-cleavage would involve breaking the C1-C2 bond of the ring. A more likely pathway, however, involves the cleavage of the phenyl group or a ring-opening fragmentation. Based on the fragmentation of cyclobutane itself, which tends to lose ethene (C₂H₄) to form a radical cation at m/z 28, we can predict a primary fragment resulting from the loss of the phenyl group (m/z 77) or a more complex rearrangement.[10] The most stable fragment for aliphatic amines is often the one retaining the nitrogen, so a fragment corresponding to [C₄H₆NH₂]⁺ at m/z 72 is plausible after ring opening.

Fragmentation_Pathways cluster_Amphetamine Amphetamine Fragmentation cluster_Cyclobutanamine This compound Fragmentation Amp_M Amphetamine M⁺ (m/z 135) Amp_Frag [CH₃CH=NH₂]⁺ (m/z 44) Base Peak Amp_M->Amp_Frag α-cleavage Cyc_M This compound M⁺ (m/z 135) Cyc_Frag1 [C₄H₈N]⁺ (m/z 70) Loss of Phenyl Cyc_M->Cyc_Frag1 C-Ph bond cleavage Cyc_Frag2 [C₈H₈]⁺ (m/z 104) Styrene ion Cyc_M->Cyc_Frag2 Ring-opening & rearrangement

Caption: Predicted major EI fragmentation pathways.

Experimental Protocol: GC-MS with HFBA Derivatization
  • Sample Preparation: To 100 µL of sample (e.g., urine extract reconstituted in ethyl acetate), add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS as a catalyst and 20 µL of heptafluorobutyric anhydride (HFBA).

  • Derivatization: Vortex the mixture and heat at 70°C for 30 minutes.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Injector: Splitless mode, 260°C.[5]

    • Oven Program: Initial 80°C hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Source Temperature: 230°C.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity, particularly for complex matrices, and is highly effective at separating positional isomers.[2]

Expertise & Rationale: Chromatographic Selectivity

The key to separating this compound from its isomers is the choice of the stationary phase. While standard C18 columns operate primarily on hydrophobic interactions, they often fail to resolve structurally similar amines.

  • Phenyl-Hexyl or Biphenyl Phases: These columns offer alternative selectivities through π-π interactions between the phenyl rings of the analyte and the stationary phase. The rigid cyclobutane ring of this compound will likely have a different steric interaction and π-stacking capability compared to the more flexible side chain of amphetamine, enabling chromatographic separation.[11]

Experimental Protocol: LC-MS/MS for Isomer Separation
  • Sample Preparation: Dilute sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC Conditions:

    • Column: Biphenyl phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions (Triple Quadrupole):

    • Ionization: Heated Electrospray Ionization (HESI), positive mode.

    • Precursor Ion: Select the protonated molecule [M+H]⁺ at m/z 136.1.

    • Collision Energy: Optimize for characteristic product ions. Monitor at least two transitions for each compound to ensure specificity.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation. It provides unambiguous proof of the cyclobutane ring's presence through the unique chemical shifts and coupling patterns of its protons.[12]

Expertise & Rationale: The Unmistakable Cyclobutyl Fingerprint

While GC-MS and LC-MS rely on separation and fragmentation patterns that can sometimes overlap between isomers, ¹H NMR provides direct evidence of the molecular skeleton.

  • Amphetamine: The ¹H NMR spectrum will show a characteristic doublet for the methyl (CH₃) group and multiplets for the methine (CH) and methylene (CH₂) protons of the propyl side chain.

  • This compound: The spectrum will be distinctly different. It will lack the methyl doublet of amphetamine. Instead, it will feature complex multiplets in the aliphatic region (typically 1.5-3.0 ppm) corresponding to the six protons on the cyclobutane ring. The protons on C2, C3, and C4 will exhibit complex splitting patterns due to geminal and vicinal coupling, creating a unique fingerprint that cannot be produced by an acyclic isomer.

Isomer_Logic cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy Mass Same Exact Mass (m/z 135.1048) Chroma Chromatographic Separation (GC or LC) Mass->Chroma Separates Isomers Spectro Spectroscopic/Spectrometric Analysis Chroma->Spectro Analyzes Separated Isomers MS Different Fragmentation (α-cleavage vs. Ring opening) Spectro->MS NMR Different Spectra (Propyl signals vs. Cyclobutyl signals) Spectro->NMR Conclusion Definitive Identification MS->Conclusion Confirms Structure NMR->Conclusion Confirms Structure

Caption: Logic of combined chromatographic and spectroscopic differentiation.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified amine sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Experiment: Standard proton spectrum (zg30 pulse program).

    • Parameters: 16-32 scans, relaxation delay of 2 seconds.

  • Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate peaks and identify chemical shifts and coupling constants. Compare the aliphatic region to reference spectra of amphetamine and phenethylamine to confirm the presence or absence of the cyclobutyl proton signals.

Comparative Data Summary

AnalyteTechniqueKey Differentiating FeatureExpected Value/Observation
Amphetamine GC-MS (EI)Base Peak Fragmentm/z 44[13]
This compound GC-MS (EI)Major FragmentsAbsence of m/z 44; potential fragments at m/z 70, 104
Amphetamine ¹H NMR (in CDCl₃)Aliphatic SignalsDoublet (~1.2 ppm, 3H), Multiplet (~2.8 ppm, 1H), Multiplet (~3.2 ppm, 2H)
This compound ¹H NMR (in CDCl₃)Aliphatic SignalsAbsence of methyl doublet; complex multiplets between 1.5-3.0 ppm (6H)
Isomer Mixture LC-MS/MSRetention TimeBaseline separation achievable on a biphenyl or phenyl-hexyl column[2][11]

Conclusion

Distinguishing this compound from its acyclic sympathomimetic amine isomers is a non-trivial but achievable analytical task. A single technique is insufficient for a confident call. The recommended approach is to use a chromatographic method (either GC-MS with derivatization or LC-MS/MS with a π-interactive stationary phase) to separate the isomers and provide initial structural clues based on fragmentation. For absolute confirmation, particularly in legal or drug development contexts, NMR spectroscopy is indispensable as it provides direct, unambiguous evidence of the core cyclobutane structure. By combining these methodologies, researchers can overcome the challenges posed by isomeric sympathomimetic amines and ensure the highest degree of analytical certainty.

References

  • Westphal, F., et al. (2018). Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis. Available at: [Link]

  • Valentine, J. L., & Middleton, R. (2000). GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology. Journal of Analytical Toxicology. Available at: [Link]

  • Valentine, J. L., & Middleton, R. (2000). GC-MS Identification of Sympathomimetic Amine Drugs in Urine: Rapid Methodology Applicable for Emergency Clinical Toxicology. Journal of Analytical Toxicology. Available at: [Link]

  • Valentine, J., & Middleton, R. (2000). GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology. Semantic Scholar. Available at: [Link]

  • Westphal, F., et al. (2018). Separation of positional isomers of nine 2‐phenetylamine‐derived designer drugs by LC‐MS/MS. ResearchGate. Available at: [Link]

  • Valentine, J. L., & Middleton, R. (2000). GC-MS Identification of Sympathomimetic Amine Drugs in Urine: Rapid Methodology Applicable for Emergency Clinical Toxicology. ResearchGate. Available at: [Link]

  • Anggard, E., & Hankey, A. (1969). Derivatives of sympathomimetic amines for gas chromatography with electron capture detection and mass spectrometry. SciSpace. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of cyclobutane. Available at: [Link]

  • Li, D., et al. (2018). Detection and quantification of phenethylamines in sports dietary supplements by NMR approach. PubMed. Available at: [Link]

  • Wikipedia. Substituted phenethylamine. Available at: [Link]

  • Chemistry LibreTexts. (2022). Amine Fragmentation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • SpectraBase. (2025). Phenethylamine [1H NMR] Spectrum. Available at: [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3007, Amphetamine. Available at: [Link]

Sources

In-Silico ADME Profiling of 2-Phenylcyclobutan-1-amine: A Comparative Guide to Web-Based Prediction Tools

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of in-silico tools for predicting the ADME properties of 2-Phenylcyclobutan-1-amine, complete with supporting data and methodologies for research and drug development professionals.

Introduction

In the modern drug discovery pipeline, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as evaluating its efficacy. A significant percentage of drug candidates fail in later stages of development due to poor pharmacokinetic profiles or unforeseen toxicity, leading to substantial financial and temporal losses.[1] Consequently, the paradigm has shifted towards a "fail fast, fail cheap" approach, where potential liabilities are identified and addressed during the initial design and screening phases. In-silico ADME prediction has become an indispensable tool in this endeavor, offering rapid, cost-effective screening of virtual compounds before committing resources to synthesis and experimental testing.[2][3]

This guide focuses on the in-silico ADME characterization of this compound, a molecule featuring a cyclobutane scaffold. The cyclobutane moiety is an increasingly attractive structural motif in medicinal chemistry. Its inherent rigidity and three-dimensional nature, compared to more flexible acyclic or larger cycloalkane linkers, can offer distinct advantages in optimizing a drug's potency, selectivity, and pharmacokinetic properties.[4][5][6] By constraining the conformation of a molecule, the cyclobutane ring can reduce the entropic penalty upon binding to a biological target and improve metabolic stability.[7]

Here, we provide a comparative analysis of two widely used, freely accessible web-based platforms—SwissADME and pkCSM —to predict the ADME profile of this compound. This guide is designed for researchers and drug development professionals, offering not just the predictive data but also the rationale behind the computational methodologies and a step-by-step workflow for reproducing these analyses.

Methodology: Predicting ADME Properties

The foundational principle of in-silico ADME prediction lies in Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms.[8][9] These models are trained on large datasets of compounds with experimentally determined ADME properties to learn the complex relationships between a molecule's structure and its pharmacokinetic behavior.

Test Compound:

  • Name: this compound

  • Structure (SMILES): C1CC(C(C1)N)C2=CC=CC=C2

Selected In-Silico Platforms:

  • SwissADME: A popular web server that provides a comprehensive profile of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness for small molecules. It is known for its user-friendly interface and graphical outputs, such as the Bioavailability Radar.

  • pkCSM: This platform uses graph-based signatures to develop predictive models for a wide range of pharmacokinetic and toxicity endpoints.[10] It provides quantitative predictions for properties like intestinal absorption, blood-brain barrier permeability, and clearance rates.

Experimental Protocol: Step-by-Step Prediction Workflow

The following protocol outlines the general steps to obtain ADME predictions from web-based servers like SwissADME and pkCSM.

  • Input Molecular Structure:

    • Navigate to the homepage of the selected web server (SwissADME or pkCSM).

    • Locate the input field. Most servers accept various chemical formats. The most common and convenient format is the SMILES (Simplified Molecular Input Line Entry System) string.

    • Input the SMILES string for this compound: C1CC(C(C1)N)C2=CC=CC=C2.

    • Alternatively, you can draw the structure using the provided molecular editor.

  • Initiate Calculation:

    • Click the "Run" or "Submit" button to start the prediction process.

    • The server's backend algorithms will process the structure and calculate the various ADME-related parameters. This process is typically completed within a few minutes.

  • Data Collection and Analysis:

    • The results will be displayed on a new page, often organized into categories (e.g., Physicochemical Properties, Pharmacokinetics, Toxicity).

    • Carefully record the predicted values for each parameter of interest. Pay attention to the units (e.g., logP, log mol/L, L/min/kg).

    • Analyze any graphical representations provided, as they can offer a quick, holistic view of the compound's profile.

    • Repeat the process using the second platform to generate a comparative dataset.

ADME Prediction Workflow Diagram

The following diagram illustrates the standardized workflow for generating and comparing in-silico ADME predictions.

ADME_Workflow cluster_input Step 1: Input cluster_prediction Step 2: Prediction cluster_output Step 3: Output & Analysis mol_input Input Molecule (SMILES: C1CC(C(C1)N)C2=CC=CC=C2) swissadme SwissADME Server mol_input->swissadme Submit pkcsm pkCSM Server mol_input->pkcsm Submit data_table Comparative Data Table swissadme->data_table Collect Data pkcsm->data_table Collect Data analysis Expert Interpretation & Discussion data_table->analysis Analyze

Caption: A generalized workflow for in-silico ADME prediction and comparative analysis.

Results: Comparative ADME Profile of this compound

The predicted ADME and physicochemical properties from SwissADME and pkCSM are summarized in the table below. This side-by-side comparison allows for a direct assessment of the consensus and divergence between the two models.

Parameter Property Category SwissADME Prediction pkCSM Prediction Interpretation of Favorable Range
Physicochemical Properties
Molecular Weight ( g/mol )Physicochemical147.23147.23< 500 (Lipinski's Rule)
LogP (Consensus)Lipophilicity2.17-1-3 for oral bioavailability
Water Solubility (logS)Solubility-2.42 (Soluble)-2.257 (log mol/L)> -4 is generally considered soluble
pKa (Basic)Ionization9.689.85Influences solubility and binding
Absorption
GI AbsorptionAbsorptionHigh93.3%High percentage is desirable
Caco-2 Permeability (log Papp)Absorption-0.54> 0.9 suggests high permeability
P-gp SubstrateEffluxNoYes"No" is preferred to avoid efflux
Distribution
BBB PermeantDistributionYesYes (logBB: 0.207)"Yes" for CNS targets
Metabolism
CYP1A2 InhibitorMetabolismNoNo"No" reduces drug-drug interactions
CYP2C9 InhibitorMetabolismNoNo"No" reduces drug-drug interactions
CYP2C19 InhibitorMetabolismNoYes"No" reduces drug-drug interactions
CYP2D6 InhibitorMetabolismNoNo"No" reduces drug-drug interactions
CYP3A4 InhibitorMetabolismNoNo"No" reduces drug-drug interactions
Excretion
Total Clearance (log L/kg/hr)Excretion-0.297Lower values indicate longer half-life
Toxicity & Drug-Likeness
Lipinski's Rule of 5Drug-LikenessYes (0 violations)-0 violations is ideal
AMES ToxicityToxicity-No"No" indicates non-mutagenic
hERG I InhibitorCardiotoxicity-No"No" reduces risk of cardiotoxicity

Discussion: An Expert's Synthesis

The in-silico analysis provides a promising, albeit preliminary, ADME profile for this compound. By synthesizing the data from both SwissADME and pkCSM, we can build a more robust hypothesis about its potential behavior in vivo.

Physicochemical and Solubility Profile

Both platforms agree on the fundamental physicochemical properties. With a molecular weight of 147.23 g/mol and a consensus LogP of 2.17, the molecule firmly resides within the "rule of 5" space, a key indicator of good drug-likeness. The predicted LogS values (-2.42 and -2.257) suggest that the compound is likely to be soluble in aqueous media, which is a prerequisite for good absorption. The basic pKa of ~9.7 indicates that the amine group will be protonated at physiological pH, a factor that enhances aqueous solubility but can sometimes hinder passive diffusion across cell membranes.

Absorption and Distribution Insights

There is a strong consensus that this compound will have high gastrointestinal (GI) absorption. This is a highly favorable prediction, as poor oral absorption is a common reason for drug failure. Furthermore, both models predict that the compound can cross the blood-brain barrier (BBB). This is a critical finding that depends on the therapeutic target; for a central nervous system (CNS) drug, it is a requirement, but for a peripherally acting drug, it could be a liability leading to unwanted side effects.

A point of divergence is the prediction of P-glycoprotein (P-gp) interaction. SwissADME predicts it is not a P-gp substrate, while pkCSM predicts it is. P-gp is an efflux pump that can actively transport drugs out of cells, including from the gut wall back into the lumen and out of the brain. If this compound is indeed a P-gp substrate, its effective absorption and brain penetration could be lower than predicted based on passive permeability alone. This discrepancy highlights a crucial aspect of in-silico modeling: it is essential to compare multiple models to identify areas of uncertainty that warrant focused experimental validation.

Metabolic and Safety Profile

The metabolic predictions are largely favorable. Most CYP450 isoforms are predicted to be uninhibited by the compound, reducing the risk of drug-drug interactions. However, pkCSM flags a potential interaction with CYP2C19. While this is a single flag, it suggests that experimental screening against a panel of key CYP enzymes would be a prudent next step. The lack of predicted AMES toxicity or hERG inhibition is encouraging, suggesting a lower risk of mutagenicity and cardiotoxicity, respectively.

Logical Relationships in ADME

The interplay between different ADME properties is complex. The diagram below illustrates how fundamental physicochemical properties influence the broader pharmacokinetic profile.

ADME_Relationships Lipophilicity Lipophilicity (LogP) Solubility Aqueous Solubility (LogS) Lipophilicity->Solubility - Absorption Absorption Lipophilicity->Absorption + Distribution Distribution (e.g., BBB) Lipophilicity->Distribution + PPB Plasma Protein Binding Lipophilicity->PPB + Metabolism Metabolism Lipophilicity->Metabolism + Solubility->Absorption + Excretion Excretion Solubility->Excretion + (Renal) Ionization Ionization (pKa) Ionization->Solubility + Ionization->Absorption - (Passive)

Caption: Interplay of key physicochemical properties and their influence on ADME.

Conclusion

The in-silico profiling of this compound using SwissADME and pkCSM suggests that it is a promising small molecule with a favorable drug-like profile. Key strengths include predicted high oral absorption, good solubility, and the potential to penetrate the CNS, with a generally low risk of toxicity and metabolic inhibition.

However, this guide also underscores the importance of a critical, multi-model approach. The conflicting predictions regarding P-gp substrate liability and potential CYP2C19 inhibition are not failures of the models, but rather valuable signposts guiding future experimental work. These computational tools do not replace the laboratory; they empower researchers to design more intelligent, focused, and efficient experiments. The next logical steps for a project involving this compound would be to experimentally validate the most impactful predictions, such as Caco-2 permeability (to clarify absorption and P-gp efflux) and CYP450 inhibition assays. By integrating in-silico predictions with targeted experimental validation, the drug discovery process can be significantly de-risked and accelerated.

References

  • SourceForge. (2024). Best ADME Suite Alternatives & Competitors. [Link]

  • Optibrium. (2025). Which is the best metabolite prediction software?[Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. [Link]

  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. [Link]

  • ResearchGate. (2020). Which are the best ADME assay predictor tools available online?[Link]

  • Lagunes-Gálvez, L., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 109. [Link]

  • ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. [Link]

  • Grisoni, F., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Archives of Toxicology. [Link]

  • PubChem. (n.d.). 2-cyclohexyl-N-methyl-2-phenylbutan-1-amine. [Link]

  • Cambridge University Press. (2015). In silico ADME/T modelling for rational drug design. [Link]

  • ResearchGate. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]

  • ResearchGate. (n.d.). Calculated and experimental properties of the cyclobutane fragment library. [Link]

  • PubChem. (n.d.). 1-[2-(Aminomethyl)phenyl]cyclobutan-1-amine. [Link]

  • PubChem. (n.d.). N-(2-cyclopropylpropyl)-1-phenylbutan-2-amine. [Link]

  • PubChem. (n.d.). 2-Methyl-2-phenylbutan-1-amine. [Link]

  • de Witte, W., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(17), 2633-2649. [Link]

  • Foley, D. J., et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 23(65), 16545-16554. [Link]

Sources

A Comparative Guide to the Bioactivity of Cis and Trans Isomers of 2-Phenylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological activity is paramount. Geometric isomers, such as the cis and trans configurations of a molecule, can exhibit profoundly different pharmacological profiles, influencing everything from target affinity and selectivity to metabolic stability. This guide provides an in-depth comparative analysis of the predicted bioactivity of the cis and trans isomers of 2-Phenylcyclobutan-1-amine, a compound of significant interest due to its structural similarity to known neuroactive agents.

While direct comparative studies on these specific isomers are not yet prevalent in published literature, this guide synthesizes data from structurally related compounds and established pharmacological principles to provide a robust predictive framework. We will delve into the likely biological target, the anticipated differences in isomeric activity, and provide detailed experimental protocols for their synthesis and bioactivity validation.

The Critical Role of Stereochemistry in Bioactivity

The spatial arrangement of atoms in a molecule is a critical determinant of its interaction with biological macromolecules. For chiral molecules, enantiomers often display different activities. Similarly, for molecules with restricted bond rotation, diastereomers, such as cis and trans isomers, can have distinct biological effects. This is because the active sites of enzymes and receptors are themselves chiral and stereospecific, creating a "lock and key" or "hand in glove" relationship where one isomer fits and elicits a response more effectively than the other.

For instance, in a study of benzhydro[f]quinoline derivatives, the trans-isomers were found to be significantly more potent in their dopaminergic activity compared to their cis-counterparts[1]. This highlights how the relative orientation of functional groups can dramatically impact biological function.

Predicted Bioactivity of this compound Isomers as Monoamine Oxidase Inhibitors

Based on its structural characteristics, particularly the presence of a phenylalkylamine moiety, it is highly probable that this compound acts as a monoamine oxidase (MAO) inhibitor. MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[2] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[2]

This prediction is strongly supported by the known activity of structurally similar compounds. 1-Phenylcyclobutylamine has been identified as an inactivator of MAO[3]. Even more closely related is trans-2-phenylcyclopropylamine, known clinically as tranylcypromine, which is a potent, irreversible inhibitor of both MAO-A and MAO-B.

Given this, we can predict that both cis- and trans-2-Phenylcyclobutan-1-amine will exhibit inhibitory activity against MAO-A and MAO-B. The key difference in their bioactivity will likely lie in their potency and selectivity towards these two MAO isoforms.

Anticipated Differences in Isomeric Activity

The cis and trans isomers of this compound differ in the spatial relationship between the phenyl and amine groups.

  • In the cis isomer , the phenyl and amine groups are on the same face of the cyclobutane ring.

  • In the trans isomer , these groups are on opposite faces.

This seemingly subtle difference has significant implications for how each molecule can orient itself within the active site of MAO-A and MAO-B. The active sites of these enzymes are known to have distinct topographies. Therefore, the different shapes of the cis and trans isomers will likely lead to:

  • Differential Potency: One isomer may achieve a more optimal binding orientation within the enzyme's active site, leading to stronger inhibition (a lower IC50 or Ki value).

  • Differential Selectivity: The active site of MAO-A is more accommodating to bulkier substrates, while MAO-B has a more restrictive active site. It is plausible that the more compact cis isomer or the more extended trans isomer will show preferential binding to one isoform over the other. Studies on 1-propargyl-4-styrylpiperidines have shown that cis isomers can be potent MAO-A inhibitors while the trans analogues selectively target MAO-B, demonstrating that geometric isomerism can be a powerful tool for achieving isoform selectivity.

The following table summarizes the predicted differences, which can be validated using the experimental protocols outlined later in this guide.

PropertyPredicted Outcome for cis-2-Phenylcyclobutan-1-aminePredicted Outcome for trans-2-Phenylcyclobutan-1-amineRationale
MAO-A Inhibition ActiveActiveBoth isomers possess the necessary pharmacophore for MAO inhibition.
MAO-B Inhibition ActiveActiveBoth isomers possess the necessary pharmacophore for MAO inhibition.
Potency (IC50/Ki) Potentially different from the trans isomerPotentially different from the cis isomerThe different 3D shapes will lead to one isomer fitting more optimally in the enzyme active site.
Selectivity (MAO-A vs. MAO-B) May exhibit selectivity for one isoformMay exhibit different selectivity from the cis isomerThe distinct topographies of the MAO-A and MAO-B active sites will likely favor the binding of one isomer over the other.

Proposed Experimental Workflows

To empirically determine and compare the bioactivity of these isomers, a logical workflow is required, starting from their chemical synthesis and proceeding to their biological evaluation.

G cluster_0 Synthesis and Purification cluster_1 Bioactivity Assessment cluster_2 Data Analysis A 2-Phenylcyclobutanone B Oxime Formation A->B C Stereoselective Reduction B->C D Separation of cis/trans Isomers C->D E In Vitro MAO-A Inhibition Assay D->E F In Vitro MAO-B Inhibition Assay D->F G IC50 Determination E->G F->G H Ki and Reversibility Studies G->H I Comparative Analysis of Potency and Selectivity H->I

Caption: Proposed workflow for the synthesis and comparative bioactivity evaluation of this compound isomers.

Experimental Protocols

Part 1: Stereoselective Synthesis of cis- and trans-2-Phenylcyclobutan-1-amine

A plausible route to obtaining both isomers is through the stereoselective reduction of an intermediate, such as an oxime, followed by chromatographic separation.

Step 1: Synthesis of 2-Phenylcyclobutanone Oxime

  • Rationale: The ketone, 2-phenylcyclobutanone, serves as a common precursor. Conversion to the oxime provides a functional group that can be reduced to the target amine.

  • Procedure:

    • Dissolve 2-phenylcyclobutanone (1 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Extract the product with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-phenylcyclobutanone oxime. Purify by column chromatography if necessary.

Step 2: Reduction of 2-Phenylcyclobutanone Oxime to this compound

  • Rationale: The reduction of the oxime will yield the amine. The choice of reducing agent can influence the stereoselectivity of the reaction, potentially favoring one isomer over the other. A reducing agent like sodium in ethanol or catalytic hydrogenation can be employed.

  • Procedure (Example using Catalytic Hydrogenation):

    • Dissolve the 2-phenylcyclobutanone oxime (1 equivalent) in methanol in a high-pressure hydrogenation vessel.

    • Add a catalytic amount of Raney nickel or palladium on carbon (10 mol%).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature for 24 hours.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude mixture of cis- and trans-2-Phenylcyclobutan-1-amine.

Step 3: Separation of cis and trans Isomers

  • Rationale: The two isomers will have different physical properties, allowing for their separation by column chromatography.

  • Procedure:

    • Adsorb the crude amine mixture onto a small amount of silica gel.

    • Perform column chromatography on a silica gel column using a suitable eluent system (e.g., a gradient of methanol in dichloromethane containing a small percentage of triethylamine to prevent streaking).

    • Collect fractions and analyze by TLC to identify and isolate the pure cis and trans isomers.

    • Characterize the isomers using NMR (¹H, ¹³C, and NOESY to confirm stereochemistry) and mass spectrometry.

Part 2: In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of the synthesized isomers against human MAO-A and MAO-B.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Substrate: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (selective for MAO-B)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • Test Compounds: Stock solutions of cis- and trans-2-Phenylcyclobutan-1-amine in DMSO.

Assay Procedure (96-well plate format):

  • Prepare Reagent Mix: Prepare a working solution of Amplex® Red and HRP in MAO Assay Buffer.

  • Compound Addition: To the wells of a black 96-well plate, add 50 µL of MAO Assay Buffer. Then, add 2 µL of the test compounds at various concentrations (e.g., in a dilution series from 100 µM to 1 nM). Include wells for a "no inhibitor" control (with DMSO) and a "no enzyme" control.

  • Enzyme Addition: Add 25 µL of the appropriate MAO enzyme (MAO-A or MAO-B) solution to each well (except the "no enzyme" control).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of the substrate solution (e.g., p-Tyramine) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every 1-2 minutes for 30-60 minutes.

Data Analysis:

  • Calculate Reaction Rates: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

  • Determine IC50 Values: Plot the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Determine Ki and Mechanism of Inhibition: To determine the inhibition constant (Ki) and whether the inhibition is competitive, non-competitive, or uncompetitive, perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

G cluster_0 MAO Catalytic Cycle cluster_1 Fluorometric Detection MAO MAO-FAD (oxidized) MAO_red MAO-FADH2 (reduced) MAO->MAO_red Reduction H2O2 H2O2 Substrate R-CH2-NH2 (Amine Substrate) Substrate->MAO Product R-CHO (Aldehyde) + NH3 MAO_red->MAO Oxidation (O2 -> H2O2) MAO_red->Product AmplexRed Amplex Red (non-fluorescent) Resorufin Resorufin (fluorescent) AmplexRed->Resorufin Oxidation HRP HRP Inhibitor cis/trans-2-Phenylcyclobutan-1-amine Inhibitor->MAO Inhibition

Caption: Mechanism of MAO inhibition and the principle of the fluorometric detection assay.

Conclusion

While direct experimental data comparing the bioactivity of cis- and trans-2-Phenylcyclobutan-1-amine is currently unavailable, a robust scientific rationale predicts that these isomers will exhibit distinct profiles as monoamine oxidase inhibitors. The principles of stereochemistry in drug action, supported by evidence from structurally related compounds, strongly suggest that the geometric arrangement of the phenyl and amine substituents will critically influence their potency and selectivity for MAO-A and MAO-B. The experimental protocols detailed in this guide provide a clear and validated pathway for the synthesis, separation, and biological evaluation of these promising compounds. The elucidation of their specific activities will not only contribute valuable knowledge to the field of medicinal chemistry but may also pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Haskouri, S., et al. (2012). Dopaminergic activity of cis-trans isomers of benzhydro[f]quinoline analogs. Journal of Pharmacy and Pharmacology, 64(1), 135-143.
  • Fowler, C. J., & Tipton, K. F. (2018). Monoamine Oxidase Inhibitors. In Encyclopedia of Basic Epilepsy Research. Academic Press.
  • Silverman, R. B. (1988). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Journal of the American Chemical Society, 110(14), 4586-4592.
  • Bolea, I., et al. (2019). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of Medicinal Chemistry, 62(23), 10858-10876.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays. Retrieved from a relevant scientific supplier's website.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Kalir, A., et al. (1969). 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity. Journal of Medicinal Chemistry, 12(3), 473-477.
  • PubChem. (n.d.). 2-Phenylcyclobutanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Tipton, K. F. (2018). Monoamine oxidase inhibitors and the cheese effect. Neurochemical Research, 43(8), 1599-1608.
  • Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and their selective inhibitors in treating diseases. Current Pharmaceutical Design, 12(35), 4529-4543.
  • Cannon, J. G., et al. (1980). Dopaminergic activity of cis-trans isomers of benzhydro[f]quinoline analogs. Journal of Medicinal Chemistry, 23(1), 1-5.
  • Anderson, M. C., et al. (1993). The effect of reversible and irreversible monoamine oxidase-A inhibitors on the pressor response to oral tyramine in man. Journal of Clinical Pharmacology, 33(7), 644-649.
  • Ramsay, R. R., & Albreht, A. (2018). Kinetics and mechanism of monoamine oxidase inhibition. Journal of Neural Transmission, 125(11), 1599-1611.
  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of monoamine oxidase A and B in treatment of Parkinson's disease. Progress in Neurobiology, 147, 35-51.

Sources

A Comparative Benchmarking Guide to 2-Phenylcyclobutan-1-amine and Established Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) inhibitors (MAOIs) represent a foundational class of therapeutics for neuropsychiatric disorders, primarily depression.[1][2] Their mechanism revolves around the inhibition of monoamine oxidase enzymes, which are responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] By blocking these enzymes, MAOIs increase the synaptic availability of these monoamines, thereby alleviating depressive symptoms.[3]

There are two primary isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificities and tissue distribution.[4] MAO-A is predominantly found in the liver, intestine, and placenta and is the primary metabolizer of serotonin and norepinephrine.[5] MAO-B is more prevalent in the brain and platelets and preferentially metabolizes phenylethylamine.[5] Both isoforms are responsible for the breakdown of dopamine.[6] The clinical utility and side-effect profile of an MAOI are largely dictated by its selectivity and reversibility towards these isoforms.

This guide provides a comprehensive benchmarking analysis of a novel compound, 2-Phenylcyclobutan-1-amine, against three clinically established MAOIs: phenelzine, tranylcypromine, and selegiline. We will delve into the mechanistic nuances of these compounds, present detailed protocols for their comparative evaluation, and analyze their inhibitory profiles to provide researchers, scientists, and drug development professionals with a thorough, data-driven comparison.

The Compounds Under Investigation: A Structural Overview

A molecule's structure is intrinsically linked to its biological activity. Here, we present the chemical structures of our compound of interest, this compound, and the benchmark MAOIs.

Figure 1: Chemical Structures of Investigated Compounds

CompoundStructure
This compound this compound[7]
Phenelzine Phenelzine
Tranylcypromine Tranylcypromine
Selegiline Selegiline

Mechanism of Action: A Deeper Dive into MAO Inhibition

Monoamine oxidase inhibitors function by binding to the MAO enzyme, preventing it from metabolizing its monoamine substrates.[3] This inhibition can be either reversible or irreversible, and selective for one of the isoforms or non-selective.

  • Phenelzine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[8] Its hydrazine structure is key to its irreversible binding.

  • Tranylcypromine is also a non-selective, irreversible inhibitor, with a cyclopropylamine structure that is structurally similar to amphetamine.[9]

  • Selegiline , at lower doses, is a selective, irreversible inhibitor of MAO-B, which makes it particularly useful in the treatment of Parkinson's disease where dopamine preservation is key. At higher doses, its selectivity for MAO-B is lost.

The following diagram illustrates the general signaling pathway of MAO and the point of intervention for these inhibitors.

MAO_Pathway cluster_presynaptic Presynaptic Neuron Monoamine Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) Monoamine->MAO Metabolized by Metabolites Inactive Metabolites MAO->Metabolites MAOI MAO Inhibitors (e.g., this compound) MAOI->MAO Inhibits

Caption: Signaling pathway of monoamine oxidase and its inhibition.

In Vitro Benchmarking: A Fluorometric Assay for MAO Inhibition

To quantitatively compare the inhibitory potency of this compound against our reference compounds, a fluorometric in vitro assay is employed. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.

Experimental Rationale

The choice of a fluorometric assay is based on its high sensitivity, broad dynamic range, and adaptability to a high-throughput 96-well plate format, allowing for efficient determination of IC50 values. We will use recombinant human MAO-A and MAO-B to assess isoform selectivity.

Experimental Workflow

The following diagram outlines the workflow for the in vitro MAO inhibition assay.

Assay_Workflow start Start prep Prepare Reagents: - MAO-A/MAO-B Enzymes - Test Compounds (serial dilutions) - Substrate (e.g., p-Tyramine) - Detection Reagents (HRP, Amplex Red) start->prep plate Plate Setup (96-well): - Add Assay Buffer - Add Test Compounds/Controls - Add MAO Enzyme prep->plate preincubate Pre-incubation (15 min at 37°C) plate->preincubate reaction Initiate Reaction: Add Substrate & Detection Reagents preincubate->reaction measure Kinetic Measurement: Read Fluorescence (Ex/Em = 530/585 nm) every 1-2 min for 30 min reaction->measure analysis Data Analysis: - Calculate reaction rates - Determine % Inhibition - Plot dose-response curves - Calculate IC50 values measure->analysis end End analysis->end

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate assay buffer (pH 7.4).

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in the assay buffer to the manufacturer's recommended concentration.

    • Prepare a 10 mM stock solution of this compound and the reference inhibitors (phenelzine, tranylcypromine, selegiline) in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for IC50 determination.

    • Prepare a 1 mM stock solution of p-tyramine (a substrate for both MAO-A and MAO-B) in deionized water.

    • Prepare a detection mixture containing horseradish peroxidase (HRP) and a fluorogenic probe like Amplex® Red in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 25 µL of the serially diluted test compounds or reference inhibitors. For control wells, add 25 µL of assay buffer.

    • Add 25 µL of the MAO-A or MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the substrate and detection mixture to each well.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~530 nm, emission ~585 nm) every 2 minutes for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Comparative In Vitro Inhibition Data

The following table summarizes the expected inhibitory profiles of the benchmark compounds. The values for this compound are hypothetical and would be determined through the aforementioned assay. It is important to note that reported IC50 and Ki values can vary between studies due to different experimental conditions (e.g., enzyme source, substrate, incubation time).

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)MAO-A Ki (nM)MAO-B Ki (nM)Selectivity
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Phenelzine ~0.1-1.0~0.1-2.04715Non-selective
Tranylcypromine ~0.2 - 2.3~0.7 - 2.3--Non-selective
Selegiline >10~0.01--MAO-B selective

Note: The presented IC50 and Ki values are approximate and collated from various sources for comparative purposes.

Cellular Assay: Assessing MAO Inhibition in a Neuronal Context

To evaluate the efficacy of this compound in a more physiologically relevant system, a cellular assay using the human neuroblastoma cell line SH-SY5Y is performed. These cells endogenously express both MAO-A and MAO-B.[4]

Experimental Rationale

This assay will determine the ability of the test compound to inhibit MAO activity within a cellular environment and its subsequent effect on neurotransmitter levels. This provides insights into the compound's cell permeability and stability.

Experimental Workflow

Cellular_Assay_Workflow cluster_assays Perform Assays start Start culture Culture SH-SY5Y cells start->culture treat Treat cells with This compound and reference MAOIs culture->treat incubate Incubate for 24 hours treat->incubate harvest Harvest cells and prepare lysates incubate->harvest mao_activity Measure MAO-A and MAO-B activity in lysates harvest->mao_activity neurotransmitter Measure neurotransmitter levels (e.g., dopamine, serotonin) via HPLC harvest->neurotransmitter analyze Analyze and compare results mao_activity->analyze neurotransmitter->analyze end End analyze->end

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Phenylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 2-Phenylcyclobutan-1-amine. As a primary amine, this compound and its derivatives require meticulous handling to ensure laboratory safety, protect environmental integrity, and maintain strict regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety protocols and regulatory standards.

Core Principles: Hazard-Aware Disposal

Understanding the chemical nature of this compound is fundamental to its safe disposal. As a primary aliphatic amine, it exhibits characteristic basicity and nucleophilicity.[1] This dictates its primary hazards: corrosivity, potential toxicity, and high reactivity with incompatible materials. Improper disposal is not merely a regulatory violation; it poses significant risks of dangerous chemical reactions, personnel exposure, and environmental contamination.[2]

The disposal framework outlined here is built upon the standards set by the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from its point of generation to its final disposal.[3][4]

Table 1: Hazard Profile of this compound and Related Amines

Hazard CategoryDescriptionRationale and Causality
Corrosivity (Base) Like other amines, this compound is basic and can cause severe skin burns and eye damage upon contact.[5][6]The lone pair of electrons on the nitrogen atom readily accepts protons, giving the molecule its basic character.[1] This property can disrupt biological tissues through saponification of fats and protein denaturation.
Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[5]Amines can exhibit systemic toxicity, and while specific data for this compound is limited, related structures show potential for adverse health effects.[5]
Reactivity Highly incompatible with strong acids, oxidizing agents, ketones, chloroform, and carbon tetrachloride.[1][5][7]Violent exothermic reactions can occur with acids due to neutralization.[8] Reaction with oxidizing agents can lead to fire or explosion.
Environmental Hazard Amines can be harmful to aquatic life and should never be disposed of down the drain.[2]The basicity and reactivity of amines can drastically alter the pH of waterways and disrupt ecosystems.

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling this compound waste. The objective is to create a complete barrier against dermal, ocular, and respiratory exposure.

Table 2: Required PPE for Handling Amine Waste

EquipmentSpecificationJustification
Hand Protection Nitrile or Neoprene Gloves (minimum 4 mil thickness)Provides a chemical-resistant barrier. Always wash hands thoroughly after handling, even when gloves are worn.[5]
Eye Protection Chemical Splash Goggles with side shields (ANSI Z87.1 certified)Protects against splashes and vapors that can cause severe eye damage or blindness.[6]
Body Protection Chemical-resistant Lab CoatProtects skin and personal clothing from contamination. Contaminated clothing must not be allowed out of the workplace.[5][9]
Respiratory Protection Use in a certified Chemical Fume HoodAll handling of open containers of amine waste must be performed in a fume hood to prevent inhalation of potentially harmful vapors.[10]

Waste Segregation and Containment: The First Line of Defense

Proper segregation is critical to prevent dangerous reactions within the laboratory. Amine waste must never be mixed with other waste streams without a thorough compatibility assessment.

Selecting the Appropriate Waste Container

The container must be chemically compatible with basic and organic compounds.[3]

  • Recommended: High-Density Polyethylene (HDPE) or other plastic carboys are generally preferred for corrosive wastes.[11]

  • Avoid: Metal containers may be unsuitable for some corrosive wastes.[12] Glass containers should be used with caution and always stored in secondary containment to mitigate breakage risks.

Container Labeling Protocol

Accurate labeling is a regulatory mandate and a cornerstone of laboratory safety.[4] The moment the first drop of waste enters the container, it must be labeled.

Your label must include:

  • The words "Hazardous Waste" .[4]

  • The full chemical name: "Waste this compound" . Avoid abbreviations or formulas.

  • A clear description of the waste matrix (e.g., "in Methanol," "in Water").

  • An indication of the hazards (e.g., Corrosive, Toxic). Hazard pictograms are highly recommended.[4]

  • The accumulation start date (the date the first waste was added).

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and OSHA standards for hazardous waste management in a laboratory setting.[3]

Step 1: Waste Collection at the Point of Generation
  • Designate a specific, labeled hazardous waste container for this compound waste in the immediate vicinity of where it is generated. This location is known as a Satellite Accumulation Area (SAA).[4][11]

  • Keep the waste container tightly sealed at all times, except when actively adding waste.[10][11] Using a funnel that is removed after each use is best practice.

Step 2: Storage in the Satellite Accumulation Area (SAA)
  • The SAA must be under the control of laboratory personnel.[3]

  • Physically segregate the amine waste container from all incompatible materials, especially acids and oxidizers.[2][3] Use secondary containment bins to prevent mixing in case of a leak.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11]

Step 3: Preparing for Disposal
  • Monitor the accumulation start date. Academic laboratories operating under Subpart K regulations must have the waste removed from the lab within twelve months.[13] Other generators may have shorter time limits (e.g., 90 days for Large Quantity Generators).[14]

  • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

Step 4: Arranging for Final Disposal
  • Never dispose of this compound down the drain or in the regular trash. [2][3]

  • Contact your institution’s Environmental Health & Safety (EH&S) department to schedule a waste pickup.[15]

  • If operating independently, you must use a licensed hazardous waste disposal company for transport, treatment, and disposal.[2] Common disposal methods for amine waste include thermal destruction via incineration.[16][17]

Emergency Procedures: Spill Management

Preparedness for accidental spills is a critical component of safe chemical handling.[2][3]

  • Alert Personnel: Immediately notify others in the area.

  • Assess the Spill: For small, manageable spills (<100 mL) that you are trained to handle, proceed with cleanup. For larger spills, or if you are ever in doubt, evacuate the area and contact your institution's emergency response team or EH&S.

  • Don PPE: Wear the full PPE suite as described in Section 2.

  • Containment: Cover the spill with a chemical absorbent material suitable for amines (e.g., universal absorbent pads or vermiculite). Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it in a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontamination solution, and collect this cleaning waste as hazardous waste as well.

  • Report: Report the incident to your laboratory supervisor and EH&S office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound waste.

G Workflow for this compound Waste Disposal cluster_generation At the Bench: Waste Generation cluster_accumulation In the Lab: Satellite Accumulation Area (SAA) cluster_disposal Final Disposal Path start Waste Generated (e.g., reaction quench, purification) select_container 1. Select Chemically Compatible Container (e.g., HDPE) start->select_container label_container 2. Pre-Label Container with 'Hazardous Waste', Chemical Name, Hazards, and Start Date select_container->label_container add_waste 3. Add Waste to Container in a Fume Hood label_container->add_waste seal_container 4. Securely Seal Container (Keep closed when not in use) add_waste->seal_container store_saa 5. Store in Designated SAA Away from Incompatibles seal_container->store_saa check_status Monitor Fill Level & Date store_saa->check_status check_status->add_waste No, continue use contact_ehs 6. Container Full or Time Limit Reached: Contact EH&S for Pickup check_status->contact_ehs Yes await_pickup 7. Await Pickup by Trained Waste Management Personnel contact_ehs->await_pickup end_process Disposal Complete await_pickup->end_process

Caption: Decision workflow for handling this compound waste.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Chemistry LibreTexts. (2024). Properties of amines.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Botheju, D., et al. (2013). The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. Energy Procedia.
  • Chemtron Supply Corporation. (2015). Safety Data Sheet.
  • Technology Catalogue. (n.d.). Disposing Amine Waste.
  • Yin, J. N., et al. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture. Journal of Environmental Informatics Letters.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Abovchem. (n.d.). This compound hydrochloride.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2013). Safety Data Sheet.
  • Cornell EHS. (n.d.). Appendix K - Incompatible Chemicals.
  • CP Lab Safety. (n.d.). Aliphatic and Aromatic Amines Compatibility.
  • University of Nevada, Reno EHS. (n.d.). Partial List of Chemical Incompatibilities.
  • Missouri State University Environmental Management. (2023). Waste Neutralization Guidance.
  • University of Pittsburgh EH&S. (n.d.). Chemical Waste Disposal.
  • OUHSC Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026 - Hazardous Waste.

Sources

Personal protective equipment for handling 2-Phenylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: 2-Phenylcyclobutan-1-amine

Hazard Assessment: A Profile by Analogy

The primary hazards associated with this compound are inferred from its functional groups: a primary amine on a cyclobutane ring with a phenyl substituent. Primary amines are characteristically basic, corrosive, and can be toxic.[3][5] The hydrochloride salt is known to be harmful if swallowed and causes skin, eye, and respiratory irritation.[6] The free base should be assumed to be significantly more hazardous, particularly regarding its corrosivity.

Hazard CategoryAnticipated Hazard for this compoundRationale / Analog Compound Data
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. Structurally related amines like tert-Butylamine and Cyclohexylamine are toxic by multiple routes.[1][3][7] The HCl salt is confirmed as "Harmful if swallowed."[6][8]
Skin Corrosion/Irritation Causes severe skin burns and damage. Primary amines are strong bases and can cause chemical burns.[2][3] Cyclohexylamine is classified as causing severe skin burns.[4][7][9]
Eye Damage/Irritation Causes serious, potentially irreversible, eye damage. This is a characteristic hazard for corrosive amines.[1][3][10] The HCl salt causes serious eye irritation; the free base will be more severe.[6][8]
Respiratory Irritation May cause respiratory tract irritation. Vapors are likely to be harmful.The HCl salt is known to cause respiratory irritation.[6] Amines often have pungent, irritating odors and harmful vapors.[2]
Flammability Potentially flammable liquid. Many low-molecular-weight amines are flammable (e.g., tert-Butylamine, Cyclohexylamine).[1][2][5][7] Assume flammability and keep away from ignition sources.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent all routes of exposure. Standard laboratory PPE is insufficient. The following protocols must be strictly adhered to.

PPE CategoryMinimum SpecificationRationale and Causality
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 compliant) AND a full-face shield.Amines can cause severe and permanent eye damage.[3] Goggles are required to protect against splashes, while the face shield provides a secondary barrier for the entire face, which is critical when handling corrosive materials.[11]
Hand Protection Option 1 (Splash/Short Duration): Double-gloving with two pairs of nitrile gloves (minimum 5-mil thickness). Change immediately upon contact. Option 2 (Extended Contact/Neat Handling): Butyl rubber or heavy-duty Neoprene gloves.Standard nitrile gloves offer poor resistance to amines and should only be considered for brief, incidental splash protection.[12][13] For any task involving direct handling or risk of significant contact, a more chemically resistant glove, such as butyl rubber, is essential to prevent dermal absorption and chemical burns.[14]
Body Protection Flame-resistant (FR) or 100% cotton lab coat, fully buttoned. Chemical-resistant apron required for handling >50 mL.A lab coat provides a primary barrier against splashes. An apron adds a necessary layer of chemical resistance for larger quantities. Standard polyester/cotton blends can melt or degrade upon chemical contact.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.
Respiratory Protection Primary Control: All work must be conducted in a certified chemical fume hood. Secondary/Emergency: A NIOSH-approved respirator with an organic vapor/ammonia cartridge may be required for spill cleanup or if engineering controls fail.[11]This compound is expected to have harmful vapors. A fume hood is the primary and most effective means of exposure control. Respirator use requires prior medical clearance and fit-testing.

Operational and Disposal Plans

Step-by-Step Safe Handling Protocol

This workflow minimizes exposure at every stage of handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Don Full PPE (Face shield, Butyl/Double Gloves, Lab Coat) B 2. Verify Fume Hood (Check certification and airflow) A->B C 3. Assemble Equipment (Glassware, spill kit, quench station) B->C D 4. Weigh/Measure (Inside fume hood, use smallest spatula/pipette) C->D E 5. Perform Reaction (Maintain containment, monitor for changes) D->E F 6. Quench/Neutralize (Carefully add to appropriate quenching agent) E->F G 7. Decontaminate (Rinse glassware with suitable solvent) F->G H 8. Segregate Waste (Place in labeled hazardous waste container) G->H I 9. Doff PPE & Wash Hands (Remove gloves last, wash thoroughly) H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.